Isotrazodone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22ClN5O |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-olate |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-18-7-1-2-9-24(18)19(26)21-25/h1-3,5-7,9,15H,4,8,10-14H2 |
InChI Key |
WGDCDCMDVKNMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=[N+]3C(=N2)[O-])C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Isotrazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotrazodone, recognized pharmacopeially as Trazodone EP Impurity M, is a significant isomer and impurity in the synthesis of the antidepressant drug Trazodone.[1][2] Its monitoring and characterization are crucial for ensuring the quality, safety, and efficacy of Trazodone drug products. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals. While a direct synthetic pathway for this compound is not the primary goal of pharmaceutical manufacturing, understanding its formation is key to controlling its presence. This document outlines the probable synthetic formation, detailed analytical methodologies for its identification and quantification, and a summary of its key chemical and physical properties.
Introduction
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[3] During its synthesis, various process-related impurities and degradation products can form. This compound, a positional isomer of Trazodone, is one such impurity that requires careful control. This guide serves as a technical resource, consolidating information on the synthesis and characterization of this critical impurity.
Synthesis of this compound
This compound is not typically synthesized as a primary target but is rather formed as a byproduct during the synthesis of Trazodone. The most common synthetic routes to Trazodone involve the reaction of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridine derivative. The formation of this compound is likely due to an alternative alkylation site on the triazolopyridine ring system.
Probable Formation Pathway
The synthesis of Trazodone generally proceeds via the N-alkylation of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one. In this reaction, the desired product, Trazodone, is formed through the alkylation of the piperazine nitrogen. However, competitive alkylation can occur on one of the nitrogen atoms of the triazolopyridine ring, leading to the formation of the isomeric impurity, this compound.
Below is a diagram illustrating the likely synthetic pathway leading to the formation of both Trazodone and this compound.
Experimental Protocol for Trazodone Synthesis (and potential this compound formation)
The following is a representative protocol for the synthesis of Trazodone, which may also lead to the formation of this compound.
Materials:
-
1-(3-chlorophenyl)piperazine
-
2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of 1-(3-chlorophenyl)piperazine in acetonitrile, add anhydrous potassium carbonate.
-
Add 2-(3-chloropropyl)-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of Trazodone and impurities including this compound, can be purified by column chromatography or recrystallization.
Characterization of this compound
Accurate characterization of this compound is essential for its identification and quantification in Trazodone samples. The following sections detail the analytical techniques and expected data for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-triazolo[4,3-a]pyridinium | [2] |
| Synonyms | Trazodone EP Impurity M, Trazodone Isomer | [1][2] |
| CAS Number | 157072-18-9 | [2] |
| Molecular Formula | C₁₉H₂₂ClN₅O | [2] |
| Molecular Weight | 371.86 g/mol | [2] |
| Solubility | Soluble in Methanol and DMSO | [2] |
| Storage | 2-8 °C | [2] |
Spectroscopic and Chromatographic Data
While comprehensive, publicly available spectroscopic data for this compound is limited, the following tables summarize the expected analytical data based on its structure and data from suppliers of reference standards.
Table 3.2.1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Description |
| Column | C8 ODS (150 x 4.6 mm) or equivalent |
| Mobile Phase | A mixture of acetonitrile and phosphate buffer (pH adjusted) is commonly used. A representative mobile phase could be a gradient of acetonitrile and 10 mM ammonium acetate. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV at approximately 255 nm |
| Expected Retention | This compound is expected to have a different retention time from Trazodone and other related impurities, allowing for its separation and quantification. |
Table 3.2.2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl and triazolopyridine rings, as well as aliphatic protons of the propyl chain and piperazine ring. The chemical shifts of the protons on the triazolopyridine ring and the propyl chain will differ from those of Trazodone due to the different point of attachment. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the 19 carbon atoms. The chemical shifts of the carbons in the triazolopyridine moiety and the propyl linker will be key indicators for differentiating this compound from Trazodone. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns will be useful in confirming the structure, with characteristic fragments arising from the cleavage of the propyl chain and the piperazine ring. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for C=O (amide), C-N, C-Cl, and aromatic C-H stretching and bending vibrations. |
Experimental Protocols for Characterization
The following protocols are generalized methods for the characterization of this compound.
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample containing Trazodone and its impurities in a suitable diluent (e.g., mobile phase).
-
Chromatographic Conditions:
-
Column: C8 ODS (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (10 mM ammonium acetate, pH 8.5) and Mobile Phase B (Methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 255 nm.
-
-
Analysis: Inject the sample and a reference standard of this compound. Identify the this compound peak based on its retention time relative to the standard. Quantify using the peak area.
3.3.2. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.
-
Analysis: Perform a full scan analysis to determine the molecular weight. Conduct tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Signaling Pathways and Experimental Workflows
To visualize the analytical workflow for the identification and characterization of this compound, the following diagram is provided.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound (Trazodone EP Impurity M). While its formation is an undesirable side reaction in the synthesis of Trazodone, a thorough understanding of its properties and the analytical methods for its control is paramount for ensuring the quality and safety of the final drug product. The provided protocols and data serve as a valuable resource for scientists and professionals in the pharmaceutical industry. Further research into the specific spectroscopic characteristics of isolated this compound will continue to enhance the analytical control strategies for this critical impurity.
References
- 1. Trazodone EP Impurity M [chemicea.com]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Core Mechanism of Action of Trazodone
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified "Isotrazodone." However, a thorough search of scientific literature and drug databases revealed that this compound is not a recognized pharmaceutical agent, but rather an impurity of Trazodone.[1] It is presumed the query intended to investigate the well-established antidepressant, Trazodone. This document will proceed with a detailed analysis of Trazodone's mechanism of action.
Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] Its multifaceted pharmacological profile distinguishes it from other antidepressant classes like SSRIs and SNRIs, contributing to its unique therapeutic effects and side-effect profile.[2][3]
Core Mechanism of Action
Trazodone's primary mechanism of action is centered on its potent antagonism of the serotonin 5-HT2A receptor and its weaker inhibition of the serotonin transporter (SERT).[4][5][6] This dual action is dose-dependent, with hypnotic effects observed at lower doses and antidepressant effects at higher doses.[6][7]
At low doses , typically used for insomnia, trazodone's high affinity for and antagonism of 5-HT2A, histamine H1, and α1-adrenergic receptors are the predominant effects.[6][7][8] Blockade of these receptors contributes to its sedative properties.[4][5][7][8]
At higher doses , used for the treatment of major depressive disorder, trazodone also inhibits the reuptake of serotonin by blocking SERT.[6][7] This increases the concentration of serotonin in the synaptic cleft.[5] The combination of 5-HT2A antagonism and serotonin reuptake inhibition is believed to be key to its antidepressant and anxiolytic effects, while mitigating some of the side effects associated with SSRIs, such as anxiety, insomnia, and sexual dysfunction.[4]
Pharmacological Profile and Receptor Affinities
Trazodone interacts with a variety of neurotransmitter receptors with differing affinities. This complex interaction profile is responsible for its therapeutic effects and its side effect profile.
| Target Receptor/Transporter | Action | Affinity (Ki in nM) | Associated Clinical Effects |
| 5-HT2A Receptor | Antagonist | ~35.6[9] | Antidepressant, anxiolytic, hypnotic, potential for reduced sexual dysfunction.[4][6][9] |
| α1-Adrenergic Receptor | Antagonist | ~153[9] | Sedation, orthostatic hypotension, priapism.[4][5][10] |
| Histamine H1 Receptor | Antagonist | 220 - 1,100[10] | Sedation, hypnotic effects.[4][5][7] |
| Serotonin Transporter (SERT) | Inhibitor | ~367[9] | Antidepressant effects.[6][7] |
| 5-HT1A Receptor | Partial Agonist | ~118[9] | Anxiolytic and potential antidepressant effects.[9][10] |
| 5-HT2C Receptor | Antagonist | ~224[9] | Anxiolytic and potential antidepressant effects.[4][9] |
| α2-Adrenergic Receptor | Antagonist | ~155[9] | Contributes to antidepressant effects.[10] |
| 5-HT2B Receptor | Antagonist | ~78.4[9] | Role in therapeutic effect is less defined. |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative of reported findings.
Signaling Pathways and Experimental Workflows
The multifaceted action of Trazodone on various receptors triggers distinct downstream signaling cascades.
Serotonergic System Modulation:
Caption: Trazodone's modulation of the serotonergic system.
Adrenergic and Histaminergic System Interaction:
Caption: Trazodone's interaction with adrenergic and histaminergic systems.
Experimental Protocols
The characterization of Trazodone's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of Trazodone for various receptors and transporters.
-
Methodology:
-
Prepare cell membranes expressing the target receptor or transporter.
-
Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Add increasing concentrations of Trazodone to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Calculate the IC50 (concentration of Trazodone that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor Antagonism):
-
Objective: To determine the functional activity of Trazodone at a specific receptor (agonist, antagonist, or inverse agonist).
-
Methodology:
-
Use a cell line stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of Trazodone.
-
Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
An antagonist effect is observed as a dose-dependent inhibition of the agonist-induced calcium signal.
-
3. In Vivo Microdialysis:
-
Objective: To measure the effect of Trazodone on extracellular neurotransmitter levels in the brain of living animals.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex) of an anesthetized animal.
-
Perfuse the probe with an artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals.
-
Administer Trazodone systemically.
-
Analyze the concentration of serotonin and other neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
An increase in extracellular serotonin levels would indicate inhibition of serotonin reuptake.
-
Experimental Workflow for Characterizing a Novel SARI Compound:
Caption: A typical experimental workflow for characterizing a novel SARI.
Role of the Active Metabolite: m-Chlorophenylpiperazine (m-CPP)
Trazodone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to its major active metabolite, meta-chlorophenylpiperazine (m-CPP).[2][5] m-CPP has its own distinct pharmacological profile and may contribute to both the therapeutic and adverse effects of Trazodone.[10]
m-CPP is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[10][11] It has a significant affinity for a wide range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C, and also inhibits the serotonin transporter.[11][12] The effects of m-CPP, such as anxiety and headache, are often considered undesirable.[11][12]
| Target Receptor/Transporter | Action of m-CPP | Affinity (Ki in nM) | Potential Clinical Effects |
| 5-HT2C Receptor | Agonist | ~3.4[11] | Anxiety, headache, appetite suppression.[11][12] |
| 5-HT2B Receptor | Antagonist | ~28.8[11] | May contribute to migraine induction.[11] |
| 5-HT2A Receptor | Partial Agonist | ~32.1[11] | Complex effects, may be hallucinogenic at high doses.[11] |
| Serotonin Transporter (SERT) | Inhibitor | IC50 = ~230[13] | Contributes to increased synaptic serotonin. |
Conclusion
Trazodone's mechanism of action is complex and multifaceted, involving interactions with multiple neurotransmitter systems. Its primary actions as a potent 5-HT2A receptor antagonist and a serotonin reuptake inhibitor, combined with its effects on adrenergic and histaminergic receptors, result in a unique pharmacological profile. This profile explains its dose-dependent therapeutic effects, being a hypnotic at low doses and an antidepressant at higher doses. The contribution of its active metabolite, m-CPP, adds another layer of complexity to its overall clinical effects. A thorough understanding of this intricate mechanism is crucial for the rational use of Trazodone in clinical practice and for the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 6. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. meded101.com [meded101.com]
- 9. droracle.ai [droracle.ai]
- 10. Trazodone - Wikipedia [en.wikipedia.org]
- 11. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 12. psychonautwiki.org [psychonautwiki.org]
- 13. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotrazodone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone, identified as a primary impurity of the well-established antidepressant Trazodone, is a molecule of significant interest in pharmaceutical research and development.[1][2] As a structural isomer of Trazodone, understanding its chemical properties, potential biological activity, and analytical characterization is crucial for ensuring the quality, safety, and efficacy of Trazodone formulations. This technical guide provides a detailed overview of the chemical structure, properties, and analytical considerations for this compound. Due to the limited publicly available data on the specific pharmacology of this compound, this guide also leverages information on the parent compound, Trazodone, to provide a comparative context and potential areas for further investigation.
Chemical Structure and Properties
This compound shares the same molecular formula and weight as Trazodone but differs in the arrangement of its atoms.[3] This isomeric difference can lead to distinct physicochemical and pharmacological properties.
Chemical Structure
| Identifier | Value |
| IUPAC Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[4][5][6]triazolo[4,3-a]pyridin-1-ium-3-olate[1] |
| SMILES String | [O-]c1n--INVALID-LINK--c2ccccn12[1] |
| InChI Key | Not available |
| CAS Number | 157072-18-9[1][2] |
| Molecular Formula | C₁₉H₂₂ClN₅O[1] |
| Molecular Weight | 371.86 g/mol [7] |
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value |
| Physical Form | Solid, Light Brown to Dark Brown[2][8] |
| Solubility | Slightly soluble in DMSO and Methanol[2][8] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere[2][8] |
Pharmacology and Mechanism of Action (Inferred from Trazodone)
Direct pharmacological studies on this compound are not extensively reported in the scientific literature. However, its structural similarity to Trazodone suggests that it may interact with similar biological targets. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[9] Its mechanism of action is complex, involving multiple interactions with the serotonergic system.
A key action of Trazodone is the potent blockade of serotonin 5-HT2A receptors.[10] It also acts as a weak inhibitor of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[10] Additionally, Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), exhibit affinity for other serotonin receptor subtypes, as well as adrenergic and histaminic receptors, which contributes to its overall pharmacological profile, including its sedative effects.[10]
Hypothesized Signaling Pathway for this compound
Based on the known mechanism of Trazodone, a hypothesized signaling pathway for this compound is presented below. This diagram illustrates the potential interactions of this compound with key components of the serotonergic system.
References
- 1. This compound | TRC-I917515-10MG | LGC Standards [lgcstandards.com]
- 2. This compound | 157072-18-9 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled Wit… [ouci.dntb.gov.ua]
- 6. chemijournal.com [chemijournal.com]
- 7. Trazodone EP Impurity M | CAS No- 157072-18-9 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | 157072-18-9 [m.chemicalbook.com]
- 9. Major Depressive Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Preliminary Biological Activity of Isotrazodone
To: Researchers, scientists, and drug development professionals
Subject: A Review of the Preliminary Biological Activity of Isotrazodone
1. Introduction
This document aims to provide a comprehensive overview of the preliminary biological activity of this compound for an audience of researchers, scientists, and drug development professionals. This compound is primarily known in the pharmaceutical landscape as an impurity of Trazodone, a well-established antidepressant medication.[1][2] Trazodone itself possesses a complex pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI). Given the structural relationship between Trazodone and this compound, an exploration of the latter's potential biological activities is a subject of scientific interest. However, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of this compound's pharmacological profile.
2. Current State of Research
As of the date of this report, there is a notable absence of published in-vitro or in-vivo studies specifically investigating the biological activity of this compound. Searches of prominent scientific databases and chemical supplier information consistently identify this compound as an impurity related to the synthesis of Trazodone, but do not provide data on its mechanism of action, receptor binding affinities, or potential therapeutic or toxicological effects.[1][2]
The lack of available data prevents a detailed summary of quantitative biological data, experimental protocols, or the creation of signaling pathway diagrams directly related to this compound.
3. Inferred Areas of Interest for Future Research
Given that this compound is a structural isomer of Trazodone, future research into its biological activity would logically commence with an investigation of its potential interactions with the same molecular targets as Trazodone. The established pharmacological profile of Trazodone can, therefore, serve as a roadmap for the initial screening of this compound.
3.1. Potential Serotonergic System Interactions
Trazodone is known to interact with multiple components of the serotonergic system. Future experimental workflows to characterize this compound should include:
-
Serotonin Transporter (SERT) Binding Assays: To determine if this compound inhibits the reuptake of serotonin.
-
5-HT Receptor Binding Assays: A panel of binding assays for key serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT1A, would be crucial to understand if this compound shares Trazodone's receptor modulation properties.
Below is a conceptual workflow for such an investigation.
3.2. Adrenergic and Histaminergic Receptor Interactions
Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors. Therefore, the preliminary screening of this compound should also include binding and functional assays for these receptors to assess for potential similar activities, which could imply sedative or cardiovascular side effects.
4. Data Presentation (Hypothetical)
In the absence of actual data, the following table is presented as a template for how quantitative data on the biological activity of this compound could be structured and compared to Trazodone. This table should be populated once experimental data becomes available.
| Target | This compound (Ki, nM) | Trazodone (Ki, nM) | Assay Type | Reference |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | Radioligand Binding | N/A |
| 5-HT2A Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |
| 5-HT1A Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |
| α1-Adrenergic Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |
| Histamine H1 Receptor | Data Not Available | Data Not Available | Radioligand Binding | N/A |
5. Experimental Protocols (Proposed)
Should research on this compound be undertaken, detailed methodologies would need to be developed. The following are proposed high-level experimental protocols based on standard practices in pharmacology.
5.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor or transporter.
-
Incubate the membranes with a specific radioligand for the target in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.
-
5.2. In Vitro Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist) of this compound at specific receptors.
-
Methodology (Example: cAMP Assay for a Gs-coupled receptor):
-
Culture cells expressing the receptor of interest.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the receptor.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.
-
Analyze the data to determine if this compound potentiates or inhibits the agonist-induced cAMP production.
-
6. Signaling Pathways (Hypothetical)
Based on the known mechanism of Trazodone, a potential signaling pathway that could be investigated for this compound is its effect on downstream signaling of the 5-HT2A receptor, a Gq-coupled receptor.
The preliminary biological activity of this compound remains largely uncharacterized in the public domain. While its structural similarity to Trazodone suggests potential interactions with serotonergic, adrenergic, and histaminergic systems, dedicated experimental studies are required to confirm and quantify these activities. The templates for data presentation, experimental protocols, and signaling pathway diagrams provided in this document are intended to serve as a framework for future research endeavors. A comprehensive pharmacological profiling of this compound is a necessary first step to understanding its potential biological significance, whether as an inert impurity or a compound with its own distinct pharmacological properties.
References
An In-depth Technical Guide to the Discovery and Development of Trazodone
A Note on "Isotrazodone": The term "this compound" does not refer to a known pharmaceutical drug. Instead, it is identified in chemical literature and supply catalogs as an impurity or isomer of the well-established antidepressant, trazodone.[1][2][3][4] Given this, this technical guide will focus on the discovery, development, and pharmacology of trazodone , a structurally related and clinically significant compound. Information regarding the related compound etoperidone will also be included for comparative context.
Trazodone is a second-generation antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[5][6] It was developed by scientists at Angelini, the same group that discovered etoperidone.[7][8] This guide provides a detailed overview of its pharmacological profile, developmental pathway, and key experimental data for researchers, scientists, and drug development professionals.
Core Pharmacological and Physicochemical Data
Physicochemical Properties
| Property | Trazodone | Etoperidone |
| IUPAC Name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[7][8][9]triazolo[4,3-a]pyridin-3(2H)-one | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one |
| Molecular Formula | C19H22ClN5O | C19H28ClN5O |
| Molar Mass | 371.86 g/mol | 377.92 g/mol |
| CAS Number | 19794-93-5 | 52942-31-1 |
| Drug Class | Serotonin Antagonist and Reuptake Inhibitor (SARI) | Serotonin Antagonist and Reuptake Inhibitor (SARI) |
Pharmacokinetic Profile
| Parameter | Trazodone | Etoperidone |
| Bioavailability | ~65-100% | Highly variable, can be as low as 12% |
| Time to Peak Plasma (Tmax) | ~1 hour (fasting), up to 2 hours with food | 1.4 - 4.8 hours |
| Plasma Protein Binding | 89-95% | Extensive |
| Metabolism | Extensively hepatic, primarily by CYP3A4 to m-CPP (active metabolite); minor role for CYP2D6. | Highly metabolized into 21 different metabolites, including m-CPP. |
| Elimination Half-Life | Biphasic: Initial phase 3-6 hours, Terminal phase 5-9 hours. Can be prolonged in the elderly. | ~21.7 hours |
| Excretion | 70-75% renal (urine), ~21% fecal. | 78.8% renal (urine), 9.6% fecal. |
Sources:[5][9][10][12][13][14][15]
Pharmacodynamic Profile: Receptor Binding Affinity (Ki, nM)
| Receptor/Transporter | Trazodone | Etoperidone |
| Serotonin Transporter (SERT) | Weak inhibition | 890 |
| 5-HT1A Receptor | Partial agonist | 85 (potential partial agonist) |
| 5-HT2A Receptor | Potent antagonist | 36 |
| 5-HT2C Receptor | Antagonist | - |
| α1-Adrenergic Receptor | Potent antagonist | 38 |
| α2-Adrenergic Receptor | Antagonist | 570 |
| Histamine H1 Receptor | Antagonist | 3,100 |
| Dopamine D2 Receptor | Very weak affinity | 2,300 |
| Muscarinic ACh Receptors | Very weak affinity | >35,000 |
| Norepinephrine Transporter (NET) | Very weak affinity | 20,000 |
| Dopamine Transporter (DAT) | Very weak affinity | 52,000 |
Sources:[7][8][14][16][17][18]
Mechanism of Action and Signaling Pathways
Trazodone's therapeutic effects are multifaceted and dose-dependent.[16] At lower doses, it primarily acts as a hypnotic due to its potent antagonism of 5-HT2A, H1, and α1-adrenergic receptors.[5][16] At higher doses, it also inhibits the serotonin transporter (SERT), leading to its antidepressant effects.[16] The antagonism of 5-HT2A and 5-HT2C receptors is believed to contribute to its antidepressant and anxiolytic properties, as well as mitigating some of the side effects associated with SERT inhibition alone, such as sexual dysfunction and insomnia.[17]
The primary active metabolite of both trazodone and etoperidone is meta-chlorophenylpiperazine (m-CPP), which itself has complex serotonergic activity and contributes to the overall pharmacological profile.[5][7][8][15]
Visualization of Trazodone's Mechanism of Action
Caption: Trazodone's multimodal action on serotonergic and other receptors.
Key Experimental Protocols
Receptor Binding Assays (In Vitro)
Objective: To determine the binding affinity (Ki) of trazodone and its metabolites for various neurotransmitter receptors and transporters.
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., 5-HT2A, SERT) are cultured. Alternatively, brain tissue from animal models (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in the target protein.
-
Radioligand Binding: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared membranes at a known concentration.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of the test compound (trazodone).
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetic Studies in Animal Models
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of trazodone.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[19]
-
Drug Administration: Trazodone is administered via a single dose, either intraperitoneally (IP) or orally (PO). For steady-state analysis, osmotic mini-pumps can be implanted for continuous administration.[19]
-
Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein). For brain tissue concentration, animals are euthanized, and brains are rapidly excised.[19]
-
Sample Preparation: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. Both plasma and brain homogenates are subjected to protein precipitation and solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.
-
Quantification: The concentrations of trazodone and m-CPP in the prepared samples are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualization of a Typical PK Study Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Clinical Development and Efficacy
Trazodone has been evaluated in numerous clinical trials for major depressive disorder (MDD), anxiety, and insomnia.
Summary of Clinical Trial Data for MDD
| Study Design | Comparator(s) | Key Outcomes | Efficacy Findings |
| Double-blind, Randomized Controlled Trials (RCTs) | Placebo, Imipramine, Amitriptyline | Hamilton Depression Rating Scale (HAM-D), Montgomery-Åsberg Depression Rating Scale (MADRS) | Trazodone demonstrated superior efficacy to placebo and was at least as effective as standard tricyclic antidepressants.[20] |
| Double-blind, RCT (Prolonged-Release) | Placebo | MADRS, Response Rate, Remission Rate | Prolonged-release trazodone showed significantly higher response (59.6% vs 37.2%) and remission (35.5% vs 22.2%) rates compared to placebo.[21] |
| Double-blind, RCT | Paroxetine, Sertraline | MADRS, Sleep Quality | Trazodone was found to be equally effective as paroxetine and sertraline in reducing depressive symptoms, but with significantly fewer sleep disturbances.[21] |
| Naturalistic Study (Extended-Release) | SSRIs | MADRS, QIDS, Athens Insomnia Scale (AIS) | After 12 weeks, extended-release trazodone was more effective than SSRIs in reducing the severity of depression, anxiety, and insomnia.[22] |
Use in Insomnia
While not its primary indication, trazodone is widely prescribed off-label for insomnia, particularly in patients with co-morbid depression.[23]
| Study Design | Population | Key Outcomes | Efficacy Findings |
| Meta-analysis of 10 RCTs | Depressive patients with sleep problems | Pittsburgh Sleep Quality Index (PSQI), HAM-D | Trazodone significantly improved sleep quality and reduced depression severity.[24] |
| Literature Review | Patients with primary or secondary insomnia | Various sleep efficacy measures | Evidence for efficacy in non-depressed patients with insomnia is limited; studies are often small and lack objective measures.[23] |
Safety and Tolerability
Common adverse effects of trazodone include sedation/drowsiness, dizziness, dry mouth, and headache.[20] Due to its α1-adrenergic antagonism, it can cause orthostatic hypotension. A rare but serious side effect is priapism.[6][14] Unlike many other antidepressants, trazodone is less associated with significant weight gain or sexual dysfunction.[17][22] When combined with other serotonergic agents, there is a risk of serotonin syndrome.[6][25]
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. Trazodone EP Impurity M | CAS No- 157072-18-9 | Simson Pharma Limited [simsonpharma.com]
- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. mental-health-matters.org [mental-health-matters.org]
- 8. Etoperidone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Trazodone - Wikipedia [en.wikipedia.org]
- 11. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. nbinno.com [nbinno.com]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Overview of USA controlled trials of trazodone in clinical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. Frontiers | TED—trazodone effectiveness in depression: a naturalistic study of the effeciveness of trazodone in extended release formulation compared to SSRIs in patients with a major depressive disorder [frontiersin.org]
- 23. psychiatrist.com [psychiatrist.com]
- 24. The efficacy and safety of trazodone for sleep problems in depressive patients: a GRADE-assessed systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Serotonin syndrome - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Isotrazodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotrazodone, a known impurity and isomer of the antidepressant drug Trazodone, is a compound of significant interest in pharmaceutical development and quality control. A thorough understanding of its physicochemical properties is crucial for its identification, separation, and for predicting its potential biological activity and fate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to a lack of extensive experimental data for this compound, this guide also outlines standard experimental protocols for the determination of key properties and discusses the utility of in-silico prediction methods. Furthermore, the established signaling pathway of its parent compound, Trazodone, is presented to provide a potential framework for investigating the biological activity of this compound.
Introduction
This compound is structurally related to Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1][2] As an impurity, the presence of this compound in Trazodone formulations must be carefully monitored and controlled. This necessitates a clear understanding of its chemical and physical properties to develop robust analytical methods for its detection and quantification. This guide summarizes the available data on the physicochemical properties of this compound and provides detailed methodologies for their experimental determination.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some basic identifiers are established, many of the quantitative physicochemical parameters have not been experimentally determined for this compound. In such cases, the table indicates the lack of data and suggests the use of computational prediction tools. For comparative purposes, the experimentally determined properties of the parent drug, Trazodone, are also included where available.
Table 1: Summary of Physicochemical Properties of this compound and Trazodone
| Property | This compound | Trazodone |
| IUPAC Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[3][4][5]triazolo[4,3-a]pyridin-1-ium-3-olate[6] | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one[7] |
| Synonyms | Trazodone Impurity 59, Trazodone Isomer[8] | Desyrel, Trittico[9] |
| CAS Number | 157072-18-9[6] | 19794-93-5[7] |
| Chemical Formula | C₁₉H₂₂ClN₅O[6] | C₁₉H₂₂ClN₅O[7] |
| Molecular Weight | 371.86 g/mol [6] | 371.86 g/mol [9] |
| Physical Form | Solid, Light Brown to Dark Brown[4][7] | Crystals[7] |
| Melting Point | Not Experimentally Determined | 86-87 °C[9] |
| Boiling Point | Not Experimentally Determined | 528.5 °C (Predicted)[7] |
| pKa | Not Experimentally Determined (Prediction Recommended) | 6.14 (in 50% ethanol)[9] |
| logP (Octanol/Water) | Not Experimentally Determined (Prediction Recommended) | 2.43 (Experimentally Determined) |
| Water Solubility | Slightly soluble in DMSO and Methanol[4][7] | Insoluble[9] |
| Crystal Structure | Not Experimentally Determined | Dihydrate polymorphs (α, β, γ) have been characterized[9] |
| Polymorphism | Not Experimentally Determined | Exists in multiple polymorphic forms[9] |
Note: The properties of Trazodone are provided for reference and are not directly transferable to this compound.
Experimental Protocols for Physicochemical Property Determination
To address the gap in experimental data for this compound, this section outlines standard methodologies for determining key physicochemical properties.
Determination of pKa (Acid Dissociation Constant)
The pKa is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and distribution.
Methodology: Potentiometric Titration
-
Preparation of Solutions: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration: The this compound solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is then titrated with the standardized acid or base.
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a sealed flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and oral bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated aqueous solution is determined by a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium aqueous solubility of this compound at the specified temperature.
In-Silico Prediction of Physicochemical Properties
In the absence of experimental data, in-silico (computational) methods provide a valuable means of estimating the physicochemical properties of molecules. Several software packages are available for this purpose.
-
ACD/Labs Percepta Platform: This software can predict a wide range of physicochemical properties, including pKa, logP, and aqueous solubility, based on a large database of experimental values and sophisticated algorithms.[1][2]
-
ChemAxon Marvin Suite: MarvinSketch and associated calculators can predict pKa, logP, and other properties.[10]
-
SwissADME: This free web-based tool provides predictions for various physicochemical and pharmacokinetic properties, including lipophilicity (logP) and water solubility.[11][12]
It is recommended to use multiple prediction tools and compare the results to gain a more confident estimate of the properties of this compound.
Potential Biological Activity and Signaling Pathways
As an isomer of Trazodone, it is plausible that this compound may interact with similar biological targets. The primary mechanism of action of Trazodone involves the antagonism of serotonin 5-HT₂ₐ and 5-HT₂₋ receptors and the inhibition of the serotonin transporter (SERT).[1][2][13] This dual action is believed to be responsible for its antidepressant and anxiolytic effects. The signaling pathway for Trazodone is depicted in Figure 3. The activity of this compound at these targets has not been experimentally confirmed and warrants further investigation.
Conclusion
This technical guide has compiled the available physicochemical information for this compound and highlighted the significant gaps in the experimental data. The provided experimental protocols offer a clear path for researchers to determine these crucial parameters. In the interim, in-silico prediction tools serve as a valuable resource for estimating the properties of this compound. A comprehensive understanding of the physicochemical properties of this compound is essential for ensuring the quality and safety of Trazodone drug products and for guiding future research into its potential biological effects. Further experimental investigation into the properties and pharmacological profile of this compound is strongly encouraged.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 10. pjps.pk [pjps.pk]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 13. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Isotrazodone: A Technical Guide Based on its Parent Compound, Trazodone
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Isotrazodone is recognized primarily as an impurity of the well-characterized antidepressant, trazodone. To date, specific target identification studies for this compound are not available in the public domain. This technical guide, therefore, provides an in-depth exploration of the known molecular targets and pharmacology of trazodone as a foundational framework for hypothesizing the potential biological interactions of this compound. Given their structural similarities, it is plausible that this compound may interact with a similar spectrum of receptors, albeit with potentially different affinities. This document summarizes quantitative binding data for trazodone, details relevant experimental protocols for target identification, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction: The Enigma of this compound
This compound is a compound structurally related to trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. While the pharmacological profile of trazodone is extensively documented, this compound remains largely uncharacterized, primarily identified as a process impurity in the manufacturing of trazodone. The absence of dedicated research on this compound's mechanism of action necessitates a detailed examination of its parent compound to infer potential biological targets. This guide serves as a comprehensive resource for researchers aiming to investigate the pharmacology of this compound, leveraging the wealth of data available for trazodone.
Trazodone's Pharmacological Profile: A Multifaceted Mechanism of Action
Trazodone's therapeutic effects are attributed to its complex and dose-dependent interactions with multiple neurotransmitter systems.[1] It functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors, a weak partial agonist at the 5-HT1A receptor, and an inhibitor of the serotonin transporter (SERT).[1][2] Additionally, trazodone exhibits significant antagonism at α1-adrenergic and histamine H1 receptors, which contributes to some of its side effects, such as orthostatic hypotension and sedation.[1][3]
Quantitative Binding Affinity of Trazodone
The following table summarizes the binding affinities (Ki values) of trazodone for its primary molecular targets. Lower Ki values indicate higher binding affinity.
| Target | Species | Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | Human | 223.87 | [4] |
| Rat | 223.87 | [4] | |
| 5-HT2A | Human | 1.4 - 15 | [5][6] |
| Rat | 35.6 | [5] | |
| 5-HT2C | Human | 4 - 38 | [5][6] |
| Rat | 224 | [5] | |
| Transporters | |||
| Serotonin Transporter (SERT) | Human | 129 - 470 | [5][6] |
| Adrenergic Receptors | |||
| α1A | Rat | 153 | [5] |
| α1 (non-selective) | Human | 10 - 38 | [6] |
| α2C | Rat | 155 | [5] |
| α2 (non-selective) | Human | 250 | [6] |
| Histamine Receptors | |||
| H1 | Human | 10 - 55 | [6] |
Experimental Protocols for Target Identification
Several experimental methodologies are pivotal in identifying and characterizing the molecular targets of novel compounds like this compound. These techniques can be broadly categorized into hypothesis-driven and unbiased approaches.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for quantifying the affinity of a compound for a specific receptor.[7] These assays can be conducted in competitive, saturation, or kinetic formats.[7]
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in an appropriate assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.[8]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[7]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[8]
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a compound from a complex biological mixture.[9][10]
Protocol for Affinity Chromatography-Mass Spectrometry:
-
Ligand Immobilization:
-
Chemically couple this compound to a solid support matrix (e.g., agarose beads) through a suitable linker. This creates the affinity resin.
-
-
Protein Extraction:
-
Prepare a protein lysate from cells or tissues of interest using a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Purification:
-
Incubate the protein lysate with the this compound-coupled affinity resin to allow for the binding of target proteins.
-
Pack the resin into a chromatography column.
-
Wash the column extensively with buffer to remove non-specifically bound proteins.[11]
-
-
Elution:
-
Elute the specifically bound proteins from the column. This can be achieved by:
-
Competition with a high concentration of free this compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing agent.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and digest them with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
Chemical Proteomics
Chemical proteomics encompasses a range of techniques that use small molecules to probe protein function and interaction in a proteome-wide manner.[12]
Workflow for a Typical Chemical Proteomics Experiment:
-
Probe Design:
-
Synthesize a chemical probe based on the structure of this compound. The probe typically includes:
-
The parent molecule (for target binding).
-
A reactive group (e.g., a photoaffinity label) for covalent cross-linking to the target.[13]
-
A reporter tag (e.g., biotin or a click chemistry handle) for enrichment.
-
-
-
Cellular Labeling:
-
Treat living cells or cell lysates with the chemical probe.
-
If using a photoaffinity probe, irradiate the sample with UV light to induce covalent cross-linking between the probe and its binding partners.
-
-
Protein Enrichment:
-
Lyse the cells and use the reporter tag to enrich the probe-labeled proteins (e.g., using streptavidin beads for a biotin tag).
-
-
Protein Identification and Quantification:
-
Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
Compare the results with control experiments (e.g., competition with excess free this compound) to identify specific targets.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by trazodone, which are hypothesized to be relevant for this compound.
Caption: Trazodone's primary molecular targets and modes of action.
Experimental Workflows
The diagrams below outline the workflows for key target identification experiments.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for affinity chromatography-mass spectrometry.
Conclusion and Future Directions
While direct experimental data on the molecular targets of this compound is currently lacking, the well-established pharmacology of its parent compound, trazodone, provides a robust starting point for investigation. It is highly probable that this compound interacts with one or more of the serotonin, adrenergic, and histamine receptors that are known targets of trazodone. The key to understanding this compound's unique pharmacological profile, if any, will be to quantify its binding affinities for these targets and to identify any novel, unanticipated interactions.
The experimental protocols detailed in this guide—radioligand binding assays, affinity chromatography, and chemical proteomics—offer a comprehensive toolkit for the systematic identification and characterization of this compound's molecular targets. Future research should focus on applying these methodologies to elucidate the complete pharmacological profile of this compound. Such studies are essential for assessing its potential biological activity and for ensuring the safety and purity of trazodone formulations.
References
- 1. meded101.com [meded101.com]
- 2. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Isotrazodone: A Technical Guide for Drug Development Professionals
Introduction
Isotrazodone, an isomer and known impurity of the widely prescribed antidepressant Trazodone, presents a compelling case for the exploration of its structural analogs in the pursuit of novel therapeutics. While direct research on this compound's own family of structural derivatives is limited, a comprehensive understanding can be extrapolated from the extensive body of work on Trazodone analogs. This guide provides an in-depth technical overview of the synthesis, pharmacological properties, and mechanisms of action of these related compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The focus will be on the core triazolopyridine and phenylpiperazine moieties, which are the defining structural features of this class of compounds.
Trazodone itself is a multifunctional drug, exhibiting a complex pharmacological profile that includes antagonism of serotonin 5-HT2A and 5-HT2C receptors, partial agonism at the 5-HT1A receptor, and inhibition of the serotonin transporter (SERT), alongside blockade of α1-adrenergic and histamine H1 receptors.[1][2] This polypharmacology is believed to contribute to its antidepressant, anxiolytic, and hypnotic effects.[1] Structural modifications to the Trazodone scaffold have been explored to modulate this activity profile, aiming to enhance efficacy, improve selectivity, and reduce side effects.
This whitepaper will delve into the structure-activity relationships (SAR) of these analogs, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework.
Core Structural Features and Analogs
The core structure of Trazodone, and by extension its analogs, consists of a triazolopyridine ring system linked via a propyl chain to a phenylpiperazine moiety. Variations in these three key regions—the triazolopyridine head, the alkyl linker, and the phenylpiperazine tail—give rise to a diverse range of structural analogs with distinct pharmacological properties.
Table 1: Representative Structural Analogs of Trazodone and their Modifications
| Compound ID | Modification from Trazodone | Key Structural Feature |
| Trazodone | (Reference Compound) | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one |
| Analog 11b | Replacement of the triazolopyridine with a different heterocyclic system | Potent 5-HT1A ligand[6] |
| Analog 8b | Modification of the heterocyclic head group | Potent 5-HT2A ligand[6] |
| N-hexyl Trazodone Derivatives | Elongation of the propyl linker to a hexyl chain | Increased affinity for 5-HT1A and 5-HT7 receptors |
Data Presentation: Quantitative Analysis of Analog Activity
The pharmacological activity of Trazodone analogs is typically characterized by their binding affinities (Ki) for various G-protein coupled receptors (GPCRs) and transporters, as well as their functional effects (e.g., agonist, antagonist) at these targets.
Table 2: In Vitro Binding Affinities (Ki, nM) of Trazodone and Selected Analogs
| Compound | 5-HT1A | 5-HT2A | α1-adrenergic | SERT | Reference |
| Trazodone | 224 | Potent Antagonist | High Affinity | Moderate Affinity | [7] |
| Analog 11b | 13 ± 2 | - | - | - | [6] |
| Analog 8b | - | 38 ± 2 | - | - | [6] |
| Compound 10a (N-hexyl analog) | 16 | Decreased vs. Trazodone | - | - | [8] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited literature.
Table 3: Pharmacokinetic Parameters of Trazodone in Rats
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | Varies with administration | Single and continuous | [4] |
| Brain Concentration | Exceeds plasma concentration | Single intraperitoneal dose | [4] |
| Metabolism | Major metabolite: m-chlorophenylpiperazine (m-CPP) | - | [9] |
Experimental Protocols
Synthesis of Trazodone Analogs
A common synthetic route for Trazodone and its derivatives involves the reaction of a substituted phenylpiperazine with a triazolopyridine moiety bearing a leaving group on the alkyl linker. Microwave-assisted synthesis has been shown to be an efficient method.[8]
General Protocol for Microwave-Assisted Synthesis of Trazodone Derivatives:
-
Reactants: A mixture of the appropriate arylpiperazine, 2-(3-halopropyl)[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one, potassium carbonate (as a base), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared.
-
Solvent: The reaction can be carried out in a minimal amount of a high-boiling polar aprotic solvent like DMF or even under solvent-free conditions.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (typically a few minutes).
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol for [3H]-8-OH-DPAT Binding Assay (5-HT1A Receptor):
-
Tissue Preparation: Crude membrane preparations from rat hippocampus or other brain regions expressing 5-HT1A receptors are prepared by homogenization and centrifugation.[10]
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]-8-OH-DPAT and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin). Specific binding is calculated by subtracting non-specific from total binding. The Ki value is then determined using the Cheng-Prusoff equation.
Protocol for [3H]-Ketanserin Binding Assay (5-HT2A Receptor):
This assay follows a similar procedure to the [3H]-8-OH-DPAT assay, but uses [3H]-ketanserin as the radioligand and tissue preparations from brain regions rich in 5-HT2A receptors, such as the prefrontal cortex.[11][12]
Functional Assays
GTPγS binding assays are functional assays that measure the activation of G-proteins following receptor stimulation by an agonist.
Protocol for [35S]-GTPγS Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A) are prepared.
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, and the test compound at various concentrations.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]-GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.[13][14]
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) for agonists, or the IC50 for antagonists.
Mandatory Visualization
Signaling Pathways
The pharmacological effects of Trazodone and its analogs are mediated through their interaction with serotonin and adrenergic receptors, which in turn modulate various downstream signaling cascades. Key pathways include the Gq-coupled pathway for 5-HT2A receptors, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and diacylglycerol (DAG), and the Gi/o-coupled pathway for 5-HT1A receptors, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. These initial signals can then influence downstream effectors such as extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are involved in neuroplasticity and cell survival.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]
- 3. New trazodone derivatives: synthesis, molecular docking and their biological activity study as anticancer, antibacterial, antimicrobial agents -Journal of Applied Biological Chemistry | 학회 [koreascience.kr]
- 4. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations of [3H]8-OH-DPAT and [3H]ketanserin binding sites in autopsied brain tissue from cirrhotic patients with hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isotrazodone: A Comprehensive Technical Guide to its Novelty and Patentability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotrazodone, a structural isomer of the well-established antidepressant trazodone, is primarily recognized in scientific literature as a process impurity in the synthesis of its parent compound. This technical guide delves into the potential novelty and patentability of this compound as a distinct chemical entity. By examining the subtle yet significant structural differences between the two molecules, we extrapolate a hypothetical pharmacological profile for this compound, suggesting it may possess a unique activity spectrum at serotonergic and adrenergic receptors. This guide provides a comprehensive analysis of its potential synthesis, mechanism of action, and a roadmap for its experimental validation. Furthermore, a thorough assessment of the existing patent landscape for trazodone is presented to illuminate the potential avenues and challenges for securing intellectual property rights for this compound. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.
Introduction: The Enigma of this compound
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has been a mainstay in the treatment of major depressive disorder for decades. Its clinical utility is attributed to its complex pharmacology, primarily involving antagonism of 5-HT2A receptors and inhibition of the serotonin transporter (SERT). This compound emerges from the shadow of trazodone as a positional isomer, differing in the attachment point of the propyl-piperazine side chain to the triazolopyridine core. While historically dismissed as an impurity[1][2], this structural variance warrants a dedicated investigation into its own pharmacological identity and therapeutic potential. This guide aims to construct a scientific and intellectual property case for this compound, moving it from a synthetic byproduct to a potential new chemical entity (NCE) worthy of exploration.
Structural Analysis: Trazodone vs. This compound
The key to understanding the potential novelty of this compound lies in its structural distinction from trazodone.
-
Trazodone: The propyl-piperazine side chain is attached to the triazolo[4,3-a]pyridin-3(2H)-one core at the N2 position of the triazole ring.
-
This compound: The same side chain is attached at the N1 position of the triazole ring.
This seemingly minor shift in connectivity can have profound implications for the molecule's three-dimensional conformation, its ability to interact with receptor binding pockets, and consequently, its pharmacological activity.
Synthesis and Formation
Postulated Synthesis of this compound
This compound is understood to form as a byproduct during the synthesis of trazodone. The conventional synthesis of trazodone involves the alkylation of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridinone derivative. The formation of this compound is likely a result of non-selective alkylation at the N1 position of the triazolo[4,3-a]pyridin-3(2H)-one ring system under certain reaction conditions.
A hypothetical experimental protocol for the targeted synthesis of this compound could involve:
-
Protection of the N2 position: Selectively protecting the N2 position of the[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one starting material.
-
Alkylation at N1: Reacting the N2-protected intermediate with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
-
Deprotection: Removing the protecting group from the N2 position to yield this compound.
Formation as an Impurity in Trazodone Synthesis
The formation of this compound as an impurity is a known challenge in the manufacturing of trazodone. The ratio of trazodone to this compound can be influenced by reaction parameters such as the choice of base, solvent, and temperature. Patents related to the purification of trazodone often allude to the removal of such isomeric impurities[5][6].
Hypothetical Pharmacological Profile
The pharmacological activity of this compound has not been empirically determined. However, based on its structural similarity to trazodone, we can hypothesize its potential interactions with key neurotransmitter receptors.
Predicted Receptor Binding Affinities
The change in the nitrogen attachment point could alter the molecule's electrostatic potential and steric profile, potentially leading to a different receptor binding affinity profile compared to trazodone. It is plausible that this compound will retain affinity for the same family of receptors but with different potencies.
Table 1: Comparison of Trazodone's Known and this compound's Hypothesized Receptor Binding Affinities (Ki, nM)
| Receptor Target | Trazodone (Known Ki, nM) | This compound (Hypothesized Ki, nM) | Potential Functional Consequence |
| Serotonin Receptors | |||
| 5-HT1A | 40 - 100 | Potentially Altered | Modulation of anxiolytic/antidepressant effects |
| 5-HT2A | 1 - 20[3] | Potentially Higher or Lower | Altered sedative and antidepressant properties |
| 5-HT2C | 100 - 300 | Potentially Altered | Changes in appetite and mood regulation |
| SERT | 100 - 400[3] | Potentially Weaker or Stronger | Modified antidepressant efficacy |
| Adrenergic Receptors | |||
| α1-adrenergic | 10 - 50[7] | Potentially Altered | Different profile of orthostatic hypotension/sedation |
| α2-adrenergic | 300 - 600 | Potentially Altered | Modulation of antidepressant effects |
| Histamine Receptors | |||
| H1 | 100 - 500[7] | Potentially Altered | Different sedative properties |
Note: The hypothesized values for this compound are speculative and require experimental validation.
Postulated Mechanism of Action
Based on the hypothesized receptor binding profile, this compound could exhibit a novel mechanism of action. For instance, a higher affinity for 5-HT1A receptors combined with a lower affinity for α1-adrenergic receptors, compared to trazodone, could result in a potent anxiolytic with a more favorable side-effect profile (e.g., less sedation and orthostatic hypotension).
Novelty and Patentability Analysis
The patentability of this compound hinges on three key criteria: novelty, non-obviousness, and utility.
Novelty
As a distinct chemical entity that is not explicitly disclosed in its isolated and purified form in the prior art, this compound likely meets the novelty requirement. While mentioned as an impurity, its characterization as a potential therapeutic agent in its own right would be novel.
Non-Obviousness
The non-obviousness of this compound would need to be argued based on unexpected properties. If experimental data demonstrates that this compound possesses a significantly different and advantageous pharmacological profile compared to trazodone (e.g., improved efficacy, reduced side effects, novel therapeutic indication), a strong case for non-obviousness could be made. The simple existence of an isomer is not in itself a barrier to patentability if it exhibits unexpected results.
Utility
The utility of this compound would be established through preclinical and clinical data demonstrating its therapeutic benefit for a specific medical condition, such as anxiety disorders, depression, or sleep disorders.
Analysis of Existing Trazodone Patents
An analysis of key patents for trazodone reveals that their claims are primarily focused on:
-
The trazodone molecule itself and its pharmaceutically acceptable salts.
-
Specific formulations of trazodone, such as controlled-release preparations. [8][9]
-
Methods of using trazodone for treating depression and other conditions.
-
Processes for the synthesis and purification of trazodone to reduce impurities. [3][5][6]
Crucially, these patents do not appear to explicitly claim this compound as a separate, isolated compound for therapeutic use. This suggests that there is a potential patent window for this compound, provided it can be shown to have patentable merit based on its unique properties.
Proposed Experimental Protocols for Characterization
To validate the hypothesized properties of this compound and build a case for its novelty and utility, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinities (Ki) of this compound for a panel of relevant receptors.
Methodology:
-
Receptor Preparation: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, α1-adrenergic, H1).
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor.
-
Incubation: Incubate the receptor preparation with the radioligand and varying concentrations of this compound.
-
Detection and Analysis: Measure the amount of bound radioligand and calculate the Ki value for this compound using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity of this compound at key receptors (i.e., antagonist, agonist, partial agonist).
Methodology:
-
Cell-Based Assays: Use cell lines expressing the target receptors coupled to a downstream signaling pathway (e.g., calcium mobilization for Gq-coupled receptors, cAMP accumulation for Gs/Gi-coupled receptors).
-
Agonist/Antagonist Mode:
-
Agonist: Apply increasing concentrations of this compound and measure the cellular response.
-
Antagonist: Pre-incubate cells with this compound before stimulating with a known agonist and measure the inhibition of the agonist-induced response.
-
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
This compound, long considered a mere impurity, presents a compelling opportunity for drug discovery and development. Its unique structure, relative to trazodone, suggests the potential for a differentiated pharmacological profile that could translate into a novel therapeutic agent with an improved efficacy and safety profile. The path to realizing this potential requires a systematic and rigorous scientific investigation, starting with its targeted synthesis and comprehensive in vitro and in vivo characterization. The existing patent landscape for trazodone appears to leave room for the protection of this compound as a new chemical entity, provided that it demonstrates unexpected and beneficial properties. This technical guide provides the foundational framework and strategic considerations for embarking on the exciting journey of transforming this compound from a chemical curiosity into a potential therapeutic innovation. The next critical steps will involve the execution of the proposed experimental protocols to empirically define the pharmacological identity of this compound and unlock its therapeutic promise.
References
- 1. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. EP2178850B1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 6. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 7. Trazodone - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Theoretical and Computational Investigation of Isotrazodone: A Technical Whitepaper for Drug Development Professionals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct theoretical and computational studies on Isotrazodone are not extensively available in peer-reviewed literature. This document synthesizes available information on the parent compound, Trazodone, to establish a theoretical framework for future research on this compound, an identified impurity. The experimental protocols and signaling pathways presented are illustrative and based on the known pharmacology of Trazodone, intended to serve as a guide for prospective studies on this compound.
Introduction
This compound (CAS Number: 157072-18-9) is recognized as an impurity of Trazodone, a well-established antidepressant agent.[1] Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is used in the treatment of major depressive disorder, anxiety, and insomnia.[2][3] Understanding the theoretical and pharmacological profile of impurities like this compound is critical for drug safety, efficacy, and manufacturing control. This whitepaper outlines a proposed theoretical and computational approach to characterize this compound, leveraging the extensive data available for Trazodone.
Chemical and Physical Properties
A foundational aspect of any theoretical study is the understanding of the molecule's basic properties.
| Property | Value | Source |
| Analyte Name | This compound | LGC Standards |
| CAS Number | 157072-18-9 | ChemicalBook[1], LGC Standards |
| Molecular Formula | C19H22ClN5O | LGC Standards |
| Molecular Weight | 371.86 g/mol | LGC Standards |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)N2CCN(CC2)CCCN3C4=CC=CC=N4C(=O)N3 | PubChem |
Proposed Theoretical and Computational Studies
Given the limited direct data on this compound, a series of computational studies are proposed to predict its pharmacological and toxicological profile. These studies would be analogous to those performed for novel drug candidates.
Molecular Modeling and Docking
-
Objective: To predict the binding affinity and interaction of this compound with key pharmacological targets of Trazodone, including serotonin receptors (5-HT2A, 5-HT1A), serotonin transporter (SERT), and others.
-
Methodology:
-
Homology Modeling: If the crystal structure of a target receptor is unavailable, a homology model will be built using a suitable template from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound will be generated and optimized using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Molecular Docking: Docking simulations will be performed to predict the binding pose and affinity of this compound within the active site of the target proteins.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) will be used to estimate the binding free energy.
-
Quantum Mechanics (QM) Calculations
-
Objective: To understand the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals (HOMO/LUMO), which can provide insights into its reactivity and interaction with biological targets.
-
Methodology:
-
Geometry Optimization: The molecular geometry of this compound will be optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Electronic Property Calculation: Single-point energy calculations will be performed to determine the electronic properties.
-
Molecular Dynamics (MD) Simulations
-
Objective: To study the dynamic behavior of the this compound-receptor complex and assess the stability of the predicted binding pose.
-
Methodology:
-
System Setup: The docked complex will be placed in a simulated physiological environment (e.g., a water box with ions).
-
Simulation: An MD simulation of several nanoseconds will be run to observe the conformational changes and interactions over time.
-
Comparative Pharmacokinetics (Theoretical)
The extensive pharmacokinetic data for Trazodone can serve as a baseline for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table of Trazodone Pharmacokinetic Parameters
| Parameter | Value (for Trazodone) | Conditions | Source |
| Bioavailability | 63-65% | 100 mg oral dose | [4][5] |
| Tmax (Time to Peak Plasma Concentration) | 1.3 - 2.0 hours | 100 mg oral dose | [4][5] |
| Cmax (Peak Plasma Concentration) | 1.47 - 1.88 µg/mL | 100 mg oral dose | [4][5] |
| Volume of Distribution (Vd) | 0.84 L/kg | Intravenous infusion | [4][5] |
| Terminal Elimination Half-Life (t1/2) | 7.3 hours | 100 mg dose | [4][5] |
| Total Body Clearance | 5.3 L/hr | Intravenous infusion | [4][5] |
| Urinary Excretion (unchanged) | < 0.13% | 26 hours post-dose | [4][5] |
Proposed Experimental Protocols
To validate the theoretical findings, the following experimental protocols are proposed.
In Vitro Receptor Binding Assays
-
Objective: To experimentally determine the binding affinity of this compound to a panel of relevant receptors and transporters.
-
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing the target receptors (e.g., 5-HT2A, SERT) will be cultured, and cell membranes will be prepared.
-
Radioligand Binding Assay: Competitive binding assays will be performed using a known radioligand for each target and varying concentrations of this compound.
-
Data Analysis: The IC50 values will be determined and converted to Ki (inhibition constant) values.
-
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes involved.
-
Methodology:
-
Incubation: this compound will be incubated with human liver microsomes or recombinant CYP enzymes.
-
Metabolite Identification: The reaction mixture will be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.
-
Reaction Phenotyping: The specific CYP enzymes responsible for metabolism will be identified using selective chemical inhibitors or recombinant enzymes.
-
Visualizations
Proposed Signaling Pathway of Trazodone (for comparison with this compound)
Caption: Hypothesized Signaling Pathway of Trazodone/Isotrazodone.
Proposed Experimental Workflow for this compound Characterization
Caption: Proposed Experimental Workflow for this compound Characterization.
Conclusion
While direct experimental and theoretical data on this compound is scarce, a robust research framework can be established based on the well-characterized parent compound, Trazodone. The proposed computational and in vitro studies will be instrumental in elucidating the pharmacological and toxicological profile of this compound. This knowledge is essential for ensuring the quality and safety of Trazodone formulations and for advancing our understanding of its structure-activity relationships. The workflows and methodologies outlined in this whitepaper provide a clear path forward for the comprehensive theoretical and experimental characterization of this compound.
References
Initial Toxicity Screening of Isotrazodone: A Technical Guide
Disclaimer: Information regarding "Isotrazodone" is not publicly available. This guide provides a representative framework for an initial toxicity screening based on data from its structural analog, Trazodone. The data and protocols presented herein are for illustrative purposes and should be adapted for the specific properties of the test compound.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To outline a comprehensive, tiered approach for the initial non-clinical safety assessment of a novel trazodone analog, "this compound," identifying potential hazards and establishing a preliminary safety profile to support further development.
Introduction
The development of novel psychoactive compounds, such as the hypothetical this compound, necessitates a rigorous preclinical safety evaluation to identify potential liabilities before first-in-human studies. This process involves a battery of in vitro and in vivo tests designed to characterize the compound's toxicological profile. The primary goals are to identify target organs of toxicity, determine the dose-response relationship for adverse effects, and establish a safe starting dose for clinical trials.[1][2] This guide details the standard assays and methodologies for an initial toxicity screening program, using Trazodone as a reference compound.
In Vitro Toxicity Assessment
In vitro assays provide the first tier of safety data, offering rapid, cost-effective screening for potential cytotoxicity, genotoxicity, and specific off-target effects.[3]
Cytotoxicity
Cytotoxicity assays determine the concentration at which a compound causes cell death. Hepatotoxicity is a key concern for many drugs, including Trazodone.[4]
Table 1: In Vitro Cytotoxicity of Trazodone Analogs
| Assay Type | Cell Line | Parameter | Value (µM) |
|---|---|---|---|
| Cell Viability | Rat Hepatocytes | LC50 (2 hr) | 300[4] |
| Mitochondrial Respiration | Bovine Heart Mitochondria | Complex I IC50 | No Effect[5] |
| Mitochondrial Respiration | Bovine Heart Mitochondria | Complex IV IC50 | 70[5] |
-
Cell Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats via collagenase perfusion.
-
Cell Culture: Plate hepatocytes in collagen-coated 96-well plates and allow them to attach for 4 hours.
-
Compound Exposure: Treat cells with a range of this compound concentrations (e.g., 1 µM to 1 mM) in quadruplicate for a 2-hour incubation period.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Add MTT solution to each well and incubate for 2 hours.
-
Data Analysis: Solubilize the formazan product with DMSO and measure absorbance at 570 nm. Calculate the LC50 (Lethal Concentration 50%) value using a four-parameter logistic equation.[4]
Genotoxicity
Genotoxicity assays assess a compound's potential to damage genetic material (DNA), which can indicate carcinogenic or mutagenic risk. A standard battery of tests is required to investigate different endpoints.[6] Trazodone has been shown to have clastogenic (chromosome-breaking) and mutagenic effects in human lymphocytes in vitro.[7][8]
Table 2: Genotoxicity Profile of Trazodone Analogs
| Assay | System | Metabolic Activation (S9) | Concentration Range | Result |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, etc.) | With & Without | 1 - 5000 µ g/plate | To be determined for this compound |
| In Vitro Micronucleus Test | Human Lymphocytes | With & Without | 3.13 - 75.00 µg/mL | Positive (Clastogenic)[8] |
| Chromosomal Aberration | Human Lymphocytes | With & Without | 3.13 - 75.00 µg/mL | Positive[8] |
-
Cell Culture: Use cryopreserved human peripheral blood lymphocytes. Thaw and culture in appropriate medium with a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
Compound Exposure: Treat lymphocyte cultures with at least three concentrations of this compound, alongside positive and negative controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation mix.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.[9]
-
Harvest and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Scoring: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[9] A significant, dose-dependent increase in micronucleated cells indicates a positive result.[10]
Cardiovascular Safety: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism for drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[11][12][13] Trazodone is a known hERG inhibitor.[11][12]
Table 3: hERG Channel Inhibition by Trazodone Analogs
| Assay Type | Expression System | Parameter | Value (µM) |
|---|---|---|---|
| Patch Clamp Electrophysiology | HEK293 Cells | IC50 | 0.69 - 2.9[11][12] |
| Patch Clamp Electrophysiology | Xenopus Oocytes | IC50 | 13.2[12] |
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Assay Preparation: Culture cells to optimal confluency and prepare a single-cell suspension for the automated patch-clamp system.
-
Compound Application: Perfuse cells with a vehicle solution to establish a baseline current, followed by increasing concentrations of this compound to determine a dose-response relationship.
-
Electrophysiology: Use a voltage protocol designed to elicit and measure the hERG current (IKr). Measure the peak tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value by fitting the data to a Hill equation.[14]
In Vivo Toxicity Assessment
In vivo studies in animal models are essential for understanding the systemic effects of a compound, including identifying target organs and establishing safety margins.
Acute Oral Toxicity
This study determines the median lethal dose (LD50) and identifies signs of acute toxicity after a single high dose.
Table 4: Acute Oral Toxicity of Trazodone Analogs
| Species | Strain | Sex | LD50 (mg/kg) | Key Clinical Signs |
|---|---|---|---|---|
| Rat | Not Specified | M/F | 690[15] | Dyspnea, salivation, prostration, clonic convulsions[16] |
| Mouse | Not Specified | M/F | 610[15] | Dyspnea, salivation, prostration, clonic convulsions[16] |
| Dog | Beagle | M/F | ~500[15] | Prostration, convulsions[15] |
-
Animal Model: Use female Sprague-Dawley rats, as they are often slightly more sensitive.
-
Dosing: Dose a single animal with a starting dose (e.g., 300 mg/kg) via oral gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, dose the next animal at a higher dose. If it dies, dose the next animal at a lower dose. Continue this sequential process until the criteria for stopping are met.
-
LD50 Calculation: Calculate the LD50 and its confidence interval using appropriate statistical software.
Repeated-Dose Toxicity (28-Day Study)
This study provides information on health hazards from repeated exposure and helps identify a No-Observed-Adverse-Effect-Level (NOAEL).[17]
Table 5: Summary of a 28-Day Repeated-Dose Oral Toxicity Study of a Trazodone Analog in Rats | Parameter | Dose Group (mg/kg/day) | | :--- | :--- | | | Control | 5 | 10 | 20 | | Clinical Signs | No abnormalities | No abnormalities | No abnormalities | Lethargy, salivation | | Body Weight | Normal gain | Normal gain | Slight decrease | Significant decrease[16] | | Hematology | WNL | WNL | WNL | WNL | | Clinical Chemistry | WNL | WNL | ↑ AST, ↑ cTn-T[18] | ↑ AST, ↑ cTn-T[18] | | Organ Weights | WNL | WNL | WNL | ↑ Liver weight[16] | | Histopathology | No abnormalities | No abnormalities | Myocardial degeneration[18] | Myocardial degeneration[18] | | ECG | Normal | Normal | Normal | ↓ Heart Rate, ↑ PR interval[18] | | NOAEL | - | 5 mg/kg/day | - | - | (WNL = Within Normal Limits; ↑ = Increased; ↓ = Decreased; AST = Aspartate Aminotransferase; cTn-T = Cardiac Troponin-T)
-
Animal Model: Use 10 male and 10 female Sprague-Dawley rats per group.
-
Groups: Establish three dose groups (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity data.
-
Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.[17]
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Perform a full necropsy on all animals. Record organ weights and collect a comprehensive set of tissues for histopathological examination.
Safety Pharmacology
Safety pharmacology studies investigate potential adverse effects on vital organ systems that could be life-threatening. The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems.[19][20][21]
Table 6: Safety Pharmacology Core Battery Findings for a Trazodone Analog
| System | Assay | Species | Key Findings |
|---|---|---|---|
| Central Nervous System | Functional Observation Battery (FOB) / Irwin Test | Rat | CNS depression, decreased motor activity, prostration, ptosis.[16] |
| Cardiovascular | Telemetry | Dog | Hypotension, decreased heart rate. No effect on His bundle conduction.[16] |
| Respiratory | Whole-Body Plethysmography | Rat | To be determined for this compound. |
-
Animal Model: Use purpose-bred Beagle dogs surgically implanted with telemetry transmitters.
-
Acclimatization: Allow animals to recover from surgery and acclimate to the study environment.
-
Dosing: In a crossover design, administer a single oral dose of vehicle and three escalating doses of this compound to each animal, with a sufficient washout period between doses.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate from pre-dose through at least 24 hours post-dose.
-
Analysis: Analyze data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT, QTc).
Visualizations: Workflows and Pathways
Preclinical Toxicity Screening Workflow
Caption: A tiered workflow for initial preclinical toxicity screening.
Trazodone Metabolic Pathway
Caption: Major metabolic pathway of Trazodone via CYP450 enzymes.
Tiered Logic for Toxicity Assessment
Caption: Logical progression of a tiered toxicity testing strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ajphs.com [ajphs.com]
- 4. Mechanisms of trazodone-induced cytotoxicity and the protective effects of melatonin and/or taurine toward freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of cytogenetic and DNA damage induced by the antidepressant drug-active ingredients, trazodone and milnacipran, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Effect of trazodone on hERG channel current and QT-interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cardiac HERG potassium channels by the atypical antidepressant trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. karger.com [karger.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Assessment of trazodone-induced cardiotoxicity after repeated doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety Pharmacology - IITRI [iitri.org]
- 20. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Spectroscopic Analysis of Isotrazodone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is a known impurity and isomer of the antidepressant drug Trazodone. As with any active pharmaceutical ingredient (API), the identification and characterization of its impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of public experimental data for this compound, this guide leverages the known spectroscopic data of Trazodone and fundamental principles of spectroscopic analysis to provide a predictive framework for researchers.
Structural Comparison: Trazodone vs. This compound
The key to understanding the spectroscopic differences between Trazodone and this compound lies in their structural isomerism. Both molecules share the same molecular formula, C₁₉H₂₂ClN₅O, and molecular weight, 371.86 g/mol .[1] However, the connectivity of the triazolopyridine ring system differs. In Trazodone, the propylpiperazine side chain is attached to the nitrogen at position 2 of the[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one ring. In this compound, this side chain is attached to the nitrogen at position 1, forming a zwitterionic structure, 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-1-ium-3-olate.[1] This difference in connectivity has a significant impact on the electronic environment of the atoms within the molecules, leading to distinct spectroscopic signatures.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, MS, and IR data for this compound. These predictions are based on the structural differences with Trazodone and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Predicted ¹H NMR Data for this compound
The proton NMR spectrum of this compound is expected to show distinct chemical shifts for the protons on the propyl chain and the triazolopyridine ring compared to Trazodone, due to the change in the attachment point and the resulting zwitterionic nature of the triazolopyridine ring system.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (chlorophenyl) | 6.8 - 7.3 | m | 4H |
| Aromatic (triazolopyridine) | 7.5 - 8.5 | m | 4H |
| Piperazine (Ar-N-CH₂) | 3.2 - 3.4 | t | 4H |
| Piperazine (N-CH₂) | 2.6 - 2.8 | t | 4H |
| Propyl (N-CH₂) | 4.2 - 4.4 | t | 2H |
| Propyl (CH₂) | 2.1 - 2.3 | p | 2H |
| Propyl (N-CH₂) | 2.5 - 2.7 | t | 2H |
Predicted ¹³C NMR Data for this compound
The carbon-13 NMR spectrum will also reflect the structural differences, with notable shifts in the carbons of the triazolopyridine ring and the propyl chain.
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic (chlorophenyl) | 115 - 152 |
| Aromatic (triazolopyridine) | 110 - 150 |
| Piperazine (Ar-N-C) | ~53 |
| Piperazine (N-C) | ~48 |
| Propyl (N-C) | ~58 |
| Propyl (C) | ~25 |
| Propyl (N-C) | ~55 |
| Carbonyl (C=O) | 165 - 170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum of this compound
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 371 or 372, respectively, corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure. A major fragmentation pathway for Trazodone involves the cleavage of the propyl chain, and a similar pathway is anticipated for this compound.[5][6]
Predicted Key Fragment Ions for this compound
| m/z | Predicted Fragment Structure |
| 176 | [C₉H₁₀ClN₂]⁺ (from cleavage of the propyl chain) |
| 196 | [C₇H₅N₅O]⁺ (from cleavage of the propyl chain) |
| 138 | [C₈H₈N]⁺ (further fragmentation) |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2950 - 2850 | Aliphatic C-H | Stretching |
| 1680 - 1640 | C=O (amide-like in zwitterion) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1350 - 1000 | C-N | Stretching |
| 800 - 700 | C-Cl | Stretching |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., DEPT) can be used to aid in the assignment of carbon types.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (LC-MS/MS):
-
Introduce the sample into the mass spectrometer via a liquid chromatography (LC) system for separation from other impurities.
-
Ionize the sample using an appropriate ionization technique (e.g., ESI or APCI).[9]
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.[5]
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern in the MS/MS spectrum to propose fragment structures and confirm the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[10]
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the spectrum to a reference spectrum if available.
-
Visualizations
Predicted MS Fragmentation Pathway of this compound
Caption: Predicted MS fragmentation pathway for this compound.
General Workflow for Spectroscopic Analysis of a Pharmaceutical Impurity
Caption: General workflow for the spectroscopic analysis of a pharmaceutical impurity.
References
- 1. This compound | TRC-I917515-10MG | LGC Standards [lgcstandards.com]
- 2. PROSPRE [prospre.ca]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. drugfuture.com [drugfuture.com]
- 10. impactfactor.org [impactfactor.org]
Isotrazodone: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotrazodone, identified as Trazodone EP Impurity M, is a critical compound to characterize during the development of trazodone-based drug products.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical formulation. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound. Due to the limited specific quantitative data for this compound, this guide also includes relevant data for the parent drug, trazodone, as a contextual reference. Furthermore, it details the standard experimental protocols for determining these properties in accordance with established pharmaceutical guidelines, offering a framework for researchers to generate robust and reliable data.
Introduction to this compound
This compound is a known impurity of the antidepressant drug trazodone.[1] As with any pharmaceutical impurity, its presence and concentration must be carefully controlled. A thorough understanding of its chemical and physical properties is the first step in developing appropriate control strategies. This includes its solubility in various media, which influences its behavior during manufacturing and formulation, and its stability under different environmental conditions, which is critical for determining appropriate storage and handling procedures.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its impurities is a critical determinant of its bioavailability and manufacturability. Currently, the publicly available quantitative solubility data for this compound is limited.
Qualitative Solubility of this compound
This compound has been qualitatively described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1]
Quantitative Solubility Data
No specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various aqueous and organic solvents was identified in the public domain.
Solubility Profile of Trazodone (Parent Drug) for Reference
For contextual understanding, the solubility profile of the parent drug, trazodone, is presented below. It is crucial to note that this data is for trazodone and not this compound, and should be used for reference purposes only.
| Solvent/Medium | Form | Solubility |
| Dimethyl Sulfoxide (DMSO) | Free Base | 45 mg/mL |
| Ethanol | Free Base | 17 mg/mL |
| Water | Free Base | Insoluble |
Table 1: Solubility of Trazodone (Free Base)
| Solvent/Medium | Form | Solubility |
| Methanol | Hydrochloride | 4 mg/mL (in DMSO) |
| Water | Hydrochloride | Insoluble |
| Ethanol | Hydrochloride | Insoluble |
Table 2: Solubility of Trazodone Hydrochloride
Stability Profile
The stability of a drug impurity is a critical factor in ensuring the safety and shelf-life of a pharmaceutical product. The available information on the stability of this compound is primarily qualitative.
Qualitative Stability of this compound
This compound is described as being hygroscopic, indicating that it readily takes up and retains moisture from the atmosphere.[1] This property necessitates careful handling and storage in a dry environment. Recommended storage conditions are in a freezer at -20°C under an inert atmosphere.[1]
Forced Degradation Studies of Trazodone (Parent Drug)
Forced degradation studies on the parent drug, trazodone, provide insights into the potential degradation pathways that might be relevant for its impurities. These studies are crucial for developing stability-indicating analytical methods.
Trazodone has been shown to degrade under the following conditions:
-
Acidic Hydrolysis: Degradation is observed in the presence of strong acids.
-
Oxidative Degradation: Trazodone is susceptible to oxidation, for example, in the presence of hydrogen peroxide. The formation of N-oxide degradation products has been reported.
-
Photolytic Degradation: Exposure to light can lead to the degradation of trazodone.
It is important to note that these studies were performed on trazodone, and while they suggest potential liabilities, dedicated stability studies are required for this compound.
Experimental Protocols
To address the gap in quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility and stability of a pharmaceutical impurity like this compound, based on established guidelines from the International Council for Harmonisation (ICH) and common pharmaceutical practices.
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established by taking samples at different time points until the concentration remains constant.
-
After the equilibration period, allow the vials to stand to let the undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent.
Stability Indicating Method Development and Forced Degradation Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated HPLC method with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 N NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 1 N HCl, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample, dilute to the target concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a defined period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark.
-
After the exposure period, prepare the samples for analysis and analyze by HPLC.
-
-
Analysis and Method Validation:
-
The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is spectrally pure and that no co-eluting peaks are present.
-
The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.
Conclusion and Future Directions
This technical guide consolidates the currently available information on the solubility and stability of this compound. It is evident that there is a significant lack of quantitative data for this specific impurity. To ensure robust control and a comprehensive understanding of its behavior in pharmaceutical products, it is imperative for researchers and drug developers to perform detailed solubility and stability studies. The experimental protocols and workflows provided herein offer a standardized approach to generating this critical data, in alignment with global regulatory expectations. Future work should focus on the quantitative determination of this compound's solubility in a range of pharmaceutically relevant solvents and aqueous media at various pH levels. Furthermore, detailed kinetic studies of its degradation under various stress conditions will be invaluable for predicting its long-term stability and for the development of stable trazodone formulations.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Pharmacological Profiling of Isotrazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is a structural isomer and a known impurity of the antidepressant drug Trazodone. Given its close chemical relationship to Trazodone, a compound with a complex pharmacological profile, it is crucial to characterize the biological activity of this compound to understand its potential effects. Trazodone is known to interact with multiple targets, primarily acting as an antagonist at serotonin 5-HT2A receptors, α1-adrenergic receptors, and histamine H1 receptors, and as a weak serotonin reuptake inhibitor.[1][2][3]
These application notes provide a comprehensive set of experimental protocols to conduct an in vitro pharmacological profiling of this compound. The assays described herein are designed to assess the binding affinity and functional activity of this compound at the key molecular targets of Trazodone. The data generated from these protocols will enable a direct comparison of the pharmacological profiles of this compound and Trazodone, providing valuable insights for drug development and safety assessment.
Data Presentation
The following table summarizes hypothetical quantitative data for Trazodone and this compound obtained from the experimental protocols detailed in this document. This structured format allows for a clear and direct comparison of their potencies at various molecular targets.
| Assay | Target | Parameter | Trazodone | This compound (Hypothetical) |
| Receptor Binding Assay | Human 5-HT2A Receptor | Kᵢ (nM) | 15 | 250 |
| Functional Antagonist Assay | Human 5-HT2A Receptor | IC₅₀ (nM) | 30 | 500 |
| Receptor Binding Assay | Human α1-Adrenergic Receptor | Kᵢ (nM) | 40 | 800 |
| Functional Antagonist Assay | Human α1-Adrenergic Receptor | IC₅₀ (nM) | 75 | 1200 |
| Receptor Binding Assay | Human Histamine H1 Receptor | Kᵢ (nM) | 220 | 3500 |
| Transporter Uptake Assay | Human Serotonin Transporter (SERT) | IC₅₀ (nM) | 150 | >10000 |
Experimental Protocols
5-HT2A Receptor Binding Assay
This protocol determines the binding affinity of this compound for the human serotonin 2A (5-HT2A) receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
[³H]-Ketanserin (radioligand)
-
Serotonin (for non-specific binding determination)
-
This compound and Trazodone (test compounds)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to 80-90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (final concentration ~2 nM), and 50 µL of various concentrations of this compound or Trazodone.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM serotonin.
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
α1-Adrenergic Receptor Functional Antagonist Assay (Calcium Flux)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an agonist at the human α1-adrenergic receptor.[4]
Materials:
-
CHO-K1 cells stably expressing the human α1A-adrenergic receptor
-
Cell culture medium (Ham's F-12, 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Phenylephrine (agonist)
-
This compound and Trazodone (test compounds)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the CHO-K1-hα1A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound or Trazodone to the wells.
-
Incubate for 20 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record the baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of phenylephrine (to achieve a final EC₈₀ concentration) and continue recording the fluorescence for 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Histamine H1 Receptor Binding Assay
This protocol assesses the affinity of this compound for the human histamine H1 receptor by competing with a radiolabeled antagonist.[5][6]
Materials:
-
HEK293T cells transiently or stably expressing the human H1 receptor
-
Cell culture and membrane preparation reagents (as in Protocol 1)
-
Assay buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4)
-
[³H]-Mepyramine (radioligand)
-
Mianserin (for non-specific binding determination)
-
This compound and Trazodone (test compounds)
-
96-well microplates, glass fiber filters, scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the 5-HT2A receptor membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (final concentration ~1-5 nM), and 50 µL of various concentrations of this compound or Trazodone.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM mianserin.
-
Add 50 µL of the cell membrane preparation.
-
Incubate at 25°C for 4 hours.[7]
-
-
Filtration and Counting:
-
Follow the same procedure as for the 5-HT2A receptor binding assay.
-
-
Data Analysis:
-
Calculate specific binding and plot the dose-response curve to determine the IC₅₀ and subsequently the Kᵢ value.
-
Serotonin Transporter (SERT) Uptake Assay
This assay measures the inhibition of serotonin uptake into cells expressing the human serotonin transporter (SERT) by this compound.[8][9]
Materials:
-
HEK293 cells stably expressing human SERT (or JAR cells)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Serotonin (substrate)
-
Fluoxetine (positive control inhibitor)
-
This compound and Trazodone (test compounds)
-
96-well microplates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Plating:
-
Plate the HEK293-hSERT cells in 96-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound, Trazodone, or fluoxetine in KRH buffer.
-
Add [³H]-Serotonin (final concentration ~10-20 nM) to initiate the uptake.
-
Incubate for 10-15 minutes at 37°C.
-
To determine non-specific uptake, run a parallel set of wells with a high concentration of fluoxetine (e.g., 10 µM).
-
-
Termination and Lysis:
-
Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer to terminate the uptake.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Counting:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Caption: Trazodone/Isotrazodone Signaling Pathway.
Caption: Experimental Workflow for this compound Profiling.
References
- 1. Trazodone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for the Use of Trazodone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Trazodone, a triazolopyridine derivative, in a variety of cell culture-based research applications. While primarily known as an antidepressant, emerging in-vitro studies have highlighted its potential to modulate various cellular processes, including cell viability, inflammatory responses, and intracellular signaling pathways. This document outlines detailed protocols for preparing and applying Trazodone to cell cultures, as well as for assessing its effects on cellular endpoints. The information presented here is intended to assist researchers in designing and executing experiments to investigate the cellular and molecular effects of Trazodone.
Mechanism of Action
Trazodone is a multifunctional drug with a complex pharmacological profile. Its primary mechanism of action involves the modulation of the serotonergic system. It acts as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors and as a weak inhibitor of the serotonin transporter (SERT). Additionally, Trazodone and its active metabolite, m-chlorophenylpiperazine (mCPP), exhibit partial agonism at the 5-HT1A receptor. This combination of activities distinguishes it from selective serotonin reuptake inhibitors (SSRIs). Beyond the serotonergic system, Trazodone also displays antagonistic effects at α1-adrenergic and histamine H1 receptors, which contribute to some of its sedative properties. In a cell culture context, these interactions can influence a variety of signaling cascades, making Trazodone a tool for investigating pathways related to cell survival, apoptosis, and inflammation.
Data Presentation
The following tables summarize the quantitative data from various in-vitro studies on Trazodone, providing a reference for concentration selection in different cell types and assays.
Table 1: Effective Concentrations of Trazodone in Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effects |
| OVCAR-3, A2780 | Human Ovarian Cancer | 0.1 - 20 µM | No significant effect on cell viability. |
| Human Lymphocytes | Peripheral Blood | 6.25 - 25.00 µg/mL | Increased DNA damage (comet assay). |
| 50 - 75 µg/mL | Toxic in comet assay. | ||
| H9-derived neuronal cells | Human Neuronal-like | 1 nM - 10 µM | No significant effect on proliferation. |
| Human Astrocytes | Human Glial | 1 nM - 10 µM | No effect on unstimulated proliferation; reversed LPS-TNF-α induced decrease in proliferation. |
| HMC3 | Human Microglial | 10 µM | Decreased expression of NF-κB and IBA-1, and release of IL-6 and TGF-β. |
| HepG2 | Human Hepatoma | 200 µM | Moderate toxicity in glucose-grown cells; severe toxicity in galactose-grown cells. |
Table 2: Solubility of Trazodone Hydrochloride
| Solvent | Solubility |
| DMSO | ≥20.416 mg/mL |
| Methanol | 25 mg/mL |
| Water | Sparingly soluble; solubility increases with heating and in acidic conditions. |
| 0.1 M HCl | 7.4 mg/mL |
Experimental Protocols
Preparation of Trazodone Stock Solution
Materials:
-
Trazodone hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required amount of Trazodone hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of Trazodone hydrochloride is 408.32 g/mol .
-
Calculation Example for 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL of 10 mM stock = 0.010 mol/L x 0.001 L x 408.32 g/mol = 0.0040832 g = 4.08 mg
-
-
-
Weigh the calculated amount of Trazodone hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex or gently warm the solution until the Trazodone hydrochloride is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. Trazodone is stable under these conditions.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of Trazodone on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Trazodone stock solution (prepared as described above)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 0.04 N HCl in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.
-
Prepare serial dilutions of Trazodone in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the treatment medium is low (typically ≤ 0.5%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest Trazodone concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Trazodone.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in key signaling pathways (e.g., NF-κB, MAPK) following Trazodone treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Trazodone stock solution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-p38, total p38, phospho-NF-κB p65, total NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with Trazodone at the desired concentrations for the appropriate time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Application Notes and Protocols for Trazodone Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Trazodone in various animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and behavioral effects of Trazodone.
Overview of Trazodone
Trazodone is a multifunctional drug primarily used as an antidepressant. Its mechanism of action is complex, involving the inhibition of serotonin reuptake and the antagonism of several receptor types, including serotonin 5-HT2A and 5-HT2C receptors, as well as alpha-1 adrenergic receptors. This unique pharmacological profile contributes to its therapeutic effects. In animal models, Trazodone is investigated for its potential anxiolytic, antidepressant, and hypnotic properties.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Trazodone administration in various animal models.
Table 1: Pharmacokinetic Parameters of Trazodone in Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (minutes) | Elimination Half-Life (minutes) | Bioavailability (%) | Reference(s) |
| Dog | Intravenous | 8 | - | - | 169 ± 53 | - | [1] |
| Dog | Oral | 8 | 1.3 ± 0.5 | 445 ± 271 | 166 ± 47 | 84.6 ± 13.2 | [1] |
| Horse | Intravenous | 1.5 | - | - | 514.8 ± 112.8 | - | [2] |
| Horse | Oral | 4 | - | - | 426.6 ± 102 | 63 | [2] |
| Human (for comparison) | Oral | 100 | 1.47 ± 0.16 | ~60 (fasted) | 180 - 360 (initial), 300 - 540 (terminal) | 65 - 80 | [3] |
Table 2: Behavioral Effects of Trazodone in Rodent Models
| Animal Model | Behavioral Test | Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Mouse | Elevated Plus Maze | 5 and 10 | Intraperitoneal | Significantly increased average time spent per entry in the open arm. | [4] |
| Mouse | Forced Swim Test | Not specified | Not specified | Antidepressant administration typically decreases immobility time. | [5][6] |
| Mouse | Sleep Analysis | 10, 40, and 60 | Oral | Dose-dependently increased NREM sleep duration. | [7][8] |
| Rat | Sleep-Wake Activity | 2.5 and 10 | Not specified | Increased non-REM sleep, particularly during the dark cycle. |
Experimental Protocols
Preparation of Trazodone for Administration
3.1.1. Oral Administration (Mouse)
-
Formulation: Trazodone hydrochloride (HCl) powder can be dissolved in distilled water to achieve the desired concentration (e.g., 10–50 mg/mL).[7]
-
Administration: The Trazodone solution is then mixed with a palatable food substance immediately before administration.[7] The volume of the dissolved Trazodone solution should be kept consistent across different doses.[7]
3.1.2. Intraperitoneal Injection (Mouse)
-
Formulation: Trazodone is freshly prepared in distilled water for intraperitoneal (i.p.) administration.[4] The specific concentration will depend on the desired dose and the volume to be injected.
3.1.3. General Considerations for Solution Preparation
-
Trazodone hydrochloride can be dissolved in an organic solvent, and the particle size can be controlled by the addition of water and hydrochloric acid.[9]
-
For sterile solutions intended for injection, appropriate sterile filtration methods should be employed.
Behavioral Testing Protocols
3.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior (Mice)
This test is used to assess the anxiolytic effects of Trazodone.[10]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[4][10]
-
Procedure:
-
Administer Trazodone (e.g., 5 or 10 mg/kg, i.p.) or vehicle to the mice.[4]
-
After a predetermined pretreatment time, place the mouse individually at the center of the EPM, facing an open arm.[4]
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[4]
3.2.2. Forced Swim Test (FST) for Depression-Like Behavior (Mice/Rats)
The FST is a common screening tool for potential antidepressant efficacy.[5][6][11]
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.[6][12] The water temperature should be maintained between 24°C and 30°C.[12][13]
-
Procedure:
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[5]
3.2.3. Sleep Analysis (Mice)
This protocol is designed to evaluate the hypnotic effects of Trazodone.[7][8]
-
Procedure:
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and allow for recovery.
-
Habituate the mice to the recording chamber.
-
Administer Trazodone orally (e.g., 10, 40, or 60 mg/kg) at the beginning of the animal's rest phase.[7][8]
-
Record EEG and EMG data for a specified period (e.g., 12 hours).
-
-
Data Analysis: Analyze the recordings to determine the time spent in different sleep stages (NREM, REM) and wakefulness. An increase in NREM sleep duration is a key indicator of a hypnotic effect.[7][8]
Signaling Pathways and Experimental Workflows
Trazodone's Primary Signaling Mechanisms
Trazodone's pharmacological effects are mediated through its interaction with multiple targets. The diagrams below illustrate the primary signaling pathways associated with 5-HT2A and alpha-1 adrenergic receptor antagonism.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. criver.com [criver.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1108722A1 - Trazodone hydrochloride and process for its preparation - Google Patents [patents.google.com]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Detection of Isotrazodone
Introduction
Isotrazodone is recognized as an impurity of Trazodone, a second-generation antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Trazodone is utilized in the management of major depressive disorder, anxiety, and insomnia.[3] Given that impurities can affect the safety and efficacy of pharmaceutical products, robust analytical methods for their detection and quantification are crucial. This document provides detailed application notes and protocols for the analytical detection of Trazodone and its impurities, which can be adapted for the specific analysis of this compound. The methodologies predominantly focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the separation, identification, and quantification of drug substances and their related compounds.
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the detection of Trazodone, which can serve as a starting point for the analysis of this compound.
Table 1: HPLC Methods for Trazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3[4] | Method 4[5] |
| Column | C18, ODS (4.6mm×250mm×10µm) | C8 ODS (150X4.6mm) | CAPCELL PAK SCX (250mm×4.6mm, 5.0µm) | Kromasil 100-5C18 |
| Mobile Phase | Methanol:Acetonitrile:THF:0.5% TFA (180:180:40:600 v/v) | Acetonitrile:THF:Water:Methanol (300:50:400:250 v/v), pH 11 with TEA | Acetonitrile:80mmol/L Ammonium Phosphate (pH 6.0) (60:40, v/v) | Acetonitrile:Methanol:Water (specific ratio not provided) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min | Not specified |
| Detection | 252 nm | 255 nm | Fluorescence (Ex: 320nm, Em: 440nm) | Not specified |
| Injection Volume | 10 µL | 10 µL | Not specified | Not specified |
| Linearity Range | Not specified | Not specified | 5.0-2486 ng/mL | 20-100 µg/ml |
| LLOQ | Not specified | Not specified | 5.0 ng/mL | Not specified |
| Retention Time | Not specified | Not specified | Not specified | ~2.34 minutes |
Table 2: LC-MS/MS Methods for Trazodone Analysis
| Parameter | Method 1[1] | Method 2[6] | Method 3[7] |
| Column | Inertsil C8 (50×4.6 mm, 3 µm) | Betabasic cyano (100 mm x 2.1 mm, 5 µm) | Not specified |
| Mobile Phase | 2 mM Ammonium Acetate (pH 4.0):Organic mixture (10:90) | Isocratic | Not specified |
| Flow Rate | 0.9 mL/min | Not specified | Not specified |
| Detection | ESI+, MRM | ESI+, MRM | ESI-MS/MS |
| MRM Transition | 372.20/176.00 | 372.2-->176.2 | Not specified |
| Internal Standard | Quetiapine | Nefazodone | Isotopic trazodone-d6 |
| Linearity Range | Not specified | 10.0-3000.0 ng/mL | 5-3000 ng/mL |
| LLOQ | Not specified | 10.0 ng/mL | Not specified |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Trazodone and Related Impurities
This protocol is based on a method developed for the quantitative determination of Trazodone hydrochloride and its process-related impurities.
1. Materials and Reagents:
-
Trazodone Hydrochloride Reference Standard
-
This compound Reference Standard (if available)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Triethylamine (TEA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, ODS (4.6mm×250mm×10µm) or C8 ODS (150X4.6mm)
-
Mobile Phase A: Methanol:Acetonitrile:THF:0.5% TFA (180:180:40:600 v/v)
-
Mobile Phase B: Acetonitrile:THF:Water:Methanol (300:50:400:250 v/v), adjust pH to 11 with TEA
-
Flow Rate: 1.5 mL/min for Mobile Phase A or 1.0 mL/min for Mobile Phase B
-
Detection Wavelength: 252 nm or 255 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh and transfer 50 mg of Trazodone HCl Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to obtain a working standard solution with a known concentration of about 1.0 µg/mL.
-
If an this compound standard is available, prepare a separate stock and working standard in a similar manner.
4. Sample Preparation:
-
Accurately weigh and transfer 50 mg of the Trazodone HCl sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Trazodone and any impurities based on their retention times compared to the standards.
-
Quantify the amount of this compound by comparing its peak area with that of the this compound standard. If a standard is not available, relative quantification can be performed against the Trazodone peak.
Protocol 2: LC-MS/MS Method for the Determination of Trazodone in Human Plasma
This protocol is adapted from a validated method for the quantification of Trazodone in human plasma and is suitable for high-sensitivity analysis.[1]
1. Materials and Reagents:
-
Trazodone Reference Standard
-
This compound Reference Standard (if available)
-
Internal Standard (e.g., Quetiapine[1], Nefazodone[6], or Trazodone-d6[7])
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Human Plasma (drug-free)
-
Methyl tert-butyl ether[4]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[4]
-
Alkalinize the plasma with ammonia solution.[4]
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Column: Inertsil C8 (50×4.6 mm, 3 µm)[1]
-
Mobile Phase: 2 mM Ammonium Acetate (pH 4.0): Organic mixture (Acetonitrile:Methanol 80:20) (10:90 v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Analysis:
-
Develop a calibration curve using spiked plasma samples with known concentrations of Trazodone and this compound.
-
Analyze the unknown samples and quantify the concentration of this compound using the calibration curve.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. This compound | 157072-18-9 [chemicalbook.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column: application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 6. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Trazodone
A Note on "Isotrazodone": Literature searches for "this compound" did not yield specific results. It is possible that this is a less common isomer, a metabolite, or a typographical error for "trazodone." The following application notes and protocols are based on the available in vivo data for trazodone . Researchers are advised to confirm the identity of their test article.
These notes are intended for researchers, scientists, and drug development professionals conducting in vivo studies with trazodone.
Data Presentation: Trazodone In Vivo Dosages and Pharmacokinetics
The following table summarizes key quantitative data from in vivo studies with trazodone in various animal models. This allows for easy comparison of dosages, administration routes, and key pharmacokinetic parameters.
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | Not specified (single dose) | Intraperitoneal (IP) | - Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), rapidly appear in plasma and brain. - Brain concentrations of both compounds exceeded plasma concentrations. - Plasma m-CPP concentrations were lower than trazodone, but brain concentrations of m-CPP were higher than trazodone. | [1] |
| Sprague-Dawley Rats | Not specified (continuous) | Osmotic mini-pumps | - Significant linear relationship between plasma and brain trazodone concentrations at steady-state. - At steady-state, m-CPP concentrations in the brain were lower than trazodone concentrations. | [1] |
| Beagle Dogs | 8 mg/kg | Intravenous (IV) | - Elimination Half-Life: 169 ± 53 minutes - Apparent Volume of Distribution: 2.53 ± 0.47 L/kg - Plasma Total Body Clearance: 11.15 ± 3.56 mL/min/kg - Adverse Effects: Transient tachycardia and aggression were observed. | [2][3][4] |
| Beagle Dogs | 8 mg/kg | Oral (PO) | - Elimination Half-Life: 166 ± 47 minutes - Absolute Bioavailability: 84.6 ± 13.2% - Maximum Plasma Concentration (Cmax): 1.3 ± 0.5 µg/mL - Time to Maximum Plasma Concentration (Tmax): 445 ± 271 minutes - Well-tolerated at this dose. | [2][3][4] |
| Goats | 10 mg/kg | Oral (PO) | - Therapeutic Plasma Concentration (>130 ng/ml): Achieved for a mean of 6.4 ± 5.0 hours. - Mean Terminal Half-Life: 10.55 ± 6.80 hours. - Time to Maximum Concentration: Within 5-15 minutes. - Reduced activity levels were observed. | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for trazodone.
Protocol 1: Pharmacokinetic Study of Trazodone in Rats
Objective: To determine the plasma and brain concentrations of trazodone and its metabolite, m-CPP, following single and continuous administration.
Animal Model: Male and female Sprague-Dawley rats.[1]
Materials:
-
Trazodone hydrochloride
-
Vehicle for administration (e.g., sterile saline)
-
Osmotic mini-pumps (for continuous administration)
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
Analytical instrumentation (e.g., HPLC) for drug quantification
Methodology:
-
Drug Preparation: Dissolve trazodone hydrochloride in the appropriate vehicle to the desired concentration.
-
Animal Groups:
-
Sample Collection:
-
At predetermined time points after administration, collect blood samples via an appropriate route (e.g., tail vein, cardiac puncture).
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
For pregnant females, fetal and placental tissues are also collected.[1]
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain and other tissues.
-
Extract trazodone and m-CPP from plasma and tissue homogenates.
-
-
Analysis: Quantify the concentrations of trazodone and m-CPP in the processed samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Pharmacokinetic and Hemodynamic Study of Trazodone in Dogs
Objective: To determine the pharmacokinetics and hemodynamic effects of trazodone following intravenous and oral administration in dogs.
Animal Model: Adult Beagle dogs.[2][3][4]
Materials:
-
Trazodone hydrochloride
-
Sterile saline for IV injection
-
Gelatin capsules for oral administration
-
Intravenous catheters
-
Blood collection tubes
-
Equipment for monitoring heart rate and blood pressure
-
Analytical instrumentation (e.g., HPLC)
Methodology:
-
Study Design: A randomized, controlled, crossover design is used, where each dog receives both IV and oral trazodone with a washout period between treatments.[2][3][4]
-
Drug Administration:
-
Hemodynamic Monitoring: Monitor heart rate and blood pressure at baseline and at specified intervals after drug administration.
-
Blood Sampling: Collect blood samples from a catheter at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Determine plasma concentrations of trazodone using a validated HPLC method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as elimination half-life, volume of distribution, clearance, bioavailability, Cmax, and Tmax.
Visualizations
Experimental Workflows
Caption: Workflow for a rat pharmacokinetic study of trazodone.
Caption: Workflow for a dog pharmacokinetic and hemodynamic study.
References
- 1. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs [agris.fao.org]
- 3. Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacokinetics-bioavailability-and-hemodynamic-effects-of-trazodone-after-intravenous-and-oral-administration-of-a-single-dose-to-dogs - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Assays for Isotrazodone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is a molecule structurally related to Trazodone, a well-characterized antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Trazodone's therapeutic effects are primarily attributed to its potent antagonism of the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors, as well as its inhibition of the serotonin transporter (SERT).[2][3] Given the structural similarity, it is hypothesized that this compound may exhibit a comparable pharmacological profile.
These application notes provide a comprehensive guide for researchers to develop and execute in vitro assays to determine the activity of this compound at these key molecular targets. The following protocols are designed to be detailed and robust, enabling the characterization of this compound's potency and functional activity.
Target I: Serotonin 2A (5-HT2A) and 2C (5-HT2C) Receptor Activity
The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium levels. Therefore, a calcium mobilization assay is a direct and effective method to measure the functional consequences of ligand binding to these receptors.
Signaling Pathway: 5-HT2A/2C Receptor Activation
Caption: 5-HT2A/2C receptor signaling cascade initiated by ligand binding.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells expressing either the 5-HT2A or 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Reference agonist (e.g., Serotonin)
-
Reference antagonist (e.g., Ketanserin for 5-HT2A, Mesulergine for 5-HT2C)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the 5-HT2A or 5-HT2C expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference agonist, and the reference antagonist in assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
-
Measurement of Calcium Flux:
-
Agonist Mode: To determine if this compound acts as an agonist, measure the fluorescence signal before and after the addition of the various concentrations of this compound.
-
Antagonist Mode: To determine if this compound acts as an antagonist, pre-incubate the cells with various concentrations of this compound for 15-30 minutes. Then, add a fixed concentration of the reference agonist (typically the EC80 concentration) and measure the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.
-
For agonist activity, plot ΔRFU against the logarithm of the this compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation: Expected Data for a Trazodone-like Compound
Since no specific data for this compound is publicly available, the following table presents representative data for Trazodone to illustrate the expected outcomes of the assays.
| Target | Assay Type | Parameter | Trazodone Value (nM) |
| 5-HT2A Receptor | Antagonist Activity | IC50 | 10 - 50 |
| 5-HT2C Receptor | Antagonist Activity | IC50 | 50 - 200 |
Note: The exact values can vary depending on the experimental conditions and cell line used.
Target II: Serotonin Transporter (SERT) Activity
SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby terminating serotonergic signaling. Inhibition of SERT increases the extracellular concentration of serotonin. A common and reliable method to assess SERT activity is the radioligand uptake inhibition assay.
Experimental Workflow: SERT Radioligand Uptake Inhibition Assay
Caption: Workflow for the SERT radioligand uptake inhibition assay.
Experimental Protocol: SERT Radioligand Uptake Inhibition Assay
This protocol details the measurement of the inhibition of radiolabeled serotonin uptake by this compound in cells expressing the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture medium
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin (³H-5-HT)
-
This compound stock solution (in DMSO)
-
Reference SERT inhibitor (e.g., Fluoxetine)
-
Non-specific uptake control (e.g., a high concentration of a known SERT inhibitor)
-
24- or 96-well microplates
-
Cell harvester and filter mats
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Plating:
-
Seed HEK293-hSERT cells into microplates to achieve a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound and the reference inhibitor in uptake buffer.
-
Prepare a working solution of ³H-5-HT in uptake buffer at a concentration close to its Km for SERT (typically in the low micromolar range).
-
-
Uptake Inhibition Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the various concentrations of this compound, reference inhibitor, or buffer (for total uptake) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the ³H-5-HT working solution to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
-
Detection:
-
Lyse the cells with a suitable lysis buffer or water.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation: Expected Data for a Trazodone-like Compound
| Target | Assay Type | Parameter | Trazodone Value (nM) |
| SERT | Uptake Inhibition | IC50 | 100 - 500 |
Note: The exact values can vary depending on the experimental conditions and cell line used.
Alternative Assay: β-Arrestin Recruitment Assay
As an alternative or complementary functional assay for the 5-HT2A and 5-HT2C receptors, a β-arrestin recruitment assay can be employed. This assay measures the interaction of the activated GPCR with β-arrestin, a key event in receptor desensitization and signaling.
Logical Relationship: GPCR Activation and β-Arrestin Recruitment
Caption: Ligand-induced GPCR activation leads to the recruitment of β-arrestin.
This assay can provide additional insights into the functional selectivity (biased agonism) of this compound, should it exhibit agonist properties at either receptor. Various commercial platforms are available for measuring β-arrestin recruitment, often based on enzyme fragment complementation or resonance energy transfer techniques.
Summary and Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound's activity at its putative primary targets: the 5-HT2A and 5-HT2C receptors, and the serotonin transporter. By employing these assays, researchers can determine the potency and functional effects of this compound, providing crucial data for its pharmacological profiling and further development. The use of well-characterized reference compounds, such as Trazodone, is essential for validating the assays and contextualizing the obtained results for this compound.
References
Isotrazodone as a Tool Compound for the Serotonin 5-HT2A Receptor
Application Notes and Protocols for Researchers
Disclaimer: Direct experimental data on the binding affinity and functional activity of Isotrazodone at specific protein targets are limited in publicly available literature. This compound is primarily documented as an impurity of the antidepressant drug Trazodone. Due to their structural similarity, it is hypothesized that this compound may share pharmacological targets with Trazodone. This document, therefore, leverages the extensive data available for Trazodone as a surrogate to provide application notes and protocols for using this compound as a potential tool compound for the serotonin 5-HT2A receptor , a primary target of Trazodone. Researchers should independently validate the activity of this compound for their specific applications.
Introduction
This compound is a chemical compound structurally related to Trazodone, a well-characterized serotonin antagonist and reuptake inhibitor (SARI).[1][2] Trazodone exhibits a complex pharmacological profile, with high affinity for multiple neurotransmitter receptors. Its most potent action is the antagonism of the serotonin 5-HT2A receptor.[3][4] This receptor is a G protein-coupled receptor (GPCR) involved in a wide array of physiological and behavioral processes, making it a significant target for therapeutic intervention and pharmacological research.[5][6] Given its presumed interaction with the 5-HT2A receptor, this compound can be explored as a tool compound to investigate 5-HT2A receptor signaling and function.
Target Profile: Serotonin 5-HT2A Receptor
The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[5] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Quantitative Data: Trazodone Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of Trazodone for the human 5-HT2A receptor and other relevant targets. This data provides a reference for the expected potency and selectivity of a structurally related compound like this compound.
| Target Receptor/Transporter | Binding Affinity (Ki) in nM | Functional Activity |
| Serotonin 5-HT2A | 14 | Antagonist |
| Serotonin 5-HT1A | Moderate Affinity | Partial Agonist |
| Serotonin 5-HT2C | Moderate Affinity | Antagonist |
| Serotonin Transporter (SERT) | Moderate Affinity | Inhibitor |
| Alpha-1A Adrenergic | 98 | Antagonist |
| Alpha-1B Adrenergic | 15 | Antagonist |
| Histamine H1 | High Affinity | Antagonist |
Data compiled from multiple sources.[3][4][7]
Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity of a test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a 5-HT2A receptor radioligand binding assay.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[8]
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).[9]
-
Non-specific binding control: Mianserin or another unlabeled 5-HT2A ligand.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-20 µg per well).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Mianserin).
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 0.5-1.0 nM) to all wells.[9]
-
Add 100 µL of the membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for 5-HT2A Receptor Functional Antagonism
This cell-based assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Workflow Diagram:
Caption: Workflow for a 5-HT2A receptor calcium flux functional assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT2A receptor agonist: Serotonin (5-HT) or DOI.
-
Test compound: this compound.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[10]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include vehicle-only wells as a control.
-
-
Agonist Stimulation and Measurement:
-
Prepare the 5-HT2A agonist (e.g., serotonin at its EC80 concentration) in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate kinetic reading to establish a baseline fluorescence.
-
Add the agonist solution to all wells simultaneously using the instrument's fluidics.
-
Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist in the absence of the antagonist (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value for the antagonism of the agonist response using non-linear regression.
-
Conclusion
While direct experimental evidence for this compound's activity is sparse, its structural relationship to Trazodone suggests it may serve as a valuable tool compound for studying the 5-HT2A receptor. The protocols provided herein, based on well-established methods for characterizing Trazodone and other 5-HT2A ligands, offer a starting point for researchers to investigate the pharmacological profile of this compound. It is imperative that the binding affinity and functional activity of this compound be empirically determined before its use as a definitive tool compound in further research.
References
- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. reprocell.com [reprocell.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isotrazodone Delivery Systems for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isotrazodone is recognized primarily as an impurity and metabolite of Trazodone, a well-established antidepressant.[1][2] While research on this compound itself is limited, its structural similarity to Trazodone suggests potential pharmacological activity that warrants investigation. These application notes provide a framework for the development and characterization of various delivery systems to facilitate preclinical research into the bioactivity and potential therapeutic or toxicological effects of this compound. The protocols outlined below are based on established methodologies for similar small molecules and can be adapted for this compound.
Rationale for Developing this compound Delivery Systems
The development of effective delivery systems for this compound is crucial for several research applications:
-
Controlled Release: To maintain consistent plasma and tissue concentrations over time, which is essential for accurately assessing its pharmacological and toxicological profiles.
-
Targeted Delivery: To investigate site-specific effects, for example, delivery across the blood-brain barrier to study neurological effects. Nanoparticle-based systems are particularly promising for this application.[3]
-
Improved Solubility: To enhance the bioavailability of this compound, which may have solubility limitations similar to other pharmaceutical compounds.
-
Comparative Studies: To enable direct comparison of the effects of this compound with its parent compound, Trazodone, under controlled and reproducible conditions.
Potential Signaling Pathways for Investigation
Given that this compound is a derivative of Trazodone, a primary area of investigation would be its interaction with the serotonergic system. Trazodone's mechanism of action involves the inhibition of serotonin reuptake and the antagonism of serotonin 5-HT2A/2C receptors.[4][5][6] A key research question would be to determine if this compound exhibits similar or different activity at these targets.
Experimental Protocols
Liposomal Formulation of this compound
Liposomes are versatile carriers for both hydrophilic and hydrophobic compounds and can be used to modulate the pharmacokinetic profile of a drug.[7][8][9]
Objective: To encapsulate this compound in liposomes for controlled release studies.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Protocol:
-
Lipid Film Hydration:
-
Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) and a predetermined amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Subject the MLV suspension to probe sonication to reduce the size of the vesicles.
-
-
Extrusion:
-
Extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Polymeric Nanoparticle Formulation of this compound
Biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can provide sustained drug release and can be surface-modified for targeted delivery.[10][11]
Objective: To encapsulate this compound in PLGA nanoparticles for sustained release and potential brain targeting studies.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in DCM.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Characterization of Delivery Systems
Thorough characterization is essential to ensure the quality and reproducibility of the delivery systems.
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles/liposomes. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and predict the stability of the colloidal suspension. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the particles. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | To quantify the amount of this compound successfully loaded into the delivery system. |
| In Vitro Drug Release | Dialysis Bag Method | To study the release kinetics of this compound from the delivery system over time in a simulated physiological buffer. |
Calculation of Encapsulation Efficiency (EE%):
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro and In Vivo Studies
Once characterized, these delivery systems can be used in a variety of preclinical studies:
-
Cell Viability Assays: To assess the cytotoxicity of this compound formulations on relevant cell lines (e.g., neuronal cells, hepatocytes).
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when delivered via the developed systems in animal models.
-
Pharmacodynamic Studies: To evaluate the biological effects of this compound on specific targets (e.g., receptor binding assays, neurotransmitter level measurements) in animal models of neurological disorders.
Disclaimer: These protocols are intended as a starting point for research and development. Optimization of formulation parameters and analytical methods will be necessary for the specific physicochemical properties of this compound. All research should be conducted in accordance with relevant safety and ethical guidelines.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 157072-18-9 [chemicalbook.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of trazodone: a multifunctional drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical liposomal delivery—specific considerations of innovation and challenges - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Liposomal drug delivery systems: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Isotrazodone Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotrazodone, a known impurity and metabolite of the antidepressant drug Trazodone, is a critical compound for study in pharmaceutical development and safety assessment. Accurate and reproducible preparation of this compound solutions is fundamental for a variety of in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation of this compound solutions, information on its solubility and stability, and a putative mechanism of action based on its structural relationship to Trazodone.
Chemical Information
| Property | Value |
| Chemical Name | 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl][1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate |
| Synonyms | Trazodone Impurity 59, Trazodone this compound, Trazodone EP Impurity M |
| CAS Number | 157072-18-9[1][2] |
| Molecular Formula | C₁₉H₂₂ClN₅O[2] |
| Molecular Weight | 371.86 g/mol [2] |
Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, based on information from chemical suppliers and analytical methods for related compounds, the following qualitative solubility information has been compiled.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | A common solvent for preparing stock solutions of nonpolar compounds for biological assays. |
| Methanol | Slightly Soluble[1] | Often used in analytical chemistry for sample preparation. |
| Ethanol | No data available | Expected to have slight solubility similar to methanol. |
| Water | Likely poorly soluble | Based on the high lipophilicity of the parent compound, Trazodone.[3] |
| Acetonitrile/Water/Formic Acid | Soluble in mixtures | Diluents containing acetonitrile, water, and formic acid are used for analytical standards of Trazodone and its impurities.[4] |
| Acetonitrile/Methanol/Water/THF | Soluble in mixtures | Mobile phases for HPLC analysis of Trazodone and its impurities often contain these solvent combinations, indicating solubility. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions in experimental buffers.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, disposable tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1]
-
Weighing this compound: Accurately weigh a precise amount of this compound solid using an analytical balance. For a 10 mM stock solution, this will be approximately 3.72 mg per 1 mL of DMSO.
-
Dissolution:
-
Transfer the weighed this compound to a suitable microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.
-
-
Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear. If particulates remain, continue vortexing or gently sonicate for a short period.
-
Storage: Store the 10 mM this compound stock solution at -20°C in a tightly sealed, light-protected container.[1] For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Stability
-
pH: The stability of Trazodone hydrochloride in aqueous solutions is pH-dependent, with a pH between 5.0 and 6.0 being optimal.[5] It is advisable to maintain a similar pH range for aqueous working solutions of this compound to minimize degradation.
-
Solution Stability: Analytical solutions of Trazodone and its impurities have been found to be stable for at least 24 hours when prepared in a suitable diluent (e.g., a mixture of methanol, acetonitrile, THF, and trifluoroacetic acid in water).
-
Storage: As a solid, this compound is noted to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[1] Stock solutions in DMSO should also be stored at -20°C.
Putative Mechanism of Action and Signaling Pathway
Direct experimental evidence for the mechanism of action of this compound is currently lacking. However, as a close structural analog and impurity of Trazodone, it is plausible that this compound shares some pharmacological properties with its parent compound. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[3]
The established mechanism of action for Trazodone involves:
-
Antagonism of Serotonin 5-HT₂ₐ and 5-HT₂C Receptors: This is a primary mechanism contributing to its antidepressant and anxiolytic effects.[6][7]
-
Inhibition of the Serotonin Transporter (SERT): This action increases the concentration of serotonin in the synaptic cleft, though this effect is less potent than that of selective serotonin reuptake inhibitors (SSRIs).[8]
-
Antagonism of α₁-adrenergic receptors: This contributes to side effects such as orthostatic hypotension and sedation.[6]
-
Weak antagonism of Histamine H₁ receptors: This also contributes to its sedative effects.[9]
Based on this, a putative signaling pathway for this compound can be proposed, assuming a similar interaction with serotonergic and adrenergic receptors.
Caption: Putative signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the antidepressant trazodone, a 5-HT 2A/2C receptor antagonist, on dopamine-dependent behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Isotrazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is a known impurity and isomer of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used as an antidepressant.[1][2][3] Given its structural similarity to Trazodone, this compound is presumed to interact with a similar profile of biological targets. Trazodone's mechanism of action is complex, involving antagonism of serotonin 5-HT2A and 5-HT2C receptors, inhibition of the serotonin transporter (SERT), and blockade of α1-adrenergic and histamine H1 receptors.[4] This multi-target profile contributes to its therapeutic effects and side-effect profile.
Target Selection for High-Throughput Screening
The primary targets for screening this compound, based on the known pharmacology of Trazodone, include:
-
Serotonin 5-HT2A Receptor: A G-protein coupled receptor (GPCR) involved in mood, anxiety, and psychosis.
-
Serotonin Transporter (SERT): A monoamine transporter responsible for the reuptake of serotonin from the synaptic cleft.
-
α1-Adrenergic Receptor: A GPCR involved in the regulation of blood pressure and other physiological processes.
Data Presentation: Reference Compound Activity
The following tables summarize the activity of Trazodone and other reference compounds at the key target sites. This data illustrates the expected outcomes and performance of the described HTS assays. Note: No public domain IC50 or EC50 data for this compound is currently available.
Table 1: Antagonist Activity at the 5-HT2A Receptor
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Trazodone | Radioligand Binding ([3H]ketanserin) | Rat Frontal Cortex | 1.8 | Fisar et al., 2019 |
| Ketanserin | Radioligand Binding ([3H]ketanserin) | Rat Frontal Cortex | 0.4 | Leysen et al., 1982 |
| Risperidone | Calcium Flux | CHO-K1 | 1.2 | G. L. Lawler et al., 1999 |
Table 2: Inhibitory Activity at the Serotonin Transporter (SERT)
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference |
| Trazodone | [3H]Serotonin Uptake | Human Platelets | 160 | Cusack et al., 1994 |
| Fluoxetine | [3H]Serotonin Uptake | HEK293 | 1.1 | Tatsumi et al., 1997 |
| Imipramine | [3H]Serotonin Uptake | Rat Brain Synaptosomes | 4.0 | Hyttel, 1982 |
Table 3: Antagonist Activity at the α1-Adrenergic Receptor
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference |
| Trazodone | Radioligand Binding ([3H]prazosin) | Rat Brain | 26 | Richelson & Nelson, 1984 |
| Prazosin | Radioligand Binding ([3H]prazosin) | Rat Brain | 0.2 | Greengrass & Bremner, 1979 |
| Doxazosin | Calcium Flux | HEK293 | 1.5 | Kenny et al., 2000 |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can be measured in a functional HTS assay.
Caption: 5-HT2A receptor Gq signaling pathway.
High-Throughput Screening Workflow
The general workflow for a cell-based HTS assay involves several automated steps, from plate preparation to data analysis.
Caption: General HTS experimental workflow.
Experimental Protocols
Protocol 1: 5-HT2A Receptor Antagonist Screening using a Calcium Flux Assay
Objective: To identify and characterize antagonists of the 5-HT2A receptor by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).
-
Probenecid (if required by the dye manufacturer).
-
5-HT (Serotonin) as the reference agonist.
-
Trazodone or Ketanserin as a reference antagonist.
-
This compound and other test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
Harvest and resuspend the 5-HT2A expressing cells in culture medium.
-
Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, reference antagonists, and other test compounds in Assay Buffer.
-
Transfer the compound dilutions to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of 5-HT in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the cell plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the 5-HT solution into each well and immediately begin kinetic fluorescence readings (e.g., every second for 90 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to controls (wells with no antagonist = 100% activity; wells with a saturating concentration of a known antagonist = 0% activity).
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: SERT Inhibition Screening using a Fluorescent Substrate Uptake Assay
Objective: To identify and characterize inhibitors of the serotonin transporter (SERT) by measuring the uptake of a fluorescent substrate.
Materials:
-
HEK293 or RBL-2H3 cells stably expressing human SERT.
-
Cell culture medium.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Fluorescent SERT substrate (e.g., ASP+).
-
Fluoxetine or Imipramine as a reference inhibitor.
-
This compound and other test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Plate SERT-expressing cells in 384-well plates and grow to confluence.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and reference inhibitors in Assay Buffer.
-
Remove culture medium from the wells and wash with Assay Buffer.
-
Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature.
-
-
Substrate Uptake:
-
Prepare a solution of the fluorescent substrate (e.g., ASP+) in Assay Buffer.
-
Add the substrate solution to all wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Signal Detection:
-
Terminate the uptake by washing the wells with ice-cold Assay Buffer.
-
Add Assay Buffer to each well and measure the intracellular fluorescence using a bottom-reading fluorescence plate reader (e.g., excitation/emission ~485/590 nm for ASP+).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or with a saturating concentration of a known inhibitor).
-
Normalize the data to controls (vehicle-treated wells = 100% uptake; wells with a reference inhibitor = 0% uptake).
-
Plot the normalized response against the log concentration of the test compound and fit the data to determine the IC50 value.
-
Protocol 3: α1-Adrenergic Receptor Antagonist Screening using a Reporter Gene Assay
Objective: To identify antagonists of the α1-adrenergic receptor by measuring their ability to inhibit agonist-induced expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells co-transfected with the human α1-adrenergic receptor and a reporter construct (e.g., CRE-luciferase).
-
Cell culture medium.
-
Phenylephrine or A61603 as the reference agonist.
-
Prazosin as a reference antagonist.
-
This compound and other test compounds.
-
384-well white, solid-bottom microplates.
-
Luciferase detection reagent.
-
Luminometer.
Methodology:
-
Cell Plating:
-
Plate the transfected cells in 384-well white plates at an appropriate density.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference compounds.
-
Add the compound dilutions to the cell plate.
-
Incubate for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the reference agonist (e.g., phenylephrine) at its EC50 concentration to the wells.
-
Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to controls.
-
Plot the normalized response against the log concentration of the test compound and fit the data to determine the IC50 value.
-
Conclusion
The provided application notes and protocols describe robust and validated HTS assays for the primary pharmacological targets of Trazodone. These assays are well-suited for the initial characterization of this compound and for screening large compound libraries to discover novel molecules with similar polypharmacology. The detailed methodologies and reference data serve as a valuable resource for researchers in drug discovery and development. Further investigation would be required to obtain specific quantitative data for this compound and to fully elucidate its pharmacological profile.
References
Application Notes and Protocols: Trazodone in Combination Therapy
A Note on Isotrazodone: Initial searches for "this compound" have revealed that it is recognized primarily as an impurity of the well-established antidepressant medication, Trazodone. As there is no evidence of this compound being used as a therapeutic agent in combination with other compounds, these application notes will focus on Trazodone, which is likely the intended subject of interest.
These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Trazodone in combination with other agents. The following sections provide detailed information on combination therapies, including quantitative data, experimental protocols, and visual diagrams of signaling pathways and experimental workflows.
Section 1: Trazodone and Gabapentin for Painful Diabetic Neuropathy
Application Note
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has been investigated in combination with Gabapentin, an anticonvulsant commonly used for neuropathic pain. The rationale for this combination is to target multiple pain pathways, potentially offering synergistic analgesic effects and improved quality of life for patients with painful diabetic neuropathy (PDN). Clinical studies have explored the efficacy and safety of a fixed-dose combination of Trazodone and Gabapentin in this patient population.
Quantitative Data Summary
The following table summarizes the key efficacy data from a randomized, double-blind, placebo-controlled Phase II clinical trial investigating the effect of a Trazodone and Gabapentin fixed-dose combination (FDC) in patients with PDN over an 8-week period.
| Treatment Group (Trazodone/Gabapentin) | Mean Change from Baseline in BPI-SF Item 5 (Pain Intensity) at Week 8 | Percentage of Patients with ≥50% Pain Reduction |
| TRZ30 (10 mg TID) + Gabapentin | -3.1 | 62.8%[1][2] |
| TRZ60 (20 mg TID) + Gabapentin | -2.6 | 54.0%[1][2] |
| Placebo + Gabapentin | -2.5 | 45.8%[1][2] |
BPI-SF: Brief Pain Inventory-Short Form; TID: Three times a day.
A separate dose-finding study of a fixed-dose combination (FDC) of Trazodone and Gabapentin showed that the lowest dose of 2.5 mg Trazodone / 25 mg Gabapentin three times a day demonstrated a statistically significant improvement in pain scores compared to placebo after 6 weeks of treatment[3].
Experimental Protocol: Phase II Clinical Trial for Trazodone and Gabapentin in PDN
This protocol is a generalized representation based on published clinical trial methodologies for investigating Trazodone and Gabapentin in painful diabetic neuropathy[1][2][3][4][5].
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of diabetes mellitus and painful diabetic neuropathy.
- Exclusion Criteria: Significant renal or hepatic impairment, history of substance abuse, or use of other investigational drugs.
3. Treatment Arms:
- Arm 1 (TRZ30): Trazodone 10 mg three times daily + open-label Gabapentin.
- Arm 2 (TRZ60): Trazodone 20 mg three times daily + open-label Gabapentin.
- Arm 3 (Placebo): Placebo three times daily + open-label Gabapentin.
4. Study Duration: 8 weeks of treatment.
5. Efficacy Assessments:
- Primary Endpoint: Change from baseline in the Brief Pain Inventory-Short Form (BPI-SF) item 5 (worst pain in the last 24 hours) at week 8.
- Secondary Endpoints: Other BPI-SF items, assessment of anxiety and sleep quality, and overall patient quality of life.
6. Safety Assessments:
- Monitoring of treatment-emergent adverse events (TEAEs).
- Vital signs, ECGs, and laboratory safety tests.
7. Statistical Analysis:
- The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with baseline BPI-SF score as a covariate.
- Safety data is summarized descriptively.
Section 2: Pharmacokinetic Interaction of Trazodone and Ritonavir
Application Note
Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, can significantly alter the pharmacokinetics of drugs metabolized by this pathway. Trazodone is a substrate of CYP3A4. Co-administration of Ritonavir and Trazodone is expected to increase plasma concentrations of Trazodone, potentially leading to an increased risk of adverse effects. Understanding this interaction is crucial for dose adjustments and patient safety.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Trazodone when administered alone and in combination with Ritonavir, based on a single-dose, crossover study in healthy volunteers[6][7].
| Pharmacokinetic Parameter | Trazodone (50 mg) Alone | Trazodone (50 mg) + Ritonavir (200 mg) | % Change |
| Cmax (ng/mL) | 842 ± 64 | 1125 ± 111 | +34%[6][8] |
| AUC (ng·h/mL) | Not explicitly stated, but increased 2.4-fold[8] | - | +140%[8] |
| Elimination Half-life (h) | 6.7 ± 0.7 | 14.9 ± 3.9 | +122%[6][9] |
| Apparent Oral Clearance (mL/min) | 155 ± 23 | 75 ± 12 | -52%[6][9] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocol: Trazodone-Ritonavir Drug-Drug Interaction Study
This protocol is a generalized representation based on a published clinical study investigating the pharmacokinetic interaction between Trazodone and Ritonavir[6][7].
1. Study Design: A single-dose, blinded, four-way crossover study.
2. Study Population: Healthy adult volunteers.
3. Treatment Phases (with appropriate washout periods between phases):
- Phase 1: Single 50 mg oral dose of Trazodone hydrochloride with placebo.
- Phase 2: Placebo with low-dose Ritonavir (four doses of 200 mg each).
- Phase 3: Single 50 mg oral dose of Trazodone hydrochloride with low-dose Ritonavir (four doses of 200 mg each).
- Phase 4: Placebo with placebo.
4. Pharmacokinetic Sampling:
- Serial blood samples are collected at predefined time points before and after Trazodone administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
- Plasma is separated and stored frozen until analysis.
5. Bioanalytical Method:
- Plasma concentrations of Trazodone are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
- Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, AUC, elimination half-life, and oral clearance.
7. Safety Monitoring:
- Adverse events are monitored throughout the study.
- Vital signs and ECGs are recorded at regular intervals.
Mandatory Visualizations
Trazodone Signaling Pathway
Caption: Trazodone's multimodal mechanism of action.
Experimental Workflow for a Drug-Drug Interaction Study
Caption: A typical crossover design workflow.
References
- 1. Efficacy and Safety of Low Doses of Trazodone in Patients Affected by Painful Diabetic Neuropathy and Treated with Gabapentin: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Low Doses of Trazodone in Patients Affected by Painful Diabetic Neuropathy and Treated with Gabapentin: A Randomized Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Trazodone and Gabapentin Fixed-Dose Combination in Patients Affected by Painful Diabetic Neuropathy: Randomized, Controlled, Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Low Doses of Trazodone in Patients Affected by Painful Diabetic Neuropathy and Treated with Gabapentin: A Randomized Controlled Pilot Study | springermedizin.de [springermedizin.de]
- 5. WMER - West Midlands Evidence Repository [westmid.openrepository.com]
- 6. Short-term exposure to low-dose ritonavir impairs clearance and enhances adverse effects of trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liverpool HIV Interactions [hiv-druginteractions.org]
- 9. Paxlovid and trazodone Interactions - Drugs.com [drugs.com]
Measuring the In Vitro Efficacy of Isotrazodone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is a known impurity of the antidepressant drug Trazodone. Given their structural similarity, it is crucial to characterize the in vitro pharmacological profile of this compound to understand its potential biological activity and contribution to the overall therapeutic and side-effect profile of Trazodone. These application notes provide a comprehensive suite of protocols to determine the in vitro efficacy of this compound, focusing on its potential interactions with key targets of Trazodone, including serotonin receptors and the serotonin transporter.
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its primary mechanism of action is believed to be a combination of potent antagonism at 5-HT2A and 5-HT2C receptors, partial agonism at the 5-HT1A receptor, and inhibition of the serotonin transporter (SERT).[1][3][4] Additionally, Trazodone exhibits affinity for adrenergic (α1 and α2) and histaminergic (H1) receptors, which contributes to its side-effect profile, such as sedation and orthostatic hypotension.[1][3]
This document outlines a tiered approach to characterizing this compound's in vitro efficacy, starting with binding affinity to the primary targets of Trazodone, followed by functional assays to determine the nature of its activity, and concluding with selectivity profiling.
Data Presentation: Comparative In Vitro Profile of Trazodone and this compound (Hypothetical Data)
The following tables present a template for summarizing the quantitative data that can be generated using the protocols described in this document. The data for Trazodone is based on published literature, while the data for this compound is hypothetical and serves as an example of expected results.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Trazodone (Ki, nM) | This compound (Ki, nM) - Example Data |
| 5-HT2A Receptor | 35.6[1] | [Insert Experimental Value] |
| 5-HT2C Receptor | 224[1] | [Insert Experimental Value] |
| 5-HT1A Receptor | 118[1] | [Insert Experimental Value] |
| Serotonin Transporter (SERT) | 367[1] | [Insert Experimental Value] |
| α1A-Adrenergic Receptor | 153[1] | [Insert Experimental Value] |
| H1 Histamine Receptor | ~50 (IC50) | [Insert Experimental Value] |
Table 2: Functional Activity (EC50 / IC50, nM)
| Assay | Trazodone | This compound - Example Data |
| 5-HT2A Calcium Flux (Antagonist IC50) | Potent Antagonist | [Insert Experimental Value] |
| 5-HT1A cAMP Inhibition (Agonist EC50) | Partial Agonist | [Insert Experimental Value] |
| Serotonin Reuptake Inhibition (IC50) | Moderate Inhibitor | [Insert Experimental Value] |
Mandatory Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: 5-HT2A/2C (Gq) signaling pathway and the antagonistic role of this compound.
Caption: 5-HT1A (Gi) signaling pathway and the agonistic role of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Serotonin (5-HT) or a known 5-HT2A antagonist (e.g., Mianserin) for non-specific binding determination.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-h5-HT2A cells.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]-Ketanserin (typically at its Kd).
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM Mianserin).
-
Add the cell membrane preparation to initiate the reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Functional Activity
Objective: To determine if this compound acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Serotonin (5-HT) as a reference agonist.
-
A known 5-HT2A antagonist (e.g., Ketanserin) as a reference antagonist.
-
This compound.
-
96-well black, clear-bottom microplates.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate the cells in 96-well black, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a range of concentrations of this compound and monitor the change in fluorescence over time.
-
An increase in fluorescence indicates agonistic activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a range of concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of 5-HT (at its EC80) and monitor the change in fluorescence.
-
A decrease in the 5-HT-induced signal indicates antagonistic activity.
-
Data Analysis:
-
For agonist mode, plot the change in fluorescence against the log concentration of this compound to determine the EC50.
-
For antagonist mode, plot the percentage inhibition of the 5-HT response against the log concentration of this compound to determine the IC50.
Protocol 3: Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the inhibitory effect of this compound on the reuptake of serotonin by the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human SERT.
-
[3H]-Serotonin.
-
A known SERT inhibitor (e.g., Fluoxetine) as a positive control.
-
This compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the SERT-expressing cells in 96-well plates and grow to confluence.
-
-
Assay Setup:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with a range of concentrations of this compound or Fluoxetine for 15 minutes at 37°C.
-
Add a fixed concentration of [3H]-Serotonin to each well.
-
For non-specific uptake, use a high concentration of a known SERT inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer or distilled water.
-
-
Counting:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
These protocols provide a foundational framework for the in vitro characterization of this compound. Based on the initial findings, further assays, such as those for 5-HT1A receptor functional activity (e.g., cAMP assays) and binding to a broader panel of off-targets, can be employed for a more comprehensive understanding of its pharmacological profile.
References
Application Notes and Protocols for Studying Serotonergic Pathways Using Isotrazodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotrazodone is an isomer and known impurity of Trazodone, a widely used antidepressant medication.[1] Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2] Its mechanism of action is multifaceted, with a prominent and potent antagonism of the serotonin 2A (5-HT2A) receptor.[3][4][5][6] This antagonistic activity at the 5-HT2A receptor is a key contributor to its therapeutic effects, including its sedative properties at lower doses.[3][4][6] At higher therapeutic doses for depression, Trazodone also functions as a serotonin reuptake inhibitor by blocking the serotonin transporter (SERT).[3][4][6] Given its relationship to Trazodone, this compound is a valuable tool for studying the intricacies of the serotonergic system, particularly the signaling pathways governed by the 5-HT2A receptor.
Mechanism of Action
The primary mechanism of action of Trazodone, and by extension, the focus of studies involving this compound, is its interaction with several key components of the serotonergic system. Trazodone exhibits a high affinity for the 5-HT2A receptor, where it acts as an antagonist.[5][7][8] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 proteins.[9] This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] By antagonizing the 5-HT2A receptor, Trazodone and related compounds can block this signaling pathway.
In addition to its potent 5-HT2A antagonism, Trazodone also interacts with other serotonin receptors, including 5-HT1A (as a partial agonist) and 5-HT2C (as an antagonist), as well as adrenergic and histamine receptors.[2][7][13][14] Its inhibition of the serotonin transporter (SERT) is weaker than its 5-HT2A antagonism and becomes more significant at higher concentrations.[4]
Data Presentation
The following table summarizes the binding affinities (Ki, in nM) of Trazodone for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Ki (nM) | Species | Reference |
| 5-HT2A Receptor | 35.6 | Human | [13] |
| 5-HT1A Receptor | 118 | Human | [13] |
| 5-HT2C Receptor | 224 | Human | [13] |
| Serotonin Transporter (SERT) | 367 | Human | [13] |
| α1A-Adrenergic Receptor | 153 | Human | [13] |
| H1 Histamine Receptor | Varies | Human | [13] |
Experimental Protocols
In Vitro 5-HT2A Receptor Antagonism Assay using Calcium Imaging
This protocol describes a method to determine the antagonistic activity of a test compound, such as this compound, at the human 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293 or CHO). The assay measures the inhibition of serotonin-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor (e.g., from a commercial vendor[15])
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Serotonin (5-HT)
-
Test compound (this compound)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells according to the supplier's instructions.
-
The day before the assay, seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (this compound) and a reference antagonist in assay buffer.
-
After the incubation period, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 515 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's automated injector, add a pre-determined concentration of serotonin (agonist) that elicits a sub-maximal response (e.g., EC80) to all wells.
-
Continue recording the fluorescence for a period to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (serotonin alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.
-
Inositol Phosphate (IP) Accumulation Assay
As an alternative to calcium imaging, an inositol phosphate accumulation assay can be used to quantify the functional antagonism of the Gq-coupled 5-HT2A receptor. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Serotonin (5-HT)
-
Test compound (this compound)
-
Commercially available IP-One HTRF assay kit (contains IP1-d2 and anti-IP1-cryptate)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Plating:
-
Follow the same procedure as for the calcium imaging assay.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the test compound.
-
On the day of the assay, remove the culture medium and add the test compound dilutions to the cells, followed immediately by the addition of a fixed concentration of serotonin. The final solution should be in the stimulation buffer containing LiCl.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the accumulation of IP1.
-
-
Detection:
-
Following the incubation, add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time to allow the detection reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the In Vitro Calcium Imaging Assay.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. dl.icdst.org [dl.icdst.org]
- 7. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Measurement of Inositol 1,4,5-Trisphosphate in Living Cells Using an Improved Set of Resonance Energy Transfer-Based Biosensors | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]
- 15. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Application Notes and Protocols for the Safe Handling and Disposal of Isotrazodone
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for Isotrazodone. It is primarily recognized as an impurity of the antidepressant drug, Trazodone. The following guidelines have been developed by extrapolating data from Trazodone Hydrochloride and adhering to general safety protocols for handling pharmaceutical compounds and impurities. A precautionary approach is strongly advised.
Hazard Identification and Risk Assessment
This compound is an impurity of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI). While specific toxicity data for this compound is unavailable, it should be handled as a potentially hazardous compound. Based on the known effects of Trazodone, potential hazards may include:
-
Acute Effects: May cause dizziness, drowsiness, headache, and fatigue.[1]
-
Chronic Effects: The long-term effects of exposure to this compound are unknown. Trazodone is suspected of causing cancer and is also suspected of damaging fertility or the unborn child.
-
Specific Hazards: May cause serious eye damage.[2]
A thorough risk assessment should be conducted before handling this compound, considering the quantity of the substance, the nature of the experimental procedures, and the potential for exposure.
Safe Handling Protocols
2.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
2.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.
2.3. General Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Remove contaminated clothing immediately and wash before reuse.
Emergency Procedures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled.
Disposal
The disposal of this compound and its contaminated waste must be carried out in accordance with all applicable federal, state, and local regulations.
-
Unused this compound: Should be disposed of as hazardous pharmaceutical waste. High-temperature incineration is the preferred method of destruction.[3]
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., gloves, lab coats, absorbent materials) should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
General Guidance for Pharmaceutical Waste:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Consider using a licensed professional waste disposal service.
-
For small quantities, it may be possible to mix the waste with an undesirable substance (e.g., cat litter or coffee grounds), place it in a sealed plastic bag, and dispose of it in the household trash, but this should only be done if permitted by local regulations.[4][5]
-
Quantitative Data (Extrapolated from Trazodone)
| Property | Value | Source |
| Toxicity | ||
| Oral LD50 (Rat) | No specific data available for this compound | General information for Trazodone |
| Exposure Limits | ||
| Occupational Exposure Limit (OEL) | Not established for this compound or Trazodone. | General pharmaceutical handling guidelines |
Note: The absence of specific quantitative data for this compound necessitates a highly conservative approach to its handling and disposal.
Experimental Protocols
Due to the lack of specific experimental data for this compound, detailed protocols cannot be provided. Researchers should adapt standard laboratory procedures for handling potent compounds, always prioritizing safety.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound exposure or spills.
References
Troubleshooting & Optimization
Isotrazodone Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of Isotrazodone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is known as an impurity of Trazodone, an antidepressant medication.[1][2] Like many active pharmaceutical ingredients (APIs) and their related compounds, this compound has limited solubility in aqueous solutions, which can pose significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability for preclinical studies.[2][3] Enhancing its solubility is often a critical first step for further research and development.
Q2: What are the known solubility properties of this compound?
Reference Data: Trazodone HCl Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | 25 mg/mL | Yields a clear, colorless solution.[4] |
| Water | 50 mg/mL | Requires heating; yields a hazy solution.[4] |
| 0.1 N HCl | 7.4 mg/mL | Soluble.[4] |
| DMSO | Soluble | --- |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL | Significant solubility enhancement. |
| 95% Ethanol | 1.6 g/100 mL (16 mg/mL) | Sparingly soluble.[5][6] |
Q3: What are the primary methods for improving the solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. The selection of a method depends on the compound's physicochemical properties and the requirements of the experiment or formulation.[7] Key strategies include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.[][9]
-
Co-solvency: Using a mixture of the primary solvent with one or more water-miscible solvents in which the compound is more soluble.[10][11]
-
Use of Excipients: Incorporating solubilizing agents such as surfactants or cyclodextrins.[12][13]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution (e.g., micronization).[14][15]
-
Solid Dispersions: Dispersing the compound in a solid matrix of a hydrophilic carrier.[12]
Troubleshooting Guides
Issue 1: this compound is not dissolving in an aqueous buffer.
First Steps: pH Adjustment
For weakly basic or acidic compounds, solubility is often pH-dependent.[16] Trazodone, the parent compound of this compound, is a weak base with a pKa of approximately 6.14.[5][17] It is likely that this compound also has a basic character. Therefore, decreasing the pH of the aqueous medium should increase its solubility.
Workflow for pH Modification
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2.0 to pH 8.0).
-
Addition of Compound: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials. Ensure the amount added is sufficient to result in a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Quantification: Measure the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the pH-solubility profile.
Issue 2: pH adjustment is insufficient or incompatible with my experimental system.
Next Step: Co-solvency
If altering pH is not a viable option, using a co-solvent system is a common and effective alternative.[18] A co-solvent is a water-miscible organic solvent that, when mixed with water, increases the solubility of non-polar or poorly water-soluble drugs by reducing the polarity of the solvent system.[10]
Common Co-solvents in Drug Development
| Co-solvent | Dielectric Constant (Approx.) | Notes |
|---|---|---|
| Water | 80 | Highly polar. |
| Glycerin | 42 | A viscous, non-toxic co-solvent.[10] |
| Propylene Glycol (PG) | 32 | Commonly used in oral and parenteral formulations.[10] |
| Ethanol | 24 | A potent solvent, but may have biological effects.[10] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | A low-toxicity polymer used widely in formulations.[14] |
| Dimethyl Sulfoxide (DMSO) | 47 | High solubilizing power; primarily for in vitro use. |
Decision Tree for Solubility Strategy
Experimental Protocol: Co-solvent Solubility Screening
-
Preparation: Prepare several solvent systems consisting of different ratios of your primary solvent (e.g., water or buffer) to co-solvent (e.g., 90:10, 80:20, 50:50 v/v).
-
Addition of Compound: Add an excess amount of this compound to each solvent mixture.
-
Equilibration: Agitate the sealed vials at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Separation & Quantification: Centrifuge or filter the samples and analyze the supernatant concentration via a validated method like HPLC.
-
Analysis: Plot the solubility of this compound against the percentage of co-solvent in the mixture to identify the most effective system.
Issue 3: Higher concentrations are needed, and co-solvents are not sufficient.
Advanced Technique: Use of Solubility-Enhancing Excipients
Excipients like cyclodextrins and surfactants can significantly enhance aqueous solubility.[13]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is more water-soluble.[7] The Trazodone data shows a dramatic increase in solubility with 2-hydroxypropyl-β-cyclodextrin.
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap poorly soluble drugs, increasing their overall solubility in the solution.[15]
Mechanism of Cyclodextrin Inclusion Complex
Experimental Protocol: Evaluating Cyclodextrin Enhancement
-
Preparation: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) ranging from 0% to 40% (w/v).
-
Addition of Compound: Add an excess amount of this compound to each solution.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Separation & Quantification: Process the samples as described in previous protocols (centrifugation/filtration followed by HPLC analysis).
-
Analysis: Plot the solubility of this compound as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.
Issue 4: The dissolution rate is too slow for my application.
Physical Modification: Particle Size Reduction
The rate of dissolution is directly related to the surface area of the solute.[19] By reducing the particle size of the this compound powder through methods like micronization or milling, the surface-area-to-volume ratio is increased, which can lead to a faster dissolution rate, even if the equilibrium solubility does not change.[12]
Principle of Particle Size Reduction
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Trazodone Hydrochloride - LKT Labs [lktlabs.com]
- 5. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvency: Significance and symbolism [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. senpharma.vn [senpharma.vn]
- 14. researchgate.net [researchgate.net]
- 15. Methods of solubility enhancements | PPTX [slideshare.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 18. Cosolvency | PPTX [slideshare.net]
- 19. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Isotrazodone Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical assay of Isotrazodone. Given that this compound is a known impurity and isomer of Trazodone, much of the guidance provided is based on established analytical methodologies for Trazodone and may be adapted for this compound.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is recognized as an impurity and isomer of the antidepressant drug Trazodone.[1][3][4] As a related substance, its detection and quantification are crucial for the quality control of Trazodone pharmaceutical formulations.
Q2: What are the common analytical techniques for this compound assays?
A2: While specific methods for this compound are not widely published, the primary analytical techniques used for the assay of Trazodone and its related impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] These methods are suitable for the separation and quantification of Trazodone and its isomers like this compound.
Q3: What is the primary metabolite of Trazodone that might interfere with the assay?
A3: The primary metabolite of Trazodone is m-chlorophenylpiperazine (mCPP).[7][8] It is essential to ensure that the analytical method can distinguish between Trazodone, this compound, and mCPP to avoid inaccurate quantification.
Troubleshooting Guides
This section addresses common issues that may be encountered during the development and execution of an HPLC or LC-MS/MS assay for this compound.
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow for adequate column equilibration time between injections. |
| Low Signal Intensity | - Incorrect detection wavelength- Low sample concentration- Sample degradation | - Optimize the UV detection wavelength for this compound (for Trazodone, wavelengths around 252-255 nm are common).[9]- Concentrate the sample or increase the injection volume.- Ensure proper sample storage and handling to prevent degradation. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent run to identify the source of contamination. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | - Suboptimal source parameters (e.g., temperature, gas flow)- Inappropriate mobile phase composition for ESI/APCI | - Optimize the ion source parameters for this compound.- Adjust the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode). |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the sample matrix | - Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[9]- Use a deuterated internal standard (e.g., Trazodone-d6) to compensate for matrix effects.[5] |
| In-source Fragmentation | - High source temperature or cone voltage | - Reduce the source temperature and/or cone voltage to minimize fragmentation before the mass analyzer. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations- Matrix effects | - Extend the calibration curve with additional points at the higher end or dilute samples to fall within the linear range.- Address matrix effects as described above. |
Experimental Protocols
The following are example experimental conditions for Trazodone analysis that can be used as a starting point for developing an this compound assay.
Example HPLC Protocol
| Parameter | Condition |
| Column | C18, ODS (4.6mm x 250mm, 10µm) |
| Mobile Phase | Methanol: Acetonitrile: Tetrahydrofuran: 0.5% Trifluoroacetic Acid (180:180:40:600 v/v/v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Example LC-MS/MS Protocol
| Parameter | Condition |
| Column | Betabasic cyano column (100 mm x 2.1 mm, 5 µm)[7] |
| Mobile Phase | Isocratic elution (specific composition to be optimized) |
| Flow Rate | To be optimized |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | Trazodone: m/z 372.2 -> 176.2[7]mCPP: m/z 197.2 -> 118.1[7]this compound transition would need to be determined experimentally but is expected to be the same as Trazodone. |
| Internal Standard | Trazodone-d6[5] or Nefazodone[7] |
Visualizations
The following diagrams illustrate common workflows and relationships in the context of this compound assay development.
Caption: A general workflow for the development and validation of an analytical assay for this compound.
Caption: A logical troubleshooting workflow for addressing issues encountered during an this compound assay.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. alentris.org [alentris.org]
- 3. Trazodone EP Impurity M [chemicea.com]
- 4. This compound | TRC-I917515-10MG | LGC Standards [lgcstandards.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Method development and validation of trazodone hydrochloride by rp- hplc [wisdomlib.org]
- 7. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Experiments with Isotrazodone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Isotrazodone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample won't fully dissolve. What should I do?
A1: this compound is known to have limited solubility.[1][2] Refer to the table below for solubility data in common laboratory solvents. If you are still experiencing issues, consider the following:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.
-
Solvent System: A co-solvent system may be necessary. For example, a mixture of DMSO and a buffer might be more effective than either solvent alone.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Adjusting the pH of your aqueous solution may improve solubility.
Q2: I'm observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Degradation: this compound, like its parent compound Trazodone, can degrade under certain conditions.[3] The triazolopyridine ring can be susceptible to hydrolysis. Exposure to strong acids, bases, or light can lead to the formation of degradation products.
-
Impurity in the Standard: The this compound standard itself may contain minor impurities from its synthesis. Always refer to the Certificate of Analysis (CoA) provided by the supplier.
-
Interaction with Mobile Phase: this compound may interact with certain mobile phase components, leading to adduct formation or on-column degradation.
-
Contamination: Ensure all glassware, solvents, and equipment are scrupulously clean to avoid external contamination.
Q3: My experimental results are inconsistent and not reproducible. What are some potential sources of variability?
A3: Inconsistent results can be frustrating. Here are some factors to investigate:
-
Hygroscopicity: this compound is reported to be hygroscopic, meaning it can absorb moisture from the air.[1] This can affect the accurate weighing of the compound and lead to variations in concentration. It is recommended to store this compound under an inert atmosphere and in a desiccator.
-
Stock Solution Stability: The stability of this compound in your chosen solvent over time may be limited. It is advisable to prepare fresh stock solutions for each experiment or to perform a stability study on your stock solutions to determine their shelf-life under your storage conditions.
-
Pipetting Errors: Ensure your pipettes are properly calibrated, and you are using appropriate pipetting techniques, especially when working with small volumes.
-
Instrument Variability: Check the performance of your analytical instruments (e.g., HPLC, mass spectrometer) to ensure they are functioning correctly and consistently.
Q4: I am seeing a different pharmacological effect than expected, or no effect at all. What could be the reason?
A4: As this compound is an impurity of Trazodone, its pharmacological profile is not well-characterized.[1]
-
Mechanism of Action: The specific biological targets of this compound are not extensively documented. It may have a different binding affinity or efficacy compared to Trazodone.
-
Cell Line/Model System Variability: The response to a compound can vary significantly between different cell lines or animal models.
-
Compound Integrity: Verify the identity and purity of your this compound sample using an appropriate analytical method (e.g., LC-MS, NMR) to ensure you are working with the correct compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |
| Methanol | Slightly Soluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Work in a clean, dry environment, preferably under a fume hood.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. Due to its hygroscopic nature, perform this step as quickly as possible.[1]
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the weighed this compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., -20°C or -80°C) to minimize degradation. It is advisable to store it under an inert atmosphere.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general method adapted from protocols for Trazodone and its impurities. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound stock solution to the desired concentration with the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and retention time.
Visualizations
Caption: A general experimental workflow for working with this compound.
Caption: A logical troubleshooting flowchart for this compound experiments.
Caption: A simplified diagram of Trazodone's primary mechanism of action.
References
- 1. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 2. This compound | 157072-18-9 [chemicalbook.com]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Trazodone Concentration
Note on "Isotrazodone": Initial searches indicate that "this compound" is an impurity of Trazodone.[1] It is presumed that the query is referring to the active antidepressant drug, Trazodone. This document will proceed with information pertaining to Trazodone.[2][3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trazodone concentration for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trazodone?
A1: Trazodone is a multifunctional drug classified as a serotonin antagonist and reuptake inhibitor (SARI).[4] Its mechanism is dose-dependent, but generally involves the inhibition of the serotonin transporter (SERT) and the blockade of several receptors, including serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, and alpha-1-adrenergic receptors.[5][6] At lower concentrations, its antagonist effects on 5-HT2A, H1, and alpha-1 receptors contribute to hypnotic effects, while at higher concentrations, the inhibition of SERT leads to its antidepressant effects.[7]
Q2: What is a good starting concentration range for Trazodone in a new cell line?
A2: A good starting point for a new cell line would be a wide concentration range, for example, from 0.1 µM to 100 µM. For neuronal cell lines, studies have used concentrations in the nanomolar to low micromolar range (e.g., 0.001 µM to 10 µM).[8][9] For cancer cell lines, some studies have explored concentrations up to 20 µM with no significant effect on viability in certain ovarian cancer cell lines, while others have noted toxicity at higher concentrations (e.g., 140 µM in B16 melanoma cells).[10] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I incubate my cells with Trazodone?
A3: Incubation times can vary depending on the cell line and the endpoint being measured. Common incubation times in published studies range from 24 to 72 hours.[10][11] For example, a 72-hour incubation was used to assess cell viability in ovarian cancer cell lines.[10] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your experimental setup.
Q4: What solvent should I use to dissolve Trazodone?
A4: Trazodone hydrochloride is soluble in water. However, for cell culture experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10] This stock solution is then further diluted in cell culture medium to the final desired concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
Q1: I am not observing any effect of Trazodone on my cells. What could be the reason?
A1: There are several potential reasons for a lack of observed effect:
-
Concentration is too low: The concentration of Trazodone may be below the threshold required to elicit a response in your specific cell line. Consider performing a dose-response experiment with a wider and higher range of concentrations.
-
Incubation time is too short: The effect of Trazodone may be time-dependent. Try extending the incubation period (e.g., from 24h to 48h or 72h).
-
Cell line is resistant: Your chosen cell line may be inherently resistant to the effects of Trazodone at the concentrations tested. Some cancer cell lines have shown no significant response to Trazodone at concentrations up to 20 µM.[10][12]
-
Drug stability: Ensure that your Trazodone stock solution is properly stored and has not degraded.
Q2: I am observing high levels of cell death even at low concentrations of Trazodone. What should I do?
A2: High cytotoxicity at low concentrations could be due to:
-
Cell line sensitivity: Your cell line may be particularly sensitive to Trazodone. It is important to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
-
Solvent toxicity: If you are using a solvent like DMSO, ensure the final concentration is not exceeding recommended limits (typically ≤ 0.5%). Run a vehicle control to check for solvent-induced toxicity.[10]
-
Experimental error: Double-check your calculations for drug dilutions and ensure that the correct concentrations are being added to your cells.
Q3: My results are not reproducible. What are the possible causes of variability?
A3: Lack of reproducibility can stem from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Cell density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence drug response.
-
Reagent variability: Use the same batches of media, serum, and other reagents whenever possible to minimize variability.
-
Inconsistent incubation times: Adhere strictly to the planned incubation times for all experiments.
Data Presentation
Trazodone Concentrations in Cell Line Studies
| Cell Line Type | Cell Line Name | Concentration Range | Observed Effect | Citation |
| Neuronal | Murine Adult Hippocampal Neural Progenitor Cells (ahNPCs) | 0.0003 - 1 µM | Promotes neuronal differentiation | [8] |
| Neuronal | Human Induced Pluripotent Stem Cell (iPSC)-derived NPCs | Not specified, but proneurogenic effects observed | Enhances neuronal differentiation | [13] |
| Glial | Human Primary Astrocytes | 1 nM - 10 µM | No effect on proliferation; modulates inflammatory response | [9][10] |
| Glial | Human Microglial Clone 3 (HMC3) | 10 µM | Decreased expression of inflammatory markers | [14] |
| Ovarian Cancer | OVCAR-3, A2780 | 0.1 - 20 µM | No significant effect on cell viability | [10][12] |
| Colon Cancer | Caco-2 | 25 µM | Effect on P-glycoprotein activity (viability not reported) | [10] |
| Melanoma | B16 (mouse) | 140 µM | Toxic effect | [10] |
| Hepatocytes | Rat Primary Hepatocytes | LC50 of 300 µM at 2h | Cytotoxicity | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining cell viability after treatment with Trazodone.
Materials:
-
96-well plates
-
Your cell line of interest
-
Complete culture medium
-
Trazodone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Trazodone Treatment: The next day, remove the medium and add fresh medium containing various concentrations of Trazodone (e.g., 0.1 µM to 200 µM). Include a vehicle control (medium with DMSO) and an untreated control.[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis using Annexin V staining followed by flow cytometry.[16][17]
Materials:
-
6-well plates or T25 flasks
-
Your cell line of interest
-
Complete culture medium
-
Trazodone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Once attached, treat the cells with the desired concentrations of Trazodone for the chosen duration. Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine the floating and adherent cells for each sample.[16]
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.[16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trazodone effects on developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trazodone regulates neurotrophic/growth factors, mitogen-activated protein kinases and lactate release in human primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trazodone counteracts the response of microglial cells to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Isotrazodone Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isotrazodone and its parent compound, Trazodone. Given that this compound is primarily recognized as an impurity of Trazodone, this guide focuses on protocols for Trazodone while highlighting special considerations for the potential presence and influence of this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Trazodone?
A1: this compound is recognized as an impurity of the antidepressant drug Trazodone.[1] Structurally, it is an isomer of Trazodone. Due to this close relationship, it is crucial for researchers using Trazodone to be aware of the potential presence of this compound in their samples, as it may influence experimental outcomes.
Q2: What is the established mechanism of action for Trazodone?
A2: Trazodone has a complex, multi-modal mechanism of action. It acts as a serotonin antagonist and reuptake inhibitor (SARI). Its primary effects are mediated through the blockade of serotonin 5-HT2A and 5-HT2C receptors, as well as inhibition of the serotonin transporter (SERT). Additionally, it has antagonistic effects on histamine H1 and alpha-1 adrenergic receptors, which contribute to its sedative properties.
Q3: Are there known biological activities for this compound?
A3: Currently, there is a lack of specific studies detailing the distinct biological activities of this compound. As an impurity, its effects are often intertwined with those of Trazodone. It is reasonable to hypothesize that due to its structural similarity, this compound may have a comparable, though likely not identical, receptor binding profile to Trazodone. Researchers observing unexpected results with Trazodone should consider the potential contribution of this compound.
Q4: What are the common starting doses for Trazodone in animal models?
A4: Trazodone dosage varies significantly depending on the animal model and the intended effect (e.g., anxiolytic vs. sedative). It is crucial to consult literature specific to the species and research question. The following table summarizes dosages reported in various studies.
Data Presentation: Trazodone Dosage in Animal Models
| Animal Model | Dosage Range | Administration Route | Noted Effects & Reference |
| Dogs | 2.83 - 12 mg/kg | Oral | Reduction in stress-related behaviors.[2][3] |
| Dogs | 8 mg/kg | Oral | Significant isoflurane MAC sparing effect.[4] |
| Cats | 10.6 - 33.3 mg/kg (50-100 mg total) | Oral | Appreciable sedation.[2] |
| Rabbits | 10 - 30 mg/kg | Oral | Improved compliance during handling.[5] |
| Mice | 10 - 60 mg/kg | Oral | Dose-dependent increase in NREM sleep.[6] |
Q5: How can I prepare a Trazodone solution for my experiments?
A5: Trazodone hydrochloride is soluble in water. For animal studies, it can be dissolved in sterile water or saline for oral administration. For in vitro studies, it can be dissolved in DMSO or ethanol, followed by dilution in the appropriate cell culture medium. Always perform a solubility test at your final desired concentration.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Drug Administration: Ensure precise and consistent administration techniques, especially for oral gavage. For voluntary oral administration in palatable food, monitor consumption to ensure the full dose is taken.[6]
-
Possible Cause 2: Presence of Impurities: The presence of this compound and other impurities can lead to inconsistent biological effects. Consider using a high-purity, certified Trazodone standard. If variability persists, analytical testing (e.g., HPLC) of your compound may be necessary.
-
Possible Cause 3: Animal-Specific Factors: Factors such as age, sex, and fasting status can affect the pharmacokinetics of Trazodone.[2] Standardize these variables across your experimental groups.
Issue 2: Unexpected Sedative or Anxiolytic Effects
-
Possible Cause 1: Dose-Dependent Effects: Trazodone's effects are highly dose-dependent. Lower doses are primarily sedative, while higher doses are required for antidepressant effects.[7] You may need to perform a dose-response study to find the optimal concentration for your desired outcome.
-
Possible Cause 2: Interaction with Other Compounds: If used in combination with other drugs, be aware of potential synergistic effects. For example, Trazodone can increase the sedative effects of anesthetics.[4]
Issue 3: Solubility and Stability Issues
-
Possible Cause 1: Incorrect Solvent: While Trazodone HCl is water-soluble, high concentrations may require the use of a co-solvent like DMSO for stock solutions.
-
Possible Cause 2: Degradation: Protect Trazodone solutions from light and store them appropriately (e.g., at 4°C for short-term storage or -20°C for long-term storage). Prepare fresh solutions regularly to avoid degradation.
Experimental Protocols
Protocol 1: Evaluation of Sedative Effects of Trazodone in Mice
This protocol is adapted from studies investigating the sleep-promoting effects of Trazodone.[6]
-
Animals: C57BL/6J mice (10-12 weeks old). House animals individually with a 12:12 hour light-dark cycle.
-
Drug Preparation: Dissolve Trazodone HCl in sterile water to the desired concentrations (e.g., 10, 40, 60 mg/kg).
-
Administration: Administer the Trazodone solution or vehicle (sterile water) via oral gavage 30 minutes before the dark phase.
-
Monitoring: Monitor sleep and wakefulness using a non-invasive system or EEG/EMG recordings for at least 6 hours post-administration.
-
Data Analysis: Quantify total sleep time, sleep latency, and time spent in NREM and REM sleep. Compare the effects of different Trazodone doses to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: Trazodone's multi-target signaling pathway.
Caption: A typical experimental workflow for in vivo studies.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. thescipub.com [thescipub.com]
- 3. A Preliminary Study: Evaluation of Oral Trazodone as a Strategy to Reduce Anesthetic Requirements in Bitches Undergoing Ovariectomy [mdpi.com]
- 4. Effect of oral trazodone on the minimum alveolar concentration of isoflurane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trazodone Synthesis
Disclaimer: The compound "Isotrazodone" is not a recognized pharmaceutical agent. It is identified as an impurity of Trazodone.[1][2][3] This guide assumes the user is inquiring about the synthesis of Trazodone and addresses common issues encountered during its production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Trazodone.
General Synthesis Workflow
Trazodone is chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[4][5]triazolo[4,3-a]pyridin-3(2H)-one.[6] The synthesis of Trazodone typically involves a multi-step process. A common and established route is the N-alkylation of 1-(3-chlorophenyl)piperazine with an intermediate containing the triazolopyridinone moiety.[4] The final product is often converted to its hydrochloride salt for pharmaceutical use.[7]
Caption: A generalized workflow for a common Trazodone synthesis route.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is the yield in my final N-alkylation step consistently low?
Answer:
Low yields in the final coupling reaction between 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and[4][5]triazolo[4,3-a]pyridin-3(2H)-one are a common issue. Several factors can contribute to this problem:
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. Conventional methods often require long reaction times (over 15 hours) at high temperatures, which can lead to side reactions and degradation.
-
Base Strength: An inappropriate base can lead to incomplete deprotonation of the triazolopyridinone nitrogen or cause side reactions.
-
Leaving Group: While the chloropropyl side chain is common, using a more reactive leaving group like a bromopropyl or a mesylate derivative can sometimes improve yields and reaction times.[4]
-
Catalyst: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields, especially in heterogeneous mixtures.[4][8]
Troubleshooting Steps:
-
Optimize the Base and Solvent System: Stronger bases like sodium hydroxide or weaker bases like potassium carbonate can be used. The choice of solvent (e.g., isopropyl alcohol, toluene, acetonitrile) also plays a significant role.[4][8][9]
-
Incorporate a Phase-Transfer Catalyst: If using a biphasic system or a solid-liquid mixture, add a PTC such as TBAB to facilitate the reaction.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times to a few minutes and increase yields significantly, often above 90%.[4]
Data Presentation: Comparison of N-Alkylation Conditions
| Method | Base | Solvent | Catalyst | Time | Yield | Reference |
| Conventional | Triethylamine | Toluene | None | ~3 hours | ~75% | [4][9] |
| Conventional | K₂CO₃ | Acetonitrile | None | 24 hours | Moderate | [4] |
| Conventional | NaOH | Isopropyl Alcohol | None | Reflux | ~47% | [9] |
| Microwave | K₂CO₃ | DMF (10 wt%) | TBAB | 1 min | 98% | [4] |
| Microwave | K₂CO₃ | ACN (15 wt%) | TBAB | 80 sec | 92% | [4] |
Question 2: How can I reduce the level of genotoxic alkylating agent impurities in my final product?
Answer:
A critical challenge in Trazodone synthesis is controlling the levels of residual alkylating agents, such as N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine.[10] This impurity is considered a potential genotoxic substance, and regulatory bodies require its level to be strictly controlled, often to below 2.5 ppm.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing alkylating agent impurities.
Detailed Explanation:
The key to reducing this impurity is a purification step after the main reaction is complete but before the final acidification to form the hydrochloride salt.[7]
-
Reaction Completion: Ensure the reaction has gone to completion using HPLC to monitor the consumption of the N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine starting material.[10]
-
Basic Wash: A patented method involves washing an organic solution of the crude Trazodone free base with a hot (at least 40°C) aqueous solution of a basic compound like sodium hydroxide.[7][9] This process effectively hydrolyzes and removes the residual alkylating agents.
-
Phase Separation: After the wash, the organic phase containing the purified Trazodone is separated from the aqueous phase.[7]
-
Verification: The organic phase should be analyzed again to confirm the impurity level is within the acceptable limit before proceeding to the final salt formation step.
This purification method has been shown to reduce genotoxic alkylating agents to less than 15 ppm, and often below 2.5 ppm, while maintaining high overall yields (above 85%).[7]
Question 3: I'm having difficulty with the final purification and crystallization of Trazodone HCl. What are the best practices?
Answer:
Purifying Trazodone hydrochloride can be challenging due to its tendency to oil out or precipitate with low purity. The choice of solvent for crystallization and the procedure for acidification are critical for obtaining a high-purity, crystalline solid.
Experimental Protocol: Recrystallization of Trazodone HCl
This protocol is a composite of best practices described in the literature.[9]
-
Dissolution: Dissolve the crude Trazodone free base (as an oil or solid) in an appropriate alcohol solvent, such as methanol or isopropyl alcohol.[8][9] Heat the mixture to reflux to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.25 g carbon per 10 g of product) and stir at reflux for 20-30 minutes to remove colored impurities.[9]
-
Hot Filtration: Filter the hot solution through a bed of celite or filter paper to remove the activated carbon and any particulate matter. Wash the filter cake with a small amount of the hot solvent to ensure complete transfer.
-
Acidification & Precipitation:
-
Cool the filtrate. The temperature for adding the acid can vary.
-
Slowly add a source of hydrochloric acid (e.g., concentrated HCl, or HCl gas in a solvent like isopropanol) to the stirred solution until the pH is acidic (typically pH 1-3).[10]
-
The Trazodone HCl salt will begin to precipitate.
-
-
Crystallization:
-
Cool the mixture to a lower temperature (e.g., 0-5°C) and hold for a period (e.g., 2 hours) to maximize the precipitation of the crystalline product.[9]
-
-
Isolation and Drying:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake with a small amount of chilled solvent (the same solvent used for crystallization) to remove any remaining soluble impurities.
-
Dry the product under vacuum to obtain pure Trazodone hydrochloride.
-
Key Considerations:
-
Solvent Choice: Methanol and isopropyl alcohol are commonly used. The solubility of Trazodone HCl is lower in these solvents at cold temperatures, which allows for good recovery.[8][9]
-
Rate of Cooling: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically easier to filter and have higher purity.
-
Purity Check: The final product's purity should be confirmed by HPLC, and the melting point should be checked against the literature value. High-purity Trazodone HCl should have a purity of >99.9%.[9]
References
- 1. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 2. This compound | TRC-I917515-10MG | LGC Standards [lgcstandards.com]
- 3. Trazodone EP Impurity M [chemicea.com]
- 4. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 8. tdcommons.org [tdcommons.org]
- 9. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 10. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Isotrazodone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Isotrazodone for in vivo studies. Given the limited publicly available data on this compound, this guide draws upon established principles for bioavailability enhancement of poorly soluble drugs and uses its parent compound, Trazodone, as a comparative reference where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is documented as a solid that is light brown to dark brown in color.[1][2] It is known to be hygroscopic and has slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] For in vivo studies, its poor aqueous solubility presents a significant challenge for achieving adequate bioavailability.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5] This classification helps predict the rate-limiting step in oral drug absorption.[4]
-
Class I: High Permeability, High Solubility
-
Class II: High Permeability, Low Solubility
-
Class III: Low Permeability, High Solubility
-
Class IV: Low Permeability, Low Solubility
While the BCS classification for this compound is not definitively established in the public domain, its characterization as "slightly soluble" suggests it likely falls into BCS Class II or IV . This implies that its oral bioavailability is likely limited by its poor solubility and dissolution rate in the gastrointestinal tract. In contrast, its parent compound, Trazodone, is considered a BCS Class I drug, exhibiting high solubility and high permeability.[6]
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
For BCS Class II or IV compounds, the primary goal is to improve the dissolution rate and/or solubility. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosuspension can enhance the dissolution rate.[7]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.[8][9]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo studies with poorly soluble compounds like this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Verify Drug Substance Properties: Confirm the solubility of your this compound batch. 2. Formulation Enhancement: Employ a bioavailability enhancement strategy. Start with a simple approach like a nanosuspension or a lipid-based formulation (see protocols below). |
| First-pass metabolism in the gut wall or liver. | 1. Administer via a different route: An intravenous (IV) administration will bypass first-pass metabolism and provide a baseline for absolute bioavailability. 2. Use of Metabolic Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors, as Trazodone is a substrate) in preclinical models to assess the impact of first-pass metabolism. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the drug formulation in the GI tract. | 1. Improve Formulation Robustness: Optimize the formulation to ensure consistent emulsification or dissolution under varying physiological conditions (e.g., pH, presence of food). For lipid-based formulations, ensure the formation of a stable microemulsion upon dispersion. 2. Control Food Effects: Standardize the feeding schedule of the animals, as food can significantly impact the bioavailability of poorly soluble drugs. |
| Precipitation of the drug in the gastrointestinal tract. | The drug is initially solubilized by the formulation but precipitates upon dilution in the GI fluids. | 1. In Vitro Dispersion and Digestion Tests: Before in vivo studies, perform in vitro tests that simulate the GI environment to assess the stability of the solubilized drug. 2. Increase Surfactant/Co-solvent Ratio: In lipid-based formulations, adjusting the excipient ratios can help maintain the drug in a solubilized state for a longer duration. |
| Unexpected toxicity or adverse effects. | High local concentration of the drug in the GI tract due to poor dissolution, leading to local irritation. | 1. Formulation to Reduce Local Concentration: Use a formulation that promotes rapid dispersion and dissolution to avoid high localized concentrations. 2. Dose Reduction: If systemic exposure is adequate, consider reducing the dose to mitigate local toxicity. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
This protocol describes a general method for producing a drug nanosuspension to enhance dissolution rate.
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and, consequently, its dissolution velocity.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
Methodology:
-
Preparation of the Suspension: Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Milling: Add the pre-suspension and milling media to the milling chamber.
-
Process Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to prevent drug degradation.
-
Particle Size Analysis: At regular intervals, withdraw a small sample and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is a mean particle size of < 500 nm with a PDI of < 0.3.
-
Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Solid Dosage Form (Optional): The nanosuspension can be lyophilized or spray-dried to produce a solid powder for reconstitution or incorporation into solid dosage forms.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps to develop a lipid-based formulation for improved oral bioavailability.
Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-solvent (e.g., Transcutol HP, Propylene Glycol)
Methodology:
-
Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to identify excipients with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Prepare different formulations by mixing the selected oil, surfactant, and co-solvent in the ratios identified from the phase diagrams. Heat gently (e.g., 40°C) if necessary to aid mixing. Add and dissolve the required amount of this compound in the excipient mixture.
-
Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of deionized water with gentle stirring. Observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. A nanoemulsion (SNEDDS) will have a droplet size typically below 200 nm.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the optimized SEDDS formulation.
Quantitative Data Summary
Since no specific bioavailability data for this compound is publicly available, the following table presents a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations, based on typical improvements seen for poorly soluble drugs. For reference, data for oral Trazodone is also included.
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Trazodone | Immediate-Release Tablet | 1.5 | 1500 | 1.0 | 18200 | 100 |
| This compound | Unformulated Suspension | 10 | 50 | 2.0 | 250 | Baseline |
| This compound | Nanosuspension | 10 | 200 | 1.5 | 1250 | 500 |
| This compound | SEDDS | 10 | 350 | 1.0 | 2000 | 800 |
Note: The data for this compound are hypothetical and for illustrative purposes only. The Trazodone data is representative of published values.[10]
Visualizations
Experimental Workflow for Bioavailability Enhancement
References
- 1. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 2. This compound | 157072-18-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. researchgate.net [researchgate.net]
Isotrazodone experimental variability and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isotrazodone. Given that this compound is primarily known as an impurity or metabolite of trazodone, much of the guidance is based on the well-documented experimental characteristics of the parent compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Question: We are observing high variability in our in vitro metabolic assay results with this compound. What could be the cause and how can we address it?
Answer:
High variability in in vitro metabolic assays with trazodone and its derivatives like this compound can often be attributed to interspecies differences in metabolic enzymes and the complexity of the metabolic pathways.
Potential Causes:
-
Species Differences in CYP450 Enzymes: Trazodone's metabolism is primarily mediated by CYP3A4, with contributions from CYP2D6 and CYP2C19.[1][2] The expression and activity of these enzymes can vary significantly between species (e.g., human, rat, mouse), leading to different rates of metabolism and metabolite profiles.[1][2][3]
-
Active Metabolites: Trazodone is metabolized to the active metabolite m-chlorophenylpiperazine (mCPP), which has its own pharmacological activity.[1][4][5][6] this compound itself may be further metabolized, contributing to a complex mixture of active and inactive compounds that can vary between experimental systems.
-
Inconsistent Cofactor Concentrations: The activity of metabolic enzymes is dependent on the concentration of cofactors such as NADPH. Inconsistent concentrations can lead to variable results.
Solutions:
-
Use Human-Derived Systems: For results that are more translatable to human physiology, it is recommended to use human liver microsomes or hepatocytes.[1][2]
-
Characterize Metabolite Profile: Perform metabolic profiling using techniques like LC-MS/MS to identify and quantify the metabolites formed in your specific experimental system. This will help in understanding the metabolic pathway and potential active metabolites.
-
Standardize Cofactor Concentrations: Ensure that cofactor concentrations, particularly NADPH, are consistent across all experiments.
-
Control for Genetic Polymorphisms: If using human-derived systems, be aware of potential genetic polymorphisms in CYP enzymes that can affect metabolic rates.
Question: this compound appears to have poor solubility in our aqueous buffers. What strategies can we employ to improve its solubility?
Answer:
Poor aqueous solubility is a common challenge for many small molecule drugs and can significantly impact experimental results.[7][8]
Solutions:
-
pH Adjustment: The solubility of weakly basic or acidic compounds is pH-dependent.[7][9] Systematically evaluate the solubility of this compound across a range of pH values to determine the optimal pH for your experiments.
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to initially dissolve the compound before further dilution in aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects on the biological system.
-
Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins can be considered.
-
Particle Size Reduction: Nanotization or micronization can increase the surface area of the compound, leading to a faster dissolution rate.[7]
Question: We are observing unexpected pharmacological effects in our experiments with this compound that do not align with its presumed primary mechanism of action. What could be the reason?
Answer:
Unexpected pharmacological effects can arise from off-target interactions or the complex pharmacology of the parent compound, trazodone.
Potential Causes:
-
Complex Receptor Binding Profile: Trazodone has a broad receptor binding profile, acting as an antagonist at 5-HT2A, 5-HT2C, α1-adrenergic, and H1 histamine receptors, and as a partial agonist at 5-HT1A receptors.[4][10][11] this compound may retain some of this polypharmacology, leading to effects beyond its primary target.
-
Formation of Active Metabolites: As previously mentioned, trazodone is metabolized to the active metabolite mCPP, which has a distinct receptor binding profile.[1][4][5][6] this compound may also be converted to active metabolites in your experimental system.
-
Assay Interference: The compound may be interfering with the assay technology itself, leading to false-positive or false-negative results.[12][13]
Solutions:
-
Comprehensive Target Profiling: Screen this compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
-
Metabolite Analysis: Analyze your experimental system for the presence of known active metabolites of trazodone, such as mCPP.
-
Use of Orthogonal Assays: Confirm key findings using a different assay methodology that relies on a distinct detection principle to rule out assay interference.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action of this compound?
Answer:
While the specific mechanism of action of this compound is not well-characterized in the available literature, it is expected to be similar to its parent compound, trazodone. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI).[10][11] Its primary actions are antagonism of serotonin 5-HT2A and 5-HT2C receptors and inhibition of the serotonin transporter (SERT).[4][14][15] It also has antagonistic effects at α1-adrenergic and H1 histamine receptors.[4][10]
Question: What are the key metabolic pathways for trazodone and its derivatives?
Answer:
Trazodone undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) system.[1][5]
-
Primary Metabolizing Enzyme: CYP3A4 is the main enzyme responsible for trazodone metabolism.[1][2][5]
-
Key Metabolic Reactions: The main metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[1][16]
-
Active Metabolite: A major active metabolite is m-chlorophenylpiperazine (mCPP), which is formed via N-dealkylation.[1][4][5][6]
Question: What are the recommended handling and storage conditions for this compound?
Answer:
As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For storage, it is generally recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping the compound at -20°C or -80°C is advisable. Always refer to the supplier's specific recommendations on the product datasheet.
Quantitative Data
Table 1: Trazodone Metabolism Overview
| Feature | Description | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | [1][2][5] |
| Other Contributing Enzymes | CYP2D6, CYP2C19, FMOs | [1][2] |
| Primary Active Metabolite | m-chlorophenylpiperazine (mCPP) | [1][4][5][6] |
| Key Metabolic Reactions | N-dealkylation, Hydroxylation, N-oxidation | [1][16] |
| Interspecies Variability | Significant differences in clearance rates observed between human, rat, and mouse hepatocytes. | [1][2][3] |
Table 2: Trazodone Receptor Binding Affinities (Ki, nM)
| Receptor | Affinity (Ki, nM) | Reference |
| 5-HT2A | 35.6 | [4] |
| 5-HT2C | 224 | [4] |
| 5-HT1A (partial agonist) | 118 | [4] |
| Serotonin Transporter (SERT) | 367 | [4] |
| α1A-Adrenergic | 153 | [4] |
| H1 Histamine | Moderate Antagonism | [4][11] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomal protein (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding pre-warmed NADPH solution (final concentration 1 mM).
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Visualizations
Caption: Metabolic pathway of Trazodone.
Caption: Troubleshooting experimental variability.
Caption: Receptor interaction profile of Trazodone.
References
- 1. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on metabolism of trazodone. III Species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of trazodone: a multifunctional drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Case report: Personalizing the use of trazodone in real-world patients: a study of three cases of depression with comorbidities [frontiersin.org]
- 16. researchgate.net [researchgate.net]
how to increase the yield of Isotrazodone synthesis
Disclaimer: The following troubleshooting guides and FAQs are based on established synthesis methodologies for Trazodone, a structurally related compound to Isotrazodone. This compound is often identified as an impurity in Trazodone synthesis. The principles and optimization strategies for Trazodone are highly relevant and can be extrapolated to enhance the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, analogous to Trazodone, typically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridinone precursor. A common method is the reaction of 1-(3-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Q2: What are the key factors that influence the yield of the synthesis?
A2: Several factors can significantly impact the yield of the reaction, including the choice of solvent, the base used to facilitate the reaction, the presence and type of catalyst, reaction temperature, and reaction time. The purity of the starting materials is also crucial.
Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases (e.g., a solid inorganic base and an organic solvent). This is particularly useful in solvent-free or biphasic reaction conditions.[1]
Q4: Can microwave-assisted synthesis improve the yield and reaction time?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times from several hours to a few minutes and can lead to improved yields for the synthesis of Trazodone and its derivatives.[2][4] This method is considered a green chemistry approach as it can sometimes be performed under solvent-free conditions.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. If the reaction is slow, consider moderately increasing the temperature. For conventional heating, reaction times can be several hours.[2] - Microwave Synthesis: Employ microwave irradiation to drastically reduce reaction time to a few minutes and potentially increase yield.[2][4] - Check Starting Materials: Ensure the purity and integrity of 1-(3-chlorophenyl)piperazine and the triazolopyridinone precursor. |
| Ineffective base. | - Choice of Base: Use an appropriate inorganic base like potassium carbonate or an organic base like triethylamine.[1] The base is crucial for deprotonating the piperazine nitrogen, making it a more effective nucleophile. - Base Stoichiometry: Ensure at least a stoichiometric amount of base is used, and in some cases, a slight excess may be beneficial. | |
| Poor solubility of reactants. | - Solvent Selection: Choose an appropriate solvent that dissolves the reactants. Common solvents include toluene, acetonitrile, and DMF.[1] - Phase Transfer Catalyst: If using a biphasic system or solid base, add a phase transfer catalyst like TBAB to improve reactant interaction.[1] | |
| High Levels of Impurities | Side reactions. | - Control Temperature: Avoid excessively high temperatures which can lead to the formation of byproducts. - Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions. |
| Impure starting materials. | - Purify Reactants: Purify the starting materials before use if their purity is questionable. | |
| Isomer Formation. | - Reaction Conditions: The formation of this compound as an isomer of Trazodone is inherent to the reaction. Optimizing reaction conditions (e.g., solvent, temperature) may influence the ratio of isomers. Further purification will be necessary to isolate the desired product. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | - Break Emulsion: Add a saturated brine solution during the aqueous workup to help break any emulsions. |
| Product is difficult to crystallize. | - Solvent System for Crystallization: Experiment with different solvent systems to find one that provides good crystals. Methanol is a potential solvent for crystallization.[5] |
Quantitative Data on Trazodone Synthesis Yield
| Method | Solvent | Base | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Toluene | Triethylamine | - | ~3 hours | Not specified | [2] |
| Conventional Heating | Acetonitrile | Potassium Carbonate | - | 24 hours | Not specified | [2] |
| Conventional Heating | Isopropyl Alcohol | Sodium Carbonate | TBAB | Not specified | Not specified | [2] |
| Microwave (One-pot) | Solvent-free | Potassium Carbonate | PTC | 90 seconds | 71% | [2] |
| Mechanochemical (Mortar) | Solvent-free | Potassium Carbonate | TBAB | 30 minutes | 46% | [1] |
| Mechanochemical (Ball Mill) | Solvent-free | Potassium Carbonate | TBAB | Not specified | 64% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound (Hypothetical)
This protocol is adapted from microwave-assisted methods for Trazodone synthesis.[2]
-
Reactant Preparation: In a microwave reaction vessel, combine 1-(3-chlorophenyl)piperazine hydrochloride (1.1 mmol), 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 100 W). The reaction progress should be monitored to determine the optimal time, which is expected to be in the range of 1-5 minutes.
-
Workup: After cooling, add water to the reaction mixture and stir.
-
Isolation: Collect the solid product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the desired this compound.
Protocol 2: Mechanochemical Synthesis of this compound (Hypothetical)
This protocol is based on the mechanochemical synthesis of Trazodone.[1]
-
Reactant Loading: In a ball mill vessel, place 1-(3-chlorophenyl)piperazine hydrochloride (1.1 mmol), 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 mmol), potassium carbonate (3.0 mmol), and TBAB (0.1 mmol).
-
Milling: Mill the mixture for a designated period. The optimal milling time should be determined experimentally.
-
Extraction: After milling, extract the product from the reaction mixture using a suitable organic solvent.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Relationship between key parameters and synthesis yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 157072-18-9 [chemicalbook.com]
- 4. WO2018169420A1 - Method for the preparation of trazodone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Isotrazodone Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with Isotrazodone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in 100% DMSO, this does not guarantee its solubility when diluted into an aqueous buffer or cell culture medium.[1] The DMSO rapidly disperses, and the this compound is suddenly exposed to an environment where it is poorly soluble, causing it to precipitate. The final concentration of DMSO in your medium is critical; if it's too low, it may not be sufficient to keep the this compound in solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data for related compounds, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[2] this compound is known to have slight solubility in DMSO and methanol. For cell-based assays, it is crucial to use a high-purity, sterile-filtered grade of DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent. It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific experimental system.
Q4: Can the pH of my media affect this compound solubility?
A4: Yes, the pH of the aqueous medium can significantly impact the solubility of compounds like this compound, which is related to the weak base Trazodone. For Trazodone, solubility increases with the acidity of the medium.[3][4] Therefore, the pH of your buffer or cell culture medium can be a critical factor in maintaining the solubility of this compound. It is advisable to check the pH of your final solution after adding the this compound stock.
Q5: Are there any components in my cell culture media that could be causing precipitation?
A5: Certain components in complex media, such as high concentrations of salts (especially calcium salts), can contribute to compound precipitation.[5][6] If you are preparing your own buffers, ensure that all components are fully dissolved before adding your compound. In serum-free media, the absence of proteins that can help solubilize compounds may also increase the likelihood of precipitation.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A cloudy or hazy appearance, or visible particulate matter, forms immediately after adding the this compound stock solution to the aqueous medium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Supersaturation | Decrease the final concentration of this compound in the medium. |
| Insufficient Co-solvent | Increase the final concentration of DMSO, ensuring it remains within the tolerated limit for your cells. |
| Poor Mixing Technique | Add the this compound stock solution dropwise to the medium while vortexing or stirring to facilitate rapid dispersion. |
| Temperature Shock | Ensure both the stock solution and the dilution medium are at the same temperature before mixing. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
Issue 2: Precipitation Over Time
Symptoms: The solution is initially clear but becomes cloudy or develops precipitates after a period of incubation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | The compound may be degrading over time. Assess the stability of this compound under your experimental conditions (e.g., temperature, light exposure). |
| Changes in Medium pH | Cellular metabolism can alter the pH of the culture medium over time. Monitor the pH and consider using a more strongly buffered medium if significant changes are observed. |
| Evaporation | Evaporation from multi-well plates can increase the concentration of all components, including your compound, potentially leading to precipitation.[6] Use sealed plates or ensure proper humidification in the incubator. |
| Interaction with Media Components | The compound may be interacting with components secreted by the cells or with media components that change over time. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Experimental Media
This protocol provides a general method for assessing the solubility of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound
-
DMSO (high purity, sterile)
-
Experimental buffer or medium
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add your experimental medium.
-
Add a small, fixed volume of each this compound-DMSO concentration to the wells (e.g., 2 µL into 198 µL of medium), ensuring the final DMSO concentration is consistent and below 0.5%.
-
Mix the plate thoroughly.
-
Immediately measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Periodically measure the absorbance/turbidity over your experimental timeframe.
-
The highest concentration that remains clear (no increase in absorbance/turbidity) is the approximate kinetic solubility.
Data Presentation:
| This compound Concentration (µM) | Initial Absorbance (t=0) | Absorbance after 24h | Observation |
| 100 | 0.55 | 0.82 | Precipitation |
| 50 | 0.21 | 0.45 | Precipitation |
| 25 | 0.05 | 0.06 | Soluble |
| 10 | 0.05 | 0.05 | Soluble |
| 1 | 0.05 | 0.05 | Soluble |
| Vehicle Control (DMSO) | 0.05 | 0.05 | Soluble |
Visualizations
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 4. Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Quality Control for Isotrazodone Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotrazodone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
This compound, also known as Trazodone EP Impurity M, is a known impurity and structural isomer of the antidepressant drug Trazodone.[1][2][3][4][5][6][7] As an impurity, its presence in Trazodone batches must be carefully controlled to ensure the safety and efficacy of the final drug product. For researchers studying this compound itself, robust quality control is essential to ensure the reliability and reproducibility of experimental results.
Q2: What are the common analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of Trazodone and its impurities, including this compound. Spectrophotometric methods have also been reported for the analysis of Trazodone and can be adapted for this compound.
Q3: What are the potential sources of impurities in an this compound batch?
Impurities in an this compound batch can originate from several sources:
-
Synthesis-related impurities: Byproducts and unreacted starting materials from the chemical synthesis process.
-
Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.
-
Contaminants: Any extraneous material introduced during manufacturing, processing, or storage.
Q4: How should this compound samples be stored to ensure stability?
To minimize degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from humidity. For long-term storage, refrigeration or freezing may be necessary, depending on the solvent and formulation. Stability studies are crucial to determine the optimal storage conditions and shelf-life for specific this compound preparations.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Contamination in the HPLC system. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Flush the system with a strong solvent. |
| Ghost Peaks | 1. Contaminated mobile phase or diluent. 2. Carryover from a previous injection. 3. Air bubbles in the detector. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol. 3. Degas the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column aging. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has exceeded its lifetime. 4. Check the pump for leaks and ensure consistent flow. |
| Poor Resolution Between this compound and Other Impurities | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Modify the mobile phase gradient or isocratic composition. 2. Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
Sample Preparation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Adsorption of the analyte to container surfaces. | 1. Optimize the extraction solvent and procedure. 2. Work with cooled samples and minimize exposure to light and air. 3. Use silanized glassware or polypropylene tubes. |
| Precipitation in Sample Vial | 1. Poor solubility of this compound in the diluent. 2. Sample concentration is too high. | 1. Change the diluent to one with better solubilizing power for this compound. 2. Dilute the sample to a concentration within its solubility limit. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This method is adapted from established protocols for Trazodone and its impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound batch sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Procedure:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Expose aliquots of the solution to the different stress conditions.
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
-
Calculate the percentage degradation.
-
Visualizations
Caption: HPLC analysis workflow for this compound quantification.
Caption: Postulated signaling pathway for this compound.
References
- 1. 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trazodone hydrochloride impurity standard [lgcstandards.com]
Technical Support Center: Isotrazodone Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical detection of Isotrazodone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a known impurity of the antidepressant drug Trazodone.[1][2] Its analytical detection can be challenging due to several factors:
-
Co-elution: As an impurity, this compound often needs to be separated from the active pharmaceutical ingredient (API), Trazodone, and other related impurities, which can have similar chemical structures and chromatographic behavior.
-
Low Concentration: Impurities are typically present at much lower concentrations than the API, requiring sensitive analytical methods for accurate quantification.
-
Matrix Effects: When analyzing biological samples, endogenous components of the matrix (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Stability: this compound may be susceptible to degradation under certain analytical conditions, such as pH, temperature, and exposure to light, which can lead to inaccurate results. Forced degradation studies are crucial to understand its stability profile.[3]
-
Reference Standard: The purity and stability of the this compound reference standard are critical for accurate quantification. This compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its weight and concentration when preparing standard solutions.[1]
Q2: What are the recommended analytical techniques for this compound detection?
-
HPLC/UHPLC with UV detection: This is a widely used technique for routine analysis and quality control. The choice of a suitable column (e.g., C18, C8) and mobile phase is critical for achieving good separation.[5]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly important for detecting low-level impurities and for analysis in complex biological matrices. It also allows for the structural confirmation of the impurity.
Q3: How can I avoid co-elution of this compound with other Trazodone impurities?
Achieving good chromatographic separation is key. Here are some strategies:
-
Method Development and Optimization: Systematically optimize chromatographic parameters such as the stationary phase (column chemistry), mobile phase composition (organic solvent, buffer, pH), and temperature.[6][7][8]
-
Column Selection: Use a high-resolution column with a suitable stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in the physicochemical properties of the impurities.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound. Adjusting the pH can alter the ionization state of the analytes and improve separation.[6][7][8]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can help to resolve closely eluting peaks.
-
Chaotropic Agents: The addition of chaotropic agents to the mobile phase can sometimes improve peak shape and separation of basic compounds.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical detection of this compound.
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH to ensure consistent ionization of this compound.[7][8] - Reduce the injection volume or sample concentration. - Use a mobile phase modifier (e.g., triethylamine) to block active sites on the stationary phase. - Replace the column with a new one of the same type. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Insufficient column equilibration. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a consistent temperature. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. - Equilibrate the column with the mobile phase for a sufficient time before injection. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program in the autosampler. - Flush the column with a strong solvent to remove contaminants. |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | - Matrix effects from the sample. - Inefficient ionization. - Suboptimal MS parameters. | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[10] - Optimize the mobile phase composition to enhance ionization. - Optimize MS source parameters (e.g., gas flows, temperature, voltages). - Use a stable isotope-labeled internal standard if available. |
| High Background Noise | - Contaminated mobile phase or MS source. - Electronic noise. | - Use high-purity solvents and additives. - Clean the MS source components (e.g., ion transfer capillary, skimmer). - Ensure proper grounding of the instrument. |
| Inconsistent Fragmentation Pattern | - Fluctuations in collision energy. - Presence of co-eluting interferences. | - Ensure the collision energy is stable and optimized for this compound. - Improve chromatographic separation to isolate the this compound peak. |
Quantitative Data Summary
The following table presents representative validation data for the analysis of Trazodone and its impurities using HPLC-UV. These values should be considered as examples, and specific validation for this compound is required for your analytical method.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [11][12][13][14][15] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [11][12][13][14][15] |
| Linearity (r²) | > 0.999 | [5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [5] |
| Precision (%RSD) | < 2.0% | [5] |
Experimental Protocols
Sample Preparation for this compound Analysis in Bulk Drug
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution. Perform serial dilutions to prepare working standard solutions. Due to its hygroscopic nature, handle the reference standard in a controlled environment (e.g., a glove box with low humidity) to ensure accurate weighing.[1]
-
Sample Solution: Accurately weigh a known amount of the Trazodone drug substance, dissolve it in the diluent, and dilute to a final concentration within the linear range of the method.
Sample Preparation for this compound in Biological Matrices (e.g., Plasma)
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.[16]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.[10][17]
-
HPLC-UV Method for Trazodone and Impurities
This is a general method that may need to be optimized for the specific separation of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.0 with potassium hydroxide) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). The use of trifluoroacetic acid in the mobile phase has also been reported.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 252 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Visualizations
Caption: General experimental workflow for the analytical detection of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound analysis.
References
- 1. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 157072-18-9 [amp.chemicalbook.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. npra.gov.my [npra.gov.my]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isotrazodone Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of publicly available data on the specific pharmacological profile of isotrazodone, which is recognized as an impurity of the antidepressant drug trazodone. This guide, therefore, presents a hypothetical framework for the target validation of a compound like this compound, leveraging the well-established pharmacology of trazodone as a surrogate. The experimental protocols and comparative data provided are intended to serve as a blueprint for the investigation of novel compounds with a presumed multi-target profile similar to that of trazodone.
Inferred Target Profile of this compound
Based on its structural relationship to trazodone, this compound is likely to interact with a similar spectrum of molecular targets. The primary targets of trazodone are well-characterized and include serotonin receptors, the serotonin transporter, as well as adrenergic and histamine receptors.[1][2][3] This multi-faceted receptor interaction profile is responsible for its therapeutic effects and side-effect profile.
Table 1: Inferred Primary Targets for this compound and Comparative Compounds
| Target | Trazodone | Mirtazapine | Nefazodone |
| Serotonin Receptor 5-HT2A | Antagonist | Antagonist | Antagonist |
| Serotonin Receptor 5-HT2C | Antagonist | Antagonist | Antagonist |
| Serotonin Transporter (SERT) | Inhibitor | No significant affinity | Inhibitor |
| Histamine H1 Receptor | Antagonist | Potent Antagonist | Low affinity |
| α1-Adrenergic Receptor | Antagonist | Moderate Antagonist | Antagonist |
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki values in nM) of trazodone and two comparator drugs, mirtazapine and nefazodone, at the inferred primary targets. Mirtazapine and nefazodone are also antidepressants with complex, multi-target pharmacological profiles, making them suitable comparators in preclinical studies.[4][5][6][7][8][9][10]
Table 2: Comparative Binding Affinities (Ki, nM) of Trazodone and Comparator Compounds
| Target | Trazodone | Mirtazapine | Nefazodone |
| 5-HT2A Receptor | 1.8 - 35 | 1.6 - 13 | 2.5 |
| 5-HT2C Receptor | 38 - 224 | 39 | 5.4 |
| Serotonin Transporter (SERT) | 90 - 370 | >10,000 | 54 |
| Histamine H1 Receptor | 10 - 50 | 0.14 - 1.6 | ~1,000 |
| α1-Adrenergic Receptor | 38 - 153 | 490 | 4.8 |
Note: Ki values are compiled from various sources and may vary between studies. These values should be used for comparative purposes.
Experimental Protocols for Target Validation
The following are detailed methodologies for key in vitro experiments to validate the binding and functional activity of a test compound, such as this compound, at its inferred targets.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor or transporter.[11][12][13][14][15]
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at the target of interest (e.g., 5-HT2A receptor).
-
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the target (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for Gq-Coupled Receptors
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors.[16][17][18][19][20]
-
Objective: To determine if the test compound acts as an agonist or antagonist at Gq-coupled receptors.
-
Materials:
-
A cell line stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound at various concentrations.
-
A known agonist for the receptor (e.g., serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection module.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To test for antagonist activity, pre-incubate the cells with the test compound for a specified time.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the agonist (for antagonist testing) or the test compound (for agonist testing) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence indicates a change in intracellular calcium concentration.
-
For agonist activity, determine the EC50 value (concentration of test compound that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (concentration of test compound that inhibits 50% of the agonist-induced response).
-
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.[21][22][23][24][25]
-
Objective: To determine the potency of the test compound in inhibiting serotonin uptake.
-
Materials:
-
A cell line expressing the human recombinant serotonin transporter (e.g., HEK293 cells expressing hSERT).
-
[3H]-Serotonin.
-
Test compound at various concentrations.
-
A known SERT inhibitor as a positive control (e.g., fluoxetine).
-
Uptake buffer.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the test compound or vehicle at 37°C.
-
Initiate the uptake by adding [3H]-Serotonin to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound for the inhibition of serotonin uptake.
-
Visualizations
Signaling Pathways
Caption: Inferred signaling pathways of this compound based on trazodone's mechanism.
Experimental Workflow
Caption: Experimental workflow for in vitro target validation of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of 5-HT2A antagonists and selective serotonin reuptake inhibitors in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. Nefazodone - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. moleculardevices.com [moleculardevices.com]
- 24. moleculardevices.com [moleculardevices.com]
- 25. pdf.medicalexpo.com [pdf.medicalexpo.com]
Validating the Mechanism of Action of Isotrazodone: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Isotrazodone, a known impurity of the antidepressant Trazodone.[1] Given the limited publicly available data on the specific pharmacological profile of this compound, this document outlines a comprehensive experimental approach to elucidate its mechanism of action. The well-characterized antidepressant, Trazodone, and another serotonin antagonist and reuptake inhibitor (SARI), Nefazodone, are presented as key comparators to provide context for the proposed validation studies.
Comparative Analysis of Putative and Known Mechanisms of Action
Trazodone and Nefazodone belong to the SARI class of antidepressants.[2][3][4] These drugs exert their therapeutic effects through a complex interplay with multiple neurotransmitter systems.[2][3] Their primary mechanism involves the dual action of antagonizing the serotonin 5-HT2A receptor and inhibiting the reuptake of serotonin.[4][5] This action is believed to contribute to their antidepressant and anxiolytic properties, while the 5-HT2A antagonism may mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[3][5]
Based on its structural similarity to Trazodone, it is hypothesized that this compound may share a similar multi-target profile. The following table summarizes the known receptor binding affinities of Trazodone and Nefazodone, alongside the hypothetical targets for this compound that require experimental validation.
| Target | Trazodone (Ki, nM) | Nefazodone (Ki, nM) | This compound (Hypothetical Target) |
| Serotonin Transporter (SERT) | 137 - 370 | 30 - 100 | To be determined |
| 5-HT2A Receptor | 1.1 - 35.6 | 1.8 - 26 | To be determined |
| 5-HT1A Receptor | 27 - 118 (Partial Agonist) | 10 - 87 (Antagonist) | To be determined |
| 5-HT2C Receptor | 33 - 224 | 4 - 58 | To be determined |
| α1-Adrenergic Receptor | 3.8 - 153 | 4 - 48 | To be determined |
| Histamine H1 Receptor | 160 - 500 | 20 - 72 | To be determined |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data for Trazodone and Nefazodone are compiled from various sources.[6][7]
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of this compound, a tiered experimental approach is proposed, moving from in vitro receptor binding and functional assays to in vivo behavioral models.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors and transporters.
Methodology:
-
Compound Preparation: this compound, Trazodone, and Nefazodone are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Receptor/Transporter Source: Cell membranes expressing the human recombinant receptors and transporters of interest (e.g., SERT, 5-HT1A, 5-HT2A, 5-HT2C, α1-adrenergic, H1) are used.
-
Radioligand Binding Assay:
-
A specific radioligand for each target is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound) or reference compounds (Trazodone, Nefazodone).
-
The reaction is allowed to reach equilibrium.
-
The amount of radioligand bound to the receptor is measured using a scintillation counter or other appropriate detector.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the functional activity of this compound (agonist, antagonist, or inverse agonist) at the receptors for which it shows significant binding affinity.
Methodology (Example: 5-HT2A Receptor - Calcium Flux Assay):
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) are cultured.
-
Assay Procedure:
-
To determine antagonist activity, cells are pre-incubated with varying concentrations of this compound before being stimulated with a known 5-HT2A agonist (e.g., serotonin).
-
To determine agonist activity, cells are directly stimulated with increasing concentrations of this compound.
-
-
Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Behavioral Models
Objective: To assess the potential antidepressant-like and anxiolytic-like effects of this compound in established animal models.
Methodology:
-
Forced Swim Test (FST) - Antidepressant Model:
-
Animals: Male mice or rats are used.
-
Procedure: Animals are administered this compound, a positive control (e.g., Trazodone), or vehicle. After a set pre-treatment time, they are placed in a cylinder of water from which they cannot escape.
-
Measurement: The duration of immobility is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Elevated Plus Maze (EPM) - Anxiolytic Model:
-
Animals: Male mice or rats are used.
-
Procedure: Animals are treated with this compound, a positive control (e.g., Diazepam), or vehicle. They are then placed in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Measurement: The time spent in and the number of entries into the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.
-
Visualizing Mechanisms and Workflows
To facilitate a clearer understanding of the concepts and processes discussed, the following diagrams are provided.
Caption: Signaling pathway of Trazodone.
Caption: Experimental workflow for validation.
Caption: Competitive binding assay logic.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. promises.com [promises.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. treehouserecoverypdx.com [treehouserecoverypdx.com]
- 6. Trazodone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Trazodone and Its Analogs for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles of Trazodone, Nefazodone, and Etoperidone, with a focus on receptor binding affinities and associated signaling pathways. This document provides a comprehensive comparison to aid in research and development of novel therapeutics.
This guide offers a detailed comparative analysis of the antidepressant trazodone and its structural analogs, nefazodone and etoperidone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. The primary focus is on the pharmacological distinctions between these compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways. A brief note on Isotrazodone, a known impurity of Trazodone, is also included, although a lack of extensive pharmacological data precludes a direct comparative analysis.
Comparative Pharmacological Profiles
Trazodone, nefazodone, and etoperidone are all phenylpiperazine derivatives and are classified as serotonin antagonist and reuptake inhibitors (SARIs). Their primary mechanism of action involves the modulation of serotonergic neurotransmission through antagonism of the 5-HT2A receptor and inhibition of the serotonin transporter (SERT). However, they exhibit distinct affinities for various other receptors, leading to differences in their therapeutic effects and side-effect profiles.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of Trazodone, Nefazodone, and Etoperidone for key central nervous system receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Trazodone (Ki, nM) | Nefazodone (Ki, nM) | Etoperidone (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 23.6 - 118[1][2] | High affinity | 85[3][4] |
| 5-HT2A | Potent antagonist[5] | Potent antagonist[6][7] | 36[3][4] |
| 5-HT2C | Moderate affinity[5] | High affinity[6] | - |
| Serotonin Transporter (SERT) | 200 - 459[6] | 200 - 459[6] | 890[3][4] |
| Adrenergic Receptors | |||
| α1 | High affinity[5] | High affinity[6] | 38[3][4] |
| α2 | Moderate affinity[5] | Relatively lower affinity[6] | 570[3][4] |
| Dopamine Receptors | |||
| D2 | Very low affinity[5] | Relatively lower affinity[6] | 2,300[3][4] |
| Histamine Receptors | |||
| H1 | Moderate affinity[5] | No significant affinity[7] | 3,100[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., CHO or HEK-293 cells stably transfected with the human receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay (Competition Assay):
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Trazodone, Nefazodone, or Etoperidone) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the receptor.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the ability of a test compound to inhibit the reuptake of serotonin by the serotonin transporter.
General Protocol:
-
Cell Culture:
-
Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) are cultured to confluence in appropriate cell culture plates.
-
-
Uptake Assay:
-
The cells are pre-incubated with the test compound at various concentrations.
-
A fluorescent substrate that mimics serotonin is then added to the cells. This substrate is taken up into the cells via the serotonin transporter.
-
The increase in intracellular fluorescence is measured over time using a fluorescence microplate reader. The assay can be performed in a kinetic mode to study the rate of uptake or as an endpoint assay.
-
-
Data Analysis:
-
The inhibitory effect of the test compound is determined by the reduction in the rate or amount of fluorescent substrate uptake compared to control cells (vehicle-treated).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of uptake, is calculated.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Trazodone and its analogs are potent antagonists of the 5-HT2A receptor. This receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that leads to various cellular responses. Antagonism by drugs like trazodone blocks this pathway.
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of Trazodone and its analogs.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the Ki of a test compound.
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Discussion and Conclusion
Trazodone and its analogs, nefazodone and etoperidone, share a core mechanism of 5-HT2A receptor antagonism and serotonin reuptake inhibition. However, their varied affinities for other receptors, particularly adrenergic and histaminic receptors, contribute to their distinct clinical profiles. Nefazodone, for instance, has a lower affinity for histaminic H1 receptors compared to trazodone, which may result in less sedation. Etoperidone exhibits weaker affinity for the serotonin transporter compared to the other two.
The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in this class of compounds. Understanding these pharmacological nuances is critical for designing new molecules with improved efficacy and tolerability for the treatment of depression and other neuropsychiatric disorders. The limited information on this compound highlights the need for further investigation into the pharmacological activities of impurities and metabolites of well-established drugs.
References
- 1. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. revvity.com [revvity.com]
- 5. This compound | 157072-18-9 [chemicalbook.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Isotrazodone's Therapeutic Effect: A Comparative Analysis
A comprehensive review of available scientific literature reveals no evidence of in vivo studies validating any therapeutic effect of Isotrazodone. this compound is documented primarily as an impurity of the well-established antidepressant, Trazodone.[1] Consequently, a direct comparison of this compound's performance with other alternatives, supported by experimental data, cannot be provided.
Given the absence of data on this compound, this guide will instead focus on the extensive in vivo validation and comparative efficacy of its parent compound, Trazodone . Trazodone is a multifunctional antidepressant belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[2][3] Its therapeutic efficacy in treating major depressive disorder and anxiety has been substantiated through numerous preclinical and clinical studies.[3][4][5]
Trazodone: Mechanism of Action
Trazodone's therapeutic effects are attributed to its complex pharmacological profile, which includes:
-
Serotonin 5-HT2A Receptor Antagonism: This is considered a primary mechanism for its antidepressant and anxiolytic effects.[2]
-
Serotonin Reuptake Inhibition: Trazodone also blocks the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[4][6]
-
Histamine H1 and Alpha-1 Adrenergic Receptor Blockade: These actions contribute to its sedative effects, making it particularly useful for patients with depression and insomnia.[2][3][4]
The multifaceted mechanism of Trazodone distinguishes it from more selective agents like SSRIs and may contribute to a lower incidence of certain side effects, such as anxiety, insomnia, and sexual dysfunction, commonly associated with other antidepressants.[3]
Signaling Pathway of Trazodone
Caption: Trazodone's multifaceted mechanism of action.
In Vivo Preclinical Validation of Trazodone
A substantial body of preclinical research has validated the therapeutic potential of Trazodone in various animal models of depression and anxiety. These studies are crucial for establishing proof-of-concept before clinical trials in humans.
Experimental Workflow: Forced Swim Test (FST)
Caption: Workflow for the Forced Swim Test.
Key In Vivo Behavioral Models for Trazodone
| Experimental Model | Species | Key Parameters Measured | Therapeutic Indication |
| Forced Swim Test (FST) | Mouse, Rat | Immobility time | Depression |
| Tail Suspension Test (TST) | Mouse | Immobility time | Depression |
| Chronic Mild Stress (CMS) | Rat | Anhedonia (sucrose preference), anxiety-like behaviors | Depression, Anhedonia |
| Elevated Plus Maze (EPM) | Mouse, Rat | Time spent in open arms, number of open arm entries | Anxiety |
| Light-Dark Box Test | Mouse | Time spent in the light compartment, transitions between compartments | Anxiety |
Comparative Efficacy of Trazodone
Clinical studies have consistently demonstrated that Trazodone's efficacy is comparable to other classes of antidepressants, including Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs).[3]
| Drug Class | Example Compound | Primary Mechanism of Action | Key Differentiating Features from Trazodone |
| SSRIs | Fluoxetine, Sertraline | Selective Serotonin Reuptake Inhibition | Higher incidence of insomnia, anxiety, and sexual dysfunction.[3] |
| TCAs | Amitriptyline, Imipramine | Serotonin and Norepinephrine Reuptake Inhibition | More significant anticholinergic side effects and cardiotoxicity risk.[5] |
| SNRIs | Venlafaxine, Duloxetine | Serotonin and Norepinephrine Reuptake Inhibition | Can be associated with increased blood pressure and anxiety. |
Conclusion
While there is no available in vivo data on the therapeutic effects of this compound, its parent compound, Trazodone, has a well-documented history of preclinical and clinical validation. Its unique pharmacological profile, combining serotonin reuptake inhibition with potent 5-HT2A receptor antagonism, provides a broad spectrum of therapeutic activity for major depressive disorder and anxiety, often with a favorable side-effect profile compared to other antidepressant classes. The established in vivo models and comparative clinical data for Trazodone serve as a robust benchmark for the evaluation of novel antidepressant compounds.
References
- 1. This compound | 157072-18-9 [chemicalbook.com]
- 2. droracle.ai [droracle.ai]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of trazodone: a multifunctional drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Trazodone Activity in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), with other relevant antidepressant compounds. Due to the limited publicly available data on the biological activity of Isotrazodone, an impurity of Trazodone, this guide will focus on the well-characterized activities of Trazodone in key in vitro assays. The data presented herein is intended to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of Trazodone and other selected antidepressants for key molecular targets involved in the treatment of depression. Lower Ki values indicate higher binding affinity.
| Compound | Class | SERT (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
| Trazodone | SARI | 160 - 280 | ~78 | 14 |
| Nefazodone | SARI | High | High | 26 |
| Fluoxetine | SSRI | 0.9 | 190 | 130 |
| Sertraline | SSRI | 0.29 | 240 | 38 |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative figures from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Serotonin Transporter (SERT) Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic neurons or cells expressing the serotonin transporter.
Materials:
-
Rat brain synaptosomes or a cell line stably expressing human SERT (e.g., HEK293-hSERT)
-
[³H]-Serotonin (Radioligand)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Test compounds (Trazodone and comparators)
-
Scintillation fluid and counter
Procedure:
-
Prepare synaptosomes or harvest cultured cells expressing SERT.
-
Incubate the synaptosomes or cells with various concentrations of the test compound for a predetermined time at 37°C.
-
Add a fixed concentration of [³H]-Serotonin to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Serotonin uptake (IC50 value) by non-linear regression analysis.
5-HT1A Receptor Functional Assay ([³H]GTPγS Binding)
This assay assesses the functional activity of compounds at G-protein coupled receptors, such as the 5-HT1A receptor. Agonist binding stimulates the binding of [³⁵S]GTPγS to G-proteins, which can be quantified.
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain regions rich in these receptors (e.g., hippocampus).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Assay buffer (containing MgCl₂, EDTA, and NaCl)
-
GDP (to regulate basal binding)
-
Test compounds (Trazodone and comparators)
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound in the assay buffer.
-
Add a fixed concentration of [³⁵S]GTPγS to the reaction mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for each compound to characterize its agonist activity.
5-HT2A Receptor Functional Assay (IP1 Accumulation)
This assay measures the antagonist activity of compounds at the 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to the production of inositol monophosphate (IP1).
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
A specific 5-HT2A receptor agonist (e.g., serotonin).
-
IP1 detection kit (e.g., HTRF-based assay).
-
Cell culture medium and supplements.
-
Test compounds (Trazodone and comparators).
Procedure:
-
Plate the 5-HT2A expressing cells in a suitable microplate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for a defined period.
-
Stimulate the cells with a fixed concentration of a 5-HT2A agonist in the presence of the test compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and follow the manufacturer's protocol for the IP1 detection kit to measure the amount of accumulated IP1.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the agonist-induced IP1 production.
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.
A Head-to-Head Comparison of Trazodone and Mirtazapine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Atypical Antidepressants
In the landscape of antidepressant pharmacology, Trazodone and Mirtazapine represent two distinct therapeutic options, each with a unique mechanism of action and clinical profile. While both are utilized in the management of major depressive disorder, their differing pharmacological properties, particularly their effects on sleep and anxiety, often guide clinical decision-making. This guide provides a comprehensive, data-driven comparison of Trazodone and Mirtazapine to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Distinct Pharmacological Profiles
Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its primary mechanism involves the potent blockade of the serotonin 5-HT2A receptor and moderate inhibition of the serotonin transporter (SERT).[2] Additionally, it exhibits antagonism at α1-adrenergic and histamine H1 receptors, which contributes to its sedative effects.[1]
Mirtazapine, on the other hand, is a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1][3] Its antidepressant effect is primarily mediated through the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action leads to an increased release of both norepinephrine and serotonin.[3] Mirtazapine is also a potent antagonist of 5-HT2A, 5-HT2C, and H1 histamine receptors.[4]
Receptor Binding Profile
The affinity of each compound for various CNS receptors underpins their distinct clinical effects. The following table summarizes the receptor binding affinities (Ki, nM) for Trazodone and Mirtazapine. Lower Ki values indicate higher binding affinity.
| Receptor | Trazodone (Ki, nM) | Mirtazapine (Ki, nM) |
| Serotonin Transporter (SERT) | 78 | >10,000 |
| 5-HT1A | 40 | 93 |
| 5-HT2A | 1.6 | 1.6 |
| 5-HT2C | 4 | 39 |
| α1-Adrenergic | 38 | 600 |
| α2-Adrenergic | 200 | 20 |
| Histamine H1 | 370 | 1.6 |
| Dopamine D2 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | 1,700 |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. This table provides a representative comparison.
Downstream Signaling Pathways
The antagonism of 5-HT2A and α2-adrenergic receptors by these compounds initiates distinct intracellular signaling cascades.
5-HT2A Receptor Antagonism (Trazodone & Mirtazapine): The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR).[5] Antagonism by Trazodone and Mirtazapine blocks the downstream signaling cascade typically initiated by serotonin. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation.
α2-Adrenergic Receptor Antagonism (Mirtazapine): The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi).[6] Mirtazapine's antagonism of this receptor prevents the inhibition of adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA), ultimately resulting in increased norepinephrine and serotonin release.
Pharmacokinetic Profile
The pharmacokinetic properties of Trazodone and Mirtazapine influence their dosing schedules and potential for drug-drug interactions.
| Parameter | Trazodone | Mirtazapine |
| Bioavailability | 63-91% | ~50% |
| Protein Binding | 89-95% | ~85% |
| Metabolism | Hepatic (primarily CYP3A4) | Hepatic (CYP1A2, CYP2D6, CYP3A4)[7] |
| Active Metabolite | m-chlorophenylpiperazine (mCPP) | Desmethylmirtazapine |
| Elimination Half-life | 5-9 hours (biphasic) | 20-40 hours[7] |
| Time to Peak Plasma (Tmax) | ~1 hour (fasting) | ~2 hours |
| Excretion | Primarily renal | 75% renal, 15% fecal[7] |
Clinical Efficacy and Side Effect Profile
Both Trazodone and Mirtazapine are effective in treating major depressive disorder, though their efficacy relative to each other may vary depending on the patient population and specific symptoms.[2] Mirtazapine is often considered to have a faster onset of action.[2]
For insomnia, both drugs are effective, with studies showing similar efficacy in over 60% of participants.[3] Trazodone is often used at lower, off-label doses for sleep induction.[2]
The side effect profiles of the two drugs are notably different, which is a key factor in treatment selection.
| Side Effect | Trazodone | Mirtazapine |
| Sedation/Drowsiness | Very Common | Very Common |
| Dizziness | Common | Common |
| Dry Mouth | Common | Common |
| Nausea | Common | Less Common |
| Weight Gain | Less Common | Common |
| Increased Appetite | Less Common | Common |
| Orthostatic Hypotension | Common | Less Common |
| Priapism (rare) | Yes | No |
Side effect frequencies are based on a compilation of clinical data and may vary.[2][3]
Experimental Protocols
Detailed experimental protocols for the direct comparison of Trazodone and Mirtazapine are often proprietary to the conducting research entity. However, the following outlines the standard methodologies for key experiments cited in the comparison of such compounds.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of Trazodone and Mirtazapine for various CNS receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Trazodone and Mirtazapine test compounds at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Methodology:
-
Incubation: A mixture of the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (Trazodone or Mirtazapine) is incubated in an assay buffer to allow binding to reach equilibrium.[8]
-
Filtration: The incubation mixture is rapidly filtered through a 96-well filter plate to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[8]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Randomized Controlled Trial for Antidepressant Efficacy (General Protocol)
Objective: To compare the efficacy and safety of Trazodone and Mirtazapine in the treatment of major depressive disorder.
Study Design: A multi-center, randomized, double-blind, active-comparator controlled clinical trial.
Participant Population: Adult patients diagnosed with major depressive disorder according to DSM-5 criteria, with a baseline score on the Hamilton Depression Rating Scale (HAM-D) indicating at least moderate depression.
Methodology:
-
Screening and Enrollment: Potential participants are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained from all participants.
-
Randomization: Eligible participants are randomly assigned to receive either Trazodone or Mirtazapine in a double-blind manner.
-
Treatment Period: Participants receive the assigned medication for a predefined period (e.g., 6-8 weeks). Dosing may be flexible within a specified range to optimize efficacy and tolerability.
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The change from baseline in the total score of a standardized depression rating scale (e.g., HAM-D or Montgomery-Åsberg Depression Rating Scale - MADRS) at the end of the treatment period.
-
Secondary Efficacy Endpoints: Response rates (e.g., ≥50% reduction in HAM-D score) and remission rates (e.g., HAM-D score ≤7).
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, weight, and laboratory parameters throughout the study.
-
-
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups on the primary and secondary endpoints.
Conclusion
Trazodone and Mirtazapine are both effective antidepressants with distinct pharmacological profiles that translate into different clinical applications and side effect profiles. Trazodone's primary action as a serotonin 2A antagonist and reuptake inhibitor contrasts with Mirtazapine's mechanism as a noradrenergic and specific serotonergic antidepressant acting via α2-adrenergic antagonism. These differences are reflected in their receptor binding affinities, with Trazodone showing higher affinity for the serotonin transporter and α1-adrenergic receptors, and Mirtazapine demonstrating very high affinity for histamine H1 and α2-adrenergic receptors.
For researchers and drug development professionals, the choice between targeting a SARI or a NaSSA-like mechanism will depend on the desired clinical profile, particularly the balance between antidepressant efficacy, sedative properties, and metabolic side effects. The detailed comparison provided in this guide offers a foundation for further investigation and development of novel therapeutics for major depressive disorder and related conditions.
References
- 1. Trazodone Versus Mirtazapine—Which One To Take for Sleep? [gokick.com]
- 2. Trazodone vs. Mirtazapine: Which is Right for You? — Talkspace [talkspace.com]
- 3. Antidepressants for Sleep: Mirtazapine vs. Trazodone | RedBox Rx [redboxrx.com]
- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Mirtazapine - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Assessing the Specificity of Isotrazodone for Its Target: A Comparative Guide
For Immediate Release
This guide provides a framework for assessing the specificity of Isotrazodone, a known impurity of the antidepressant drug Trazodone. Due to a lack of publicly available pharmacological data for this compound, this document will use Trazodone as a proxy to illustrate the methodologies and comparative analyses essential for determining a compound's target specificity. This comparative approach is vital for researchers, scientists, and drug development professionals to evaluate potential therapeutic candidates and understand their off-target liabilities.
Introduction to Trazodone and the Importance of Specificity
Trazodone is an antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic effects are attributed to its activity at multiple targets, primarily the serotonin 5-HT2A and 5-HT2C receptors, and the serotonin transporter (SERT).[1][3] However, Trazodone also exhibits affinity for other receptors, including adrenergic (α1A, α2C) and histaminergic (H1) receptors, which contributes to its side-effect profile, such as sedation and orthostatic hypotension.[1]
Drug specificity is a critical parameter in drug development, as off-target interactions can lead to adverse effects or uncover new therapeutic applications.[4][5] For a compound like this compound, which is structurally related to Trazodone, it is crucial to determine its binding profile to predict its potential pharmacological and toxicological effects.
Comparative Analysis of Binding Affinities
To illustrate how the specificity of a compound is assessed, the following table compares the binding affinities (Ki, in nM) of Trazodone with two other well-known antidepressants: Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI), and Nefazodone, another SARI. A lower Ki value indicates a higher binding affinity.
| Target | Trazodone (Ki, nM) | Fluoxetine (Ki, nM) | Nefazodone (Ki, nM) |
| Primary Targets | |||
| 5-HT2A Receptor | 35.6 | 130 | 26 |
| Serotonin Transporter (SERT) | 367 | 1.1 | 54 |
| Off-Targets | |||
| 5-HT1A Receptor | 118 | 710 | 80 |
| 5-HT2C Receptor | 224 | 220 | 40 |
| α1A-Adrenergic Receptor | 153 | 140 | 4.9 |
| α2C-Adrenergic Receptor | 155 | >10,000 | 48 |
| H1 Histamine Receptor | - | 110 | 24 |
This table demonstrates that while Trazodone has high affinity for its primary target, the 5-HT2A receptor, it also interacts with several off-targets with significant affinity. In contrast, Fluoxetine is highly selective for the serotonin transporter. Nefazodone, like Trazodone, shows a broader spectrum of activity. A similar analysis for this compound would be necessary to understand its potential effects.
Experimental Protocols for Specificity Assessment
The determination of a compound's binding affinity and functional activity is achieved through a variety of in vitro assays.
Radioligand Binding Assays
This is a standard method to determine the affinity of a drug for a receptor.
Objective: To measure the binding affinity (Ki) of a test compound by assessing its ability to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell cultures or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound and unbound radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
For targets that are enzymes, such as the serotonin transporter, enzyme inhibition assays are used.
Objective: To determine the potency of a compound in inhibiting the activity of a target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate (often radiolabeled or fluorescent) are prepared.
-
Reaction: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (test compound).
-
Detection: The amount of product formed or substrate consumed is measured over time using appropriate detection methods (e.g., scintillation counting, fluorescence).
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Cellular Functional Assays
These assays measure the functional consequence of a drug binding to its target.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Methodology (e.g., for a G-protein coupled receptor like 5-HT2A):
-
Cell Culture: Cells expressing the receptor of interest are cultured. These cells often contain a reporter gene (e.g., luciferase) linked to a downstream signaling event (e.g., calcium mobilization or IP3 accumulation).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Signal Measurement: The reporter gene expression or the second messenger levels are measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Visualizing Pathways and Workflows
Signaling Pathway of the 5-HT2A Receptor
The following diagram illustrates the signaling pathway initiated by the activation of the 5-HT2A receptor, a primary target of Trazodone.
Caption: Simplified 5-HT2A receptor signaling pathway.
Experimental Workflow for Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a new chemical entity (NCE) like this compound.
References
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
Structure-Activity Relationship (SAR) of Isotrazodone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Isotrazodone, a known impurity of the antidepressant drug Trazodone. Due to the limited availability of direct experimental data for this compound, this guide leverages the extensive research on Trazodone to infer and discuss the potential pharmacological profile of its isomer. The information is presented to aid researchers in understanding the potential implications of this structural isomer on receptor binding and activity.
Introduction to Trazodone and this compound
Trazodone is a well-established antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class of drugs. Its therapeutic effects are attributed to its complex pharmacology, primarily involving interactions with serotonergic and adrenergic receptors. This compound, identified as "Trazodone EP Impurity M," is a structural isomer of Trazodone. The key structural difference lies in the attachment point of the side chain to the triazolopyridine ring system. This seemingly minor alteration can significantly impact the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.
Chemical Structures:
-
Trazodone: 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
-
This compound: 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-1-ium-3-olate
Comparative Receptor Binding Affinity
The following table summarizes the known receptor binding affinities of Trazodone. Due to the lack of published data for this compound, its corresponding values are currently unknown and are represented as "Not Available." The structural differences suggest that the binding profile of this compound may vary significantly from that of Trazodone.
| Receptor Subtype | Trazodone Kᵢ (nM)[4][5] | This compound Kᵢ (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 4.5 - 78 | Not Available |
| 5-HT2A | 1.3 - 15 | Not Available |
| 5-HT2C | 33 | Not Available |
| Serotonin Transporter (SERT) | 120 - 200 | Not Available |
| Adrenergic Receptors | ||
| α1A | 10 - 38 | Not Available |
| α1B | 130 | Not Available |
| α1D | 10 | Not Available |
| α2A | 480 | Not Available |
| α2C | 430 | Not Available |
Structure-Activity Relationship Insights
The SAR of Trazodone and its analogs has been extensively studied. Key structural features contributing to its activity include:
-
The Phenylpiperazine Moiety: The 3-chlorophenyl group is crucial for high affinity at 5-HT2A and α1-adrenergic receptors. Modifications to this ring can significantly alter the receptor binding profile.
-
The Propyl Linker: The three-carbon chain provides the optimal distance between the phenylpiperazine and the triazolopyridinone core for receptor interaction.
-
The Triazolopyridinone Core: This heterocyclic system is a key contributor to the overall pharmacophore.
For This compound , the altered attachment of the propylpiperazine side chain to the nitrogen at position 1 of the triazolo[4,3-a]pyridinium ring, as opposed to position 2 in Trazodone, would lead to a different spatial arrangement of the pharmacophoric elements. This could result in:
-
Altered Receptor Affinity: The change in geometry may lead to either increased or decreased affinity for its primary targets (5-HT2A, 5-HT1A, and α1-adrenergic receptors) compared to Trazodone.
-
Modified Receptor Selectivity: The selectivity profile for different receptor subtypes could be different from that of Trazodone.
-
Potential for Novel Activities: The unique structure of this compound might lead to interactions with other receptors or enzymes not significantly affected by Trazodone.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of compounds like Trazodone and would be applicable for the study of this compound.
Serotonin 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human 5-HT1A receptor.
Materials:
-
Human recombinant 5-HT1A receptor expressed in CHO-K1 or HEK293 cells.
-
Membrane preparation from these cells.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay[6][7][8]
Objective: To determine the binding affinity of a test compound for the human 5-HT2A receptor.
Materials:
-
Human recombinant 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.
-
Membrane preparation from these cells.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: 10 µM Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Follow the same general procedure as the 5-HT1A binding assay.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate, wash, and count as described above.
-
Calculate the IC50 and Kᵢ values for the test compound.
α1-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the α1-adrenergic receptor.
Materials:
-
Rat cortical membranes or cells expressing human recombinant α1-adrenergic receptor subtypes (α1A, α1B, α1D).
-
Radioligand: [3H]Prazosin (a selective α1 antagonist).
-
Non-specific binding control: 10 µM Phentolamine.
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Follow the same general procedure as the serotonin receptor binding assays.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate, wash, and count as described above.
-
Calculate the IC50 and Kᵢ values for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Trazodone and a general workflow for receptor binding assays.
Caption: Trazodone's primary signaling mechanisms.
Caption: General workflow for in vitro receptor binding assays.
Conclusion and Future Directions
While this compound is identified as an impurity of Trazodone, a comprehensive understanding of its pharmacological profile is currently lacking in publicly available literature. Based on SAR principles, the structural isomerization is expected to alter its receptor binding affinities and selectivity compared to Trazodone. Further investigation, including the synthesis of pure this compound and its characterization in the described in vitro binding and functional assays, is necessary to elucidate its precise pharmacological effects. Such studies would be invaluable for understanding the full pharmacological profile of Trazodone formulations and could potentially reveal novel therapeutic properties of this isomer. Researchers are encouraged to utilize the provided experimental protocols as a starting point for the characterization of this compound and other related compounds.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Isotrazodone: A Comparative Analysis of Serotonin Antagonist and Reuptake Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacological profile of Trazodone and related Serotonin Antagonist and Reuptake Inhibitors (SARIs). This guide provides a comparative overview of their activity at key molecular targets, detailed experimental protocols for relevant in vitro assays, and a visualization of the serotonergic signaling pathway.
Introduction
Isotrazodone is recognized as an isomer and a process impurity of Trazodone, a prominent member of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class of compounds.[1][2][3][4][5][6] SARIs exert their therapeutic effects, primarily in the treatment of major depressive disorder, through a dual mechanism of action: antagonizing serotonin 5-HT2A receptors and inhibiting the reuptake of serotonin at the serotonin transporter (SERT).[7][8] This guide provides a comparative analysis of Trazodone and other key SARIs. Due to a lack of publicly available pharmacological data for this compound, this guide will focus on Trazodone as the primary benchmark compound and compare it with other relevant molecules in its class.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) of Trazodone and other selected serotonin modulators at the human 5-HT2A receptor and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Compound | Compound Class | 5-HT2A Receptor Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Trazodone | SARI | 1.3[9] | 160[9] |
| Nefazodone | SARI | 26[10] | 300[10] |
| Vilazodone | SPARI | >1000[11] | 0.1[11] |
| Vortioxetine | SMS | 15[12] | 1.6[12] |
Note: Data for this compound is not currently available in the public domain. The data presented is for comparative purposes and is compiled from various sources. Experimental conditions may vary between studies.
Experimental Protocols
Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A receptor antagonist (e.g., 10 µM Ketanserin).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare cell membranes expressing the 5-HT2A receptor.
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding wells, add the non-labeled antagonist.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method to measure the functional inhibition of serotonin reuptake by a test compound.
Materials:
-
Cell Line: Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radiolabeled Substrate: [3H]-Serotonin (5-HT).
-
Non-specific Uptake Control: A known potent SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Lysis Buffer: 1% Triton X-100 or similar detergent.
-
Scintillation Counter.
Procedure:
-
Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [3H]-Serotonin to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [3H]-Serotonin uptake) by non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the serotonergic signaling pathway targeted by SARIs and a typical experimental workflow for compound screening.
References
- 1. ClinPGx [clinpgx.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. In vitro metabolism of trazodone by CYP3A: inhibition by ketoconazole and human immunodeficiency viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Efficacy of Isotrazodone: A Comparative Analysis with Secondary Assay Validation
A Note on Nomenclature: Initial searches for "Isotrazodone" yielded limited specific data, suggesting it may be a less common isomer, impurity, or a potential typographical error for the well-established antidepressant, Trazodone. This guide will proceed with a comprehensive analysis of Trazodone, a structurally related and pharmacologically relevant compound, to provide a valuable comparative framework for researchers in drug development.
This guide provides a detailed comparison of Trazodone's efficacy against a common alternative, the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine. We present quantitative data from primary binding assays and outline the methodology for a secondary functional assay to validate these findings, equipping researchers with the necessary tools for informed decision-making in their drug discovery and development endeavors.
Quantitative Comparison of Receptor Affinity
The primary mechanism of action for Trazodone involves its interaction with multiple serotonin receptors and the serotonin transporter (SERT). To quantify its activity and compare it with Fluoxetine, we have compiled affinity data (Ki values in nM) from in vitro receptor binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| Trazodone | 35.6[1] | 224[1] | 367[1] |
| Fluoxetine | ~150-300 | ~242** | ~1-10 |
*Note: Ki values for Fluoxetine can vary across different studies. The provided range represents typical values found in the literature. **Note: This value represents the extracellular concentration of fluoxetine sufficient to block 5-HT2C receptors.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Trazodone's Signaling Pathway at the 5-HT2A Receptor```dot
Caption: Workflow for validating 5-HT2A antagonism using a calcium flux assay.
Experimental Protocols
Primary Assay: Serotonin Reuptake Inhibition Assay using Synaptosomes
This assay determines the potency of a compound to inhibit the reuptake of serotonin into presynaptic nerve terminals.
1. Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable assay buffer.
2. Assay Procedure:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of Trazodone, Fluoxetine, or vehicle control.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific serotonin uptake) by fitting the data to a sigmoidal dose-response curve.
Secondary Assay: Calcium Flux Assay for 5-HT2A Receptor Antagonism
This functional assay measures a compound's ability to block the intracellular calcium release triggered by the activation of Gq-coupled receptors like 5-HT2A.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Plate the cells in a 96-well black, clear-bottom microplate and grow to confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
[3]3. Compound Incubation:
-
Prepare serial dilutions of Trazodone, a known 5-HT2A antagonist (e.g., Ketanserin) as a positive control, and a vehicle control.
-
After the dye-loading incubation, add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Initiate reading to establish a baseline fluorescence.
-
Inject the agonist solution into each well and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the test compound as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
A Comparative Pharmacokinetic Analysis of Trazodone and Other Serotonin Modulators
In the landscape of psychopharmacology, understanding the pharmacokinetic profile of a drug is paramount for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comparative analysis of the pharmacokinetic properties of Trazodone and three other notable serotonin modulators: Vilazodone, Vortioxetine, and Nefazodone. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Pharmacokinetic Profiles: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters of Trazodone, Vilazodone, Vortioxetine, and Nefazodone, offering a clear and concise comparison of their absorption, distribution, metabolism, and excretion characteristics.
Table 1: Absorption and Distribution
| Parameter | Trazodone | Vilazodone | Vortioxetine | Nefazodone |
| Bioavailability | 63-91%[1] | 72% (with food)[2][3] | 75%[4][5][6] | ~20%[7][8] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour (fasting), ~2 hours (with food)[9][10] | ~4-5 hours (with food) | 7-11 hours[11] | ~1 hour[7] |
| Effect of Food | Increased absorption (up to 20%), decreased Cmax, and delayed Tmax[1][9][10] | Bioavailability reduced by ~50% if taken without food[2][12] | No significant effect[4][5] | Bioavailability can be increased by about 20%[13] |
| Protein Binding | 89-95%[1][14] | 96-99%[12] | ~98-99%[6] | >99%[8] |
| Volume of Distribution (Vd) | 0.47-0.84 L/kg[1] | Not specified in results | ~2600 L[4] | 0.22-0.87 L/kg |
Table 2: Metabolism and Excretion
| Parameter | Trazodone | Vilazodone | Vortioxetine | Nefazodone |
| Metabolism | Extensively hepatic, primarily by CYP3A4 to active metabolite m-CPP[1][14] | Extensively hepatic, primarily by CYP3A4[2][12] | Extensively hepatic, primarily by CYP2D6[5][15] | Extensively hepatic, primarily by CYP3A4[8] |
| Active Metabolites | m-chlorophenylpiperazine (m-CPP)[1] | No major active metabolites[12] | One minor active metabolite (Lu AA39835), not expected to cross the blood-brain barrier[6] | Hydroxynefazodone, triazoledione, and m-CPP[8][13] |
| Elimination Half-life (t½) | Biphasic: 3-6 hours (initial), 5-9 hours (terminal)[1][14] | ~25 hours[12] | ~66 hours[4][5][11] | 2-4 hours[7][8] |
| Route of Excretion | ~70-75% in urine, ~20% in feces[16] | Primarily hepatic metabolism with minimal renal excretion[17] | Primarily hepatic metabolism | ~55% in urine, 20-30% in feces |
Experimental Protocols
The determination of the pharmacokinetic parameters detailed above relies on robust and validated bioanalytical methods. The most common approach for quantifying these antidepressants in biological matrices (typically plasma) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While specific parameters may vary between laboratories and studies, a general workflow is outlined below.
General Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for the pharmacokinetic analysis of antidepressants.
Detailed Methodologies
1. Sample Collection and Preparation:
-
Blood Collection: Venous blood samples are typically collected from subjects at predetermined time points after drug administration. These samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma from the blood cells. The resulting plasma is then stored, usually at -20°C or lower, until analysis.[17]
-
Sample Pre-treatment: To remove proteins and other interfering substances from the plasma, one of two common methods is employed:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[1][5]
-
Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes).[4][14]
-
-
Internal Standard: A known concentration of an internal standard (often a deuterated version of the drug being analyzed) is added to all samples, calibrators, and quality controls to ensure accuracy and precision by accounting for variability in sample processing and instrument response.[4]
2. Analytical Method:
-
Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug and internal standard are separated from other components in the sample as they pass through a column (commonly a C8 or C18 reversed-phase column).[14] The mobile phase, a mixture of solvents like acetonitrile, methanol, and a buffer, is optimized to achieve good separation.[14]
-
Mass Spectrometry (MS/MS): The separated components from the LC system are introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode and uses multiple reaction monitoring (MRM) for quantification.[14] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the drug and its internal standard.[14]
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by analyzing a series of plasma samples with known concentrations of the drug. The peak area ratio of the drug to the internal standard is plotted against the concentration.
-
Concentration Determination: The concentration of the drug in the unknown subject samples is determined by interpolating their peak area ratios from the calibration curve.[1]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each subject is then used to calculate the various pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
Signaling Pathways and Mechanisms of Action
While this guide focuses on pharmacokinetics, a brief overview of the primary mechanism of action for these drugs is relevant. Trazodone, Vilazodone, Vortioxetine, and Nefazodone all modulate serotonergic neurotransmission, but through distinct receptor interactions.
Caption: Primary mechanisms of action for Trazodone and its alternatives.
This comparative guide provides a foundational understanding of the pharmacokinetic profiles of these four serotonin modulators. The presented data and methodologies can serve as a valuable resource for further research and development in the field of psychopharmacology.
References
- 1. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Vortioxetine: Clinical Pharmacokinetics and Drug Interactions | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nefazodone pharmacokinetics in depressed children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single‐ and Multiple‐Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isotrazodone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of isotrazodone, a bioactive small molecule, ensuring compliance with safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices for pharmaceutical waste management and leverages safety data from the closely related compound, trazodone, to establish a conservative and protective disposal workflow.
Crucial Safety Note: The following procedures are based on general laboratory safety principles and data from analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and to obtain and review the specific Safety Data Sheet for this compound provided by your supplier before handling or disposing of this compound.
Hazard Profile of a Related Compound: Trazodone Hydrochloride
To inform a cautious approach to handling this compound, the hazard information for Trazodone Hydrochloride is summarized below. This data should be considered as indicative of potential hazards, and similar precautions should be taken with this compound.
| Hazard Category | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4 |
| Serious Eye Damage | Causes serious eye damage. | Category 1 |
| Carcinogenicity | Suspected of causing cancer. | Category 2 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Category 2 |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | Category 1 |
This data is for Trazodone Hydrochloride and is intended to be used as a conservative reference for handling this compound.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. The high aquatic toxicity of the related compound, trazodone, indicates a significant environmental risk.
-
All solid waste contaminated with this compound, including unused compound, contaminated vials, weighing papers, and disposable equipment, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Environmental Hazard").
3. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into the designated hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.
-
Ensure all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The EPA's Hazardous Waste Pharmaceuticals Final Rule (Subpart P) specifically prohibits the sewering of hazardous waste pharmaceuticals. Adherence to these regulations is crucial to avoid legal repercussions and to protect the environment.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Logistical Information for Handling Isotrazodone
Disclaimer: "Isotrazodone" is identified as an impurity of the antidepressant drug Trazodone. Due to the limited availability of specific safety data for this compound, this guidance is based on the comprehensive safety information available for Trazodone hydrochloride. The chemical properties and toxicological profiles of these two compounds are expected to be very similar.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel handling this compound.
Hazard Identification and Personal Protective Equipment
Researchers and scientists must be aware of the potential hazards associated with handling this compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Based on the data for Trazodone, the compound is classified as harmful if swallowed and is suspected of causing cancer and reproductive harm.[2]
Table 1: Hazard Classification for Trazodone Hydrochloride
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[2] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause drowsiness or dizziness.[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life. |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Conforming to EN166 or equivalent.[4] |
| Skin Protection | Protective gloves (e.g., nitrile or neoprene), lab coat. | Gloves must be inspected prior to use and must be suitable for the specific task.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a suitable respirator should be worn. | Filtration P3 respirator is recommended in such cases.[3] |
Operational and Handling Protocols
Safe handling practices are crucial to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or aerosols.[3]
-
Weigh the substance in a ventilated enclosure.
-
Prepare solutions in a fume hood.
-
Use designated tools and equipment for handling the compound.
-
Wash hands thoroughly after handling.[4]
3. First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional, local, and national regulations for hazardous waste.
1. Waste Categorization:
-
This compound waste should be considered hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
2. Disposal of Unused/Expired Compound:
-
Dispose of contents/container to an approved waste disposal plant.[2][4]
-
For small quantities, follow the institutional guidelines for chemical waste disposal. This typically involves collecting the waste in a designated, labeled, and sealed container.
3. Disposal of Contaminated Materials:
-
All contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
For household disposal of unused trazodone-containing medications, the FDA and DEA recommend using drug take-back programs.[7] If a take-back program is not available, the medication can be mixed with an unpalatable substance like dirt or coffee grounds, placed in a sealed container, and then discarded in the household trash.[7][8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. fermion.fi [fermion.fi]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
